molecular formula C8H13NO3 B180158 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 299920-47-1

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B180158
CAS No.: 299920-47-1
M. Wt: 171.19 g/mol
InChI Key: YKWIPHFVESIOGN-UHFFFAOYSA-N
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Description

1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS 299920-47-1) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This 5-oxopyrrolidine derivative serves as a versatile scaffold for the development of novel bioactive compounds. Research indicates that structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives demonstrate promising biological activities, particularly in the development of antimicrobial agents targeting Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains, as well as drug-resistant fungal pathogens such as Candida auris . Furthermore, this chemical scaffold is being explored in anticancer research, with studies showing that hydrazone derivatives based on the 5-oxopyrrolidine-3-carboxylic acid core exhibit cytotoxic effects and can inhibit cell migration in models of triple-negative breast cancer, prostate adenocarcinoma, and melanoma . The molecule features a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, with a topological polar surface area of approximately 57.6 Ų, making it a valuable intermediate for constructing compounds with enhanced bioavailability . The compound is offered exclusively for research and development purposes. This product is intended for laboratory use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWIPHFVESIOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389947
Record name 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299920-47-1
Record name 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative. While specific literature detailing the synthesis of this exact molecule is not prevalent, a well-established and robust synthetic pathway can be extrapolated from the synthesis of analogous N-substituted 5-oxopyrrolidine-3-carboxylic acids. The primary and most direct route involves the aza-Michael addition of a primary amine to itaconic acid.

This document outlines the core synthesis pathway, provides a detailed, representative experimental protocol, summarizes quantitative data from analogous syntheses, and includes visualizations to aid in the understanding of the chemical transformations.

Core Synthesis Pathway: Aza-Michael Addition

The most common and efficient method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the reaction of a primary amine with itaconic acid.[1][2][3][4] This reaction proceeds via a conjugate addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.

The general reaction is as follows:

  • Reactants: A primary amine (in this case, isopropylamine) and itaconic acid.

  • Mechanism: The reaction is an aza-Michael addition followed by an intramolecular amidation (lactamization).

  • Conditions: The reaction is typically carried out by refluxing the reactants in a suitable solvent, often water, or in some cases, under solvent-free conditions at elevated temperatures.[2][3]

The proposed synthesis of this compound follows this established pathway.

Synthesis_Pathway ItaconicAcid Itaconic Acid Intermediate Aza-Michael Adduct (Intermediate) ItaconicAcid->Intermediate + Isopropylamine (Aza-Michael Addition) Isopropylamine Isopropylamine Product This compound Intermediate->Product Intramolecular Cyclization (Lactamization)

Figure 1: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a 1-substituted-5-oxopyrrolidine-3-carboxylic acid, adapted from the synthesis of an analogous compound.[3] This protocol can be directly applied to the synthesis of the target molecule by substituting the specified amine with isopropylamine.

Materials:

  • Itaconic acid

  • Isopropylamine

  • Deionized water

  • 5% Sodium hydroxide solution

  • Hydrochloric acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • A mixture of itaconic acid (1 equivalent) and isopropylamine (0.9 equivalents) is refluxed in water (approximately 2.3 mL per gram of itaconic acid) for 2-12 hours.[3][5]

  • After reflux, the reaction mixture is cooled to room temperature, which should induce the precipitation of the crude product.

  • The crystalline precipitate is collected by filtration and washed with cold water.

  • For purification, the crude product is dissolved in an aqueous 5% sodium hydroxide solution.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with hydrochloric acid to a pH of 2.

  • The resulting purified precipitate of this compound is collected by filtration, washed with water, and dried.

Quantitative Data from Analogous Syntheses

The following table summarizes the reaction conditions and yields for the synthesis of various 1-substituted-5-oxopyrrolidine-3-carboxylic acids, demonstrating the general applicability and efficiency of this synthetic method.

N-SubstituentStarting AmineSolventReaction TimeYield (%)Melting Point (°C)Reference
4-AcetamidophenylN-(4-aminophenyl)acetamideWater12 h96-[6]
2-Hydroxy-5-methylphenyl2-Amino-4-methylphenolWater2 h88172-173[3]
2-Hydroxyphenylo-AminophenolWater12 h74.4178-179[7]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification cluster_final_product Final Product Reactants Mix Itaconic Acid and Isopropylamine in Water Reflux Reflux Reaction Mixture Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration1 Filter Crude Product Cooling->Filtration1 Washing1 Wash with Cold Water Filtration1->Washing1 Dissolution Dissolve in 5% NaOH Washing1->Dissolution Filtration2 Filter Impurities Dissolution->Filtration2 Acidification Acidify with HCl to pH 2 Filtration2->Acidification Filtration3 Filter Purified Product Acidification->Filtration3 Drying Dry the Final Product Filtration3->Drying

Figure 2: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound can be reliably achieved through the aza-Michael addition of isopropylamine to itaconic acid, followed by intramolecular cyclization. This method is well-documented for a variety of N-substituted analogues and is characterized by its simplicity, high yields, and straightforward purification procedures. The provided representative protocol and workflow diagrams offer a solid foundation for researchers and drug development professionals to successfully synthesize this and related compounds. Further optimization of reaction times and purification methods may be explored to enhance yield and purity for specific applications.

References

An In-depth Technical Guide to the Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, a scaffold of significant interest in medicinal chemistry and drug development. This document details the key synthetic routes, provides specific experimental protocols, and presents quantitative data in a structured format to facilitate comparison and application in a research setting.

Core Synthetic Strategies

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids predominantly relies on the cyclocondensation reaction between a primary amine and a suitable four-carbon dicarboxylic acid derivative. The most common and direct approach involves the reaction of a primary amine with itaconic acid. An alternative multistep approach involves the reaction of an aromatic aldehyde, an amine, and succinic anhydride. These methods provide a versatile platform for the introduction of a wide range of substituents at the 1-position of the pyrrolidinone ring.

Synthesis via Itaconic Acid

The reaction of a primary amine with itaconic acid is a straightforward and widely used method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. The reaction proceeds through a Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular cyclization to form the lactam ring. This reaction can be performed under various conditions, including refluxing in water or solvent-free conditions at elevated temperatures.[1][2][3]

G Amine Primary Amine (R-NH2) Intermediate Michael Adduct (Intermediate) Amine->Intermediate + ItaconicAcid Itaconic Acid ItaconicAcid->Intermediate + Product 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acid Intermediate->Product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids from a primary amine and itaconic acid.

Synthesis via Succinic Anhydride and Aldehydes

A multi-component reaction involving an aromatic aldehyde, a primary amine (or a precursor like an acetohydrazide), and succinic anhydride provides an alternative route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[4][5] This approach allows for greater diversity in the substitution pattern of the final product.

G Aldehyde Aromatic Aldehyde Intermediate Intermediate Aldehyde->Intermediate + Amine Amine Derivative Amine->Intermediate + SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate + Product 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acid Intermediate->Product Cyclization

Caption: Multi-component reaction pathway for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1-substituted 5-oxopyrrolidine-3-carboxylic acids reported in the literature.

Table 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids via Itaconic Acid

1-SubstituentAmine ReactantSolventTemperature (°C)Time (h)Yield (%)Reference
4-AcetamidophenylN-(4-aminophenyl)acetamideWaterReflux1296[1]
2-Hydroxy-5-methylphenyl2-Amino-4-methylphenolWaterReflux288[6]
4-(Aminosulfonyl)phenyl4-AminobenzenesulfonamideSolvent-free140-165--[2][3]

Table 2: Synthesis of 1-Heteroaryl-5-oxopyrrolidine-3-carboxylic Acids via Itaconic Acid

1-SubstituentAmine ReactantSolventTemperature (°C)Time (h)Yield (%)Reference
5-R-1,3,4-Thiadiazol-2-yl5-Substituted 1,3,4-thiadiazol-2-aminesSolvent-free or Acetic Acid140-150--[3]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Protocol 1: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid[1]

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants Mix N-(4-aminophenyl)acetamide, itaconic acid, and water Reflux Reflux the mixture for 12 hours Reactants->Reflux Acidify Add 5% HCl Reflux->Acidify Cool Cool the mixture Acidify->Cool Filter Filter the solid Cool->Filter Wash Wash with water Filter->Wash Dissolve Dissolve in 5% NaOH Wash->Dissolve Filter2 Filter Dissolve->Filter2 Precipitate Acidify with HCl to pH 5 Filter2->Precipitate

Caption: Experimental workflow for the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Procedure:

  • A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.[1]

  • After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, and it is stirred for 5 minutes.[1]

  • The mixture is then cooled, and the resulting crystalline solid is collected by filtration.[1]

  • The solid is washed with water.[1]

  • For purification, the solid is dissolved in a 5% sodium hydroxide solution, filtered, and the filtrate is acidified with hydrochloric acid to a pH of 5 to precipitate the pure product.[1]

  • The final product is obtained as a white solid with a yield of 96%.[1]

Protocol 2: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid[6]

Procedure:

  • A mixture of 2-amino-4-methylphenol and itaconic acid in water is heated at reflux for 2 hours.[6]

  • The reaction mixture is then cooled, and the precipitated solid is filtered and washed with water to afford the target acid in an 88% yield.[6]

Protocol 3: General Procedure for the Synthesis of 2-Substituted-1-(acetamido)-5-oxopyrrolidine-3-carboxylic acid derivatives[5]

Procedure:

  • A hydrazide derivative (0.135 mol) and succinic anhydride (0.15 mol) are dissolved in anhydrous toluene (150 mL).[5]

  • The mixture is stirred under a nitrogen atmosphere for 24 hours at 40 °C.[5]

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the solid product is separated by filtration.[5]

  • The crude product is purified by extraction with ethyl acetate after the addition of sodium carbonate.[5]

This guide provides a foundational understanding of the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. The presented methodologies and experimental protocols offer a starting point for researchers to develop novel derivatives for various applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary depending on the specific substrates used.

References

An In-depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, grounded in available data and contextualized by the broader class of N-substituted 5-oxopyrrolidine-3-carboxylic acids. While experimental data for this specific molecule is limited, this document extrapolates from closely related compounds to offer valuable insights for research and development.

Chemical Identity and Properties

This compound belongs to the family of pyroglutamic acid derivatives, which are known for their diverse biological activities. Below is a summary of its key identifiers and predicted physicochemical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms 1-(1-methylethyl)-5-oxo-3-pyrrolidinecarboxylic acid, 5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid
CAS Number 299920-47-1
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNote
Boiling Point 358.3 ± 35.0 °CPrediction based on computational models.
Density 1.217 ± 0.06 g/cm³Prediction based on computational models.
pKa 4.54 ± 0.20Prediction based on computational models.
Storage Temp. 2-8°CRecommended for maintaining chemical stability.

Disclaimer: The quantitative data presented in Table 2 are predicted values from computational models and have not been experimentally verified. These values should be used as estimates for experimental design.

Synthesis and Characterization

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is generally achieved through the Michael addition of a primary amine to itaconic acid.[1] This reaction proceeds via the formation of a β-amino acid intermediate, which then undergoes intramolecular cyclization to form the pyrrolidinone ring.

General Experimental Protocol for Synthesis

While a specific protocol for this compound is not detailed in the literature, a representative procedure can be extrapolated from the synthesis of analogous compounds.[2][3]

Materials:

  • Itaconic acid

  • Isopropylamine

  • Water or an appropriate solvent (e.g., refluxing water or a high-boiling point organic solvent)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for purification)

Procedure:

  • A mixture of itaconic acid and a molar excess of isopropylamine in water is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to acidic (e.g., pH 1-2) with hydrochloric acid to precipitate the crude product.

  • The precipitate is collected by filtration and washed with cold water.

  • For purification, the crude product can be dissolved in an aqueous sodium hydroxide solution, treated to remove impurities, and then re-precipitated by acidification with hydrochloric acid.

  • The final product is collected by filtration, washed with water, and dried under vacuum.

G itaconic_acid Itaconic Acid reaction_mixture Reaction Mixture (Reflux in Water) itaconic_acid->reaction_mixture isopropylamine Isopropylamine isopropylamine->reaction_mixture cyclization Intramolecular Cyclization reaction_mixture->cyclization acidification Acidification (HCl) cyclization->acidification crude_product Crude Product acidification->crude_product purification Purification (Base-Acid Treatment) crude_product->purification final_product 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid purification->final_product

General Synthesis Workflow
Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques, based on data from analogous compounds:[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the isopropyl group protons, as well as the protons of the pyrrolidinone ring.

    • ¹³C NMR would display resonances for the carbonyl carbons of the lactam and carboxylic acid, the carbons of the isopropyl group, and the carbons of the pyrrolidinone ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₈H₁₃NO₃) would be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and C-H stretches would be present.

  • Elemental Analysis: The percentage composition of carbon, hydrogen, and nitrogen would be determined to confirm the empirical formula.

Biological Activity and Potential Applications

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated:

  • Anticancer Activity: Certain derivatives have shown promising in vitro activity against various cancer cell lines.[2]

  • Antimicrobial Activity: A number of compounds in this class have been synthesized and evaluated for their efficacy against pathogenic bacteria.[5]

  • Analgesic and Antihypoxic Effects: Some 1-substituted 5-oxopyrrolidine-3-carboxylic acids have been found to possess pain-relieving and oxygen-deprivation-protecting properties.[1]

  • Excitatory Amino Acid Antagonism: The parent compound, pyroglutamic acid, and some of its derivatives have been shown to act as antagonists at non-NMDA glutamate receptors, suggesting potential applications in neurological disorders.[6]

The biological activity is highly dependent on the nature of the substituent at the 1-position of the pyrrolidinone ring. The isopropyl group in the title compound provides a specific lipophilicity and steric profile that would influence its interaction with biological targets.

G cluster_biological_activity Potential Areas of Biological Investigation core_compound 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid anticancer Anticancer Activity core_compound->anticancer Based on derivatives antimicrobial Antimicrobial Activity core_compound->antimicrobial Based on derivatives cns_activity CNS Activity (e.g., Glutamate Receptor Modulation) core_compound->cns_activity Based on pyroglutamic acid anti_inflammatory Anti-inflammatory Activity core_compound->anti_inflammatory Based on derivatives

Potential Research Areas

Future Research Directions

This technical guide highlights that while the foundational knowledge for this compound exists, there is a significant lack of specific experimental data. Future research should focus on:

  • Optimized Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and complete spectral characterization.

  • Physicochemical Profiling: Experimental determination of key properties such as melting point, boiling point, and solubility in various pharmaceutically relevant solvents.

  • Biological Screening: A comprehensive screening of the compound for various biological activities, including but not limited to anticancer, antimicrobial, and neurological effects.

  • Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways affected by this compound to understand its therapeutic potential.

This foundational work is essential for unlocking the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid. As a derivative of pyroglutamic acid, this compound holds potential interest in medicinal chemistry and drug development.[1][2][3] This document is intended to serve as a foundational resource for researchers, offering insights into its molecular structure, physicochemical characteristics, and recommended experimental protocols for its analysis. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Introduction

This compound belongs to the family of pyroglutamic acid derivatives. Pyroglutamic acid, a cyclic lactam of glutamic acid, is a versatile chiral precursor in the synthesis of various bioactive molecules and natural products.[1][3] The introduction of an isopropyl group at the nitrogen of the pyrrolidinone ring and a carboxylic acid at the 3-position creates a molecule with specific stereochemical and electronic features that can influence its biological activity and pharmaceutical properties. This guide will systematically explore these features.

Nomenclature and Structure

  • IUPAC Name: this compound[4][5]

  • CAS Number: 299920-47-1[6][7]

  • Molecular Formula: C₈H₁₃NO₃[6][8]

  • Molecular Weight: 171.19 g/mol [6]

The structural framework consists of a five-membered lactam (pyrrolidinone) ring, which imparts a degree of rigidity to the molecule.[1] The isopropyl group on the nitrogen atom adds lipophilicity, while the carboxylic acid group provides a site for ionic interactions and hydrogen bonding, crucial for its solubility and potential biological target interactions.[9]

Figure 1: Chemical structure of this compound.

Physical Properties

A summary of the key physical properties is presented in the table below. Where experimental data is not publicly available, predicted values and qualitative descriptions are provided based on the compound's structure and comparison to similar molecules.

PropertyValue/Description
Molecular Formula C₈H₁₃NO₃[6][8]
Molecular Weight 171.19 g/mol [6]
Appearance Expected to be a white to off-white crystalline solid.
Melting Point Not experimentally determined in available literature. Expected to be a relatively high melting solid due to the presence of the carboxylic acid and lactam groups, which can participate in intermolecular hydrogen bonding.[10]
Boiling Point Not experimentally determined. Likely to decompose upon heating at atmospheric pressure before boiling.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is predicted to be moderate and pH-dependent due to the carboxylic acid group.[11][12][13] In basic aqueous solutions, it will likely be highly soluble due to the formation of the carboxylate salt.

Chemical Properties

Acidity (pKa)

The primary acidic functional group is the carboxylic acid. The pKa value is a critical parameter for understanding its ionization state at different physiological pHs, which in turn affects its solubility, membrane permeability, and receptor binding. While the experimental pKa for this specific molecule is not documented, it can be estimated to be in the range of 3-5, typical for carboxylic acids. The electron-withdrawing effect of the adjacent lactam carbonyl group may slightly increase its acidity compared to a simple alkyl carboxylic acid.

Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction.[9]

  • Lactam: The lactam ring is generally stable but can be hydrolyzed under strong acidic or basic conditions, leading to the opening of the ring to form the corresponding amino acid derivative.[14]

  • N-Isopropyl Group: The isopropyl group is chemically robust and not expected to participate in most common reactions under physiological conditions.

Stability

The compound is expected to be stable under standard laboratory conditions. However, as a pyroglutamic acid derivative, it may be susceptible to degradation under harsh pH conditions or elevated temperatures.[15] For long-term storage, a cool, dry, and dark environment is recommended.

Experimental Protocols

The following section outlines detailed, self-validating protocols for the experimental determination of key physical and chemical properties.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity.[16] A sharp melting range is characteristic of a pure crystalline solid, while a broad melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[17]

  • Instrumentation: A digital melting point apparatus is used for accurate temperature control and observation.

  • Procedure:

    • An initial rapid heating is performed to determine an approximate melting range.[18]

    • A second, slower determination is conducted with a fresh sample, heating at a rate of 1-2 °C per minute starting from about 10-15 °C below the approximate melting point.[17]

    • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

  • Validation: The procedure is repeated at least twice to ensure reproducibility. The thermometer of the apparatus should be calibrated using certified standards.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_validation Validation prep1 Grind Sample prep2 Pack Capillary Tube prep1->prep2 analysis1 Rapid Heating (Approx. MP) prep2->analysis1 analysis2 Slow Heating (1-2°C/min) analysis1->analysis2 analysis3 Record Melting Range analysis2->analysis3 val1 Repeat Measurement analysis3->val1 val2 Calibrate Apparatus

Figure 2: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Rationale: Understanding the aqueous solubility is critical for drug development, as it influences bioavailability.[19] The solubility of an ionizable compound like a carboxylic acid is pH-dependent.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 8).

  • Procedure (Shake-Flask Method): [19]

    • An excess amount of this compound is added to a known volume of each buffer in a sealed flask.

    • The flasks are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting saturated solutions are filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[19]

  • Validation: The experiment should be performed in triplicate for each pH value to ensure the reliability of the results.

Determination of pKa

Rationale: The pKa value is essential for predicting the ionization state of the molecule at a given pH, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[20][21][22]

Methodology (Potentiometric Titration): [23]

  • Sample Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration:

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

  • Validation: The pH meter must be calibrated with standard buffers before the experiment. The concentration of the titrant should be accurately known. The determination should be repeated to ensure precision.[24]

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected characteristic spectroscopic features are outlined below based on its structure.

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-12 ppm.[25]

  • Pyrrolidinone Ring Protons: Complex multiplets are expected for the protons on the pyrrolidinone ring.

  • Isopropyl Group Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the two methyl groups are anticipated.

¹³C NMR Spectroscopy
  • Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region (160-185 ppm), corresponding to the lactam and carboxylic acid carbonyls.[25]

  • Pyrrolidinone Ring Carbons: Signals corresponding to the aliphatic carbons of the ring.

  • Isopropyl Group Carbons: Signals for the methine and methyl carbons.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3500 cm⁻¹.[25]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[25]

  • C=O Stretch (Lactam): A strong absorption typically in the range of 1650-1690 cm⁻¹.

Mass Spectrometry
  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (171.19).

  • Fragmentation Pattern: Characteristic fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 mass units) and potentially the isopropyl group.[25]

Synthesis

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids can generally be achieved through the cyclization of itaconic acid with a primary amine, in this case, isopropylamine.[2] This reaction is typically carried out at elevated temperatures, sometimes with the addition of an acid catalyst.

Synthesis_Pathway reactant1 Itaconic Acid product 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid reactant1->product Heat, Catalyst reactant2 Isopropylamine reactant2->product

Figure 3: General Synthetic Pathway.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. While some experimental data is not yet available in the public domain, this document offers a solid foundation for researchers by presenting predicted properties based on sound chemical principles and established experimental protocols for their determination. The structural features of this molecule, combining a rigid lactam core with a lipophilic isopropyl group and an acidic carboxylic acid, make it an interesting candidate for further investigation in the field of drug discovery and development.

References

Navigating the Research Landscape of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed experimental protocols for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS 299920-47-1) is limited. This guide provides a comprehensive overview based on available chemical data and extrapolates potential synthetic methods and biological relevance from closely related analogs within the 1-substituted 5-oxopyrrolidine-3-carboxylic acid class.

Core Compound Identification and Properties

This compound is a derivative of the pyrrolidinone core structure, a scaffold of significant interest in medicinal chemistry. Its fundamental physicochemical properties are summarized below.

PropertyValue
CAS Number 299920-47-1
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Canonical SMILES CC(C)N1CC(CC1=O)C(=O)O
IUPAC Name This compound

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of the title compound.

Materials:

  • Itaconic acid

  • Isopropylamine

  • Solvent (e.g., water, ethanol, or solvent-free)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for neutralization/workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a suitable solvent (e.g., water).

  • Amine Addition: To the stirred solution, add an equimolar amount of isopropylamine. The addition may be exothermic, and cooling might be necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours. The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization. Acid-base extraction can also be employed: dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove impurities, and then acidify the aqueous layer to precipitate the product.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

G cluster_synthesis Synthetic Workflow itaconic_acid Itaconic Acid reaction_mixture Reaction Mixture itaconic_acid->reaction_mixture isopropylamine Isopropylamine isopropylamine->reaction_mixture reflux Reflux (4-12h) reaction_mixture->reflux workup Workup & Purification reflux->workup product 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid workup->product G cluster_pathway Hypothetical Nrf2 Signaling Pathway Modulation cluster_nucleus compound 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid Derivative keap1 Keap1 compound->keap1 Inhibition nrf2 Nrf2 keap1->nrf2 Ubiquitination & Degradation nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are Binding gene_expression Antioxidant Gene Expression are->gene_expression

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the structure elucidation of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the analytical techniques and data interpretation required to confirm the molecular structure of this target compound.

Molecular Structure and Properties

This compound possesses a pyrrolidinone core, which is a common scaffold in a variety of biologically active molecules. The presence of an isopropyl group on the nitrogen atom and a carboxylic acid at the 3-position introduces specific stereochemical and electronic features that are crucial for its interaction with biological targets. The molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol .

Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol
XLogP3-0.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Spectroscopic Data for Structure Confirmation

The definitive structure of this compound is established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted data for each of these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
12.5 (broad s)Singlet1H-COOH
4.15Septet1H6.8N-CH(CH₃)₂
3.50Multiplet1H-C3-H
3.35Triplet2H7.5C2-H₂
2.70Multiplet2H-C4-H₂
1.15Doublet6H6.8N-CH(CH₃)₂

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
174.5C OOH
172.0C =O (lactam)
47.5N-C H(CH₃)₂
45.0C 2
38.0C 3
34.5C 4
20.0N-CH(C H₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
2970, 2880MediumC-H stretch (Aliphatic)
1730StrongC=O stretch (Carboxylic acid)
1680StrongC=O stretch (Lactam)
1410MediumO-H bend (Carboxylic acid)
1220MediumC-O stretch (Carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

m/zInterpretation
172.0917[M+H]⁺ (Molecular Ion)
154.0811[M+H - H₂O]⁺
128.0655[M+H - CO₂]⁺
114.0862[M+H - C₃H₇N]⁺
86.0600[C₄H₈NO]⁺

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for the structure elucidation of this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically sufficient.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45-degree pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. A larger number of scans (e.g., 1024) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (approximately 1-2 mg) with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.

  • Spectrum Acquisition : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Mass Spectrum Acquisition : Introduce the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). Acquire the mass spectrum in positive ion mode.

  • Data Analysis : Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the molecular structure.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the structure elucidation of this compound.

molecular_structure This compound cluster_ring cluster_isopropyl cluster_carboxyl N1 N C2 C N1->C2 CH_iso CH N1->CH_iso C3 C C2->C3 C4 C C3->C4 COOH COOH C3->COOH C5 C=O C4->C5 C5->N1 CH3_1 CH₃ CH_iso->CH3_1 CH3_2 CH₃ CH_iso->CH3_2

Caption: Molecular structure of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS NMR_data Analyze NMR Data: Chemical Shifts, Coupling, Integration NMR->NMR_data IR_data Analyze IR Data: Functional Group Identification IR->IR_data MS_data Analyze MS Data: Molecular Weight, Fragmentation MS->MS_data Structure_Confirmation Combine all data to confirm the final structure NMR_data->Structure_Confirmation IR_data->Structure_Confirmation MS_data->Structure_Confirmation

Caption: Workflow for the structure elucidation of a novel organic compound.

A Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. It details the compound's chemical properties, a robust synthesis protocol, expected spectroscopic data for characterization, and a discussion of the biological significance of the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Compound Identification and Physicochemical Properties

This compound belongs to the class of N-substituted pyroglutamic acid analogs. The core structure is a five-membered lactam (pyrrolidinone) ring, which serves as a valuable scaffold in the development of novel therapeutic agents. The formal IUPAC name for this compound is 1-(propan-2-yl)-5-oxopyrrolidine-3-carboxylic acid .

A summary of its key identifiers and predicted physicochemical properties is presented below.

PropertyValue
IUPAC Name 1-(propan-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Synonyms This compound
CAS Number 299920-47-1
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Predicted Boiling Point 358.3 ± 35.0 °C
Predicted Density 1.217 ± 0.06 g/cm³
Predicted pKa 4.54 ± 0.20

Synthesis Protocol

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through a one-pot aza-Michael addition followed by intramolecular cyclization. The reaction involves the condensation of itaconic acid with a primary amine, in this case, isopropylamine.[1][2] This method is efficient and provides a direct route to the target compound.

  • Reagents and Materials:

    • Itaconic acid

    • Isopropylamine (or other primary amine)

    • Water (as solvent)

    • Hydrochloric acid (for workup)

    • Sodium hydroxide (for workup)

    • Standard reflux apparatus

    • Magnetic stirrer and heating mantle

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve itaconic acid (1.5 equivalents) in water.

    • To this solution, add isopropylamine (1.0 equivalent) dropwise. The reaction is exothermic.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.[2][3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Dilute the cooled solution with an aqueous 10% sodium hydroxide solution and stir.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate to a pH of approximately 2 using concentrated hydrochloric acid. This will precipitate the carboxylic acid product.[3]

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove residual salts.

    • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Workup Itaconic_Acid Itaconic Acid Reflux Reflux in Water (Aza-Michael Addition & Intramolecular Cyclization) Itaconic_Acid->Reflux Isopropylamine Isopropylamine Isopropylamine->Reflux Crude_Product Aqueous Solution of Product Reflux->Crude_Product Reaction Completion Acidification Acidification (pH 2) Crude_Product->Acidification Workup Step 1 Final_Product 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid Acidification->Final_Product Precipitation

General synthesis workflow for the target compound.

Spectroscopic Characterization

Structural confirmation of this compound is achieved through standard spectroscopic methods. The expected data, based on analyses of analogous compounds, are summarized below.[4][5]

Technique Characteristic Features
¹H NMR ~12.0-13.0 ppm: Broad singlet, 1H (COOH proton).[5]~3.8-4.2 ppm: Septet, 1H (CH of isopropyl).~3.6-3.9 ppm: Multiplet, 2H (NCH₂ of ring).[5]~3.2-3.4 ppm: Multiplet, 1H (CH of ring).[5]~2.5-2.7 ppm: Multiplet, 2H (CH₂CO of ring).[5]~1.1-1.3 ppm: Doublet, 6H (CH₃ of isopropyl).
¹³C NMR ~174-176 ppm: Carbonyl carbon (COOH).[5]~171-173 ppm: Carbonyl carbon (lactam C=O).[2]~49-51 ppm: Methylene carbon (NCH₂).[5]~45-47 ppm: Methine carbon (CH of isopropyl).~35-37 ppm: Methine carbon (CH of ring).[5]~34-36 ppm: Methylene carbon (CH₂CO).[2]~19-21 ppm: Methyl carbons (CH₃ of isopropyl).
FT-IR (KBr, cm⁻¹) ~2500-3300: Very broad O-H stretch (carboxylic acid dimer).~2970: C-H stretch (aliphatic).~1700-1730: Strong C=O stretch (carboxylic acid).[2]~1650-1680: Strong C=O stretch (lactam amide).[2]

Biological Significance and Applications

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry due to its structural resemblance to pyroglutamic acid and its ability to act as a constrained analog of GABA. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities.

  • Antimicrobial and Anticancer Activity: Numerous studies have demonstrated that functionalizing the N-1 position and the C-3 carboxylic acid of the pyrrolidinone ring can lead to potent therapeutic agents. For example, derivatives bearing hydrazone and various heterocyclic moieties have shown significant in vitro activity against multidrug-resistant bacteria and human cancer cell lines.[2][4][6]

  • Neurological and Anti-inflammatory Effects: The core structure is associated with analgesic and antihypoxic effects.[1] Certain derivatives have been patented as potential treatments for Alzheimer's disease and inflammatory conditions.[1][7]

  • Versatile Chemical Intermediate: The carboxylic acid at the C-3 position and the lactam nitrogen at N-1 provide two reactive handles for chemical modification. This allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The N-isopropyl group in the target compound enhances lipophilicity compared to the unsubstituted parent molecule, which can be crucial for modulating pharmacokinetic properties.

G cluster_mods Potential Modification Sites cluster_activities Reported Biological Activities of Derivatives Core 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid Scaffold N1 N-1 Position (Isopropyl Group) Core->N1 Modulates Lipophilicity C3 C-3 Position (Carboxylic Acid) Core->C3 Key site for Derivatization Antimicrobial Antimicrobial N1->Antimicrobial Anticancer Anticancer N1->Anticancer C3->Antimicrobial C3->Anticancer Analgesic Analgesic / Antihypoxic C3->Analgesic AntiInflammatory Anti-inflammatory C3->AntiInflammatory

References

An In-depth Technical Guide to 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details its physicochemical properties, a generalized synthesis protocol, and explores its potential biological significance based on related structures.

Core Molecular Data

This compound, identified by the CAS number 299920-47-1, is a derivative of the 5-oxopyrrolidine-3-carboxylic acid core structure.[1] The key quantitative data for this molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C8H13NO3[1]
Molecular Weight 171.20 g/mol [1]
CAS Number 299920-47-1

Synthesis and Characterization

General Experimental Protocol: Synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Itaconic acid

  • Isopropylamine

  • High-purity water or an appropriate organic solvent (e.g., ethanol, toluene)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a suitable solvent.

  • Amine Addition: To this solution, add a molar equivalent of isopropylamine.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This may involve recrystallization from an appropriate solvent or column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

G General Synthesis Workflow A Reactants (Itaconic Acid, Isopropylamine) B Reaction (Reflux in Solvent) A->B Mixing C Workup (Solvent Removal/Filtration) B->C Cooling D Purification (Recrystallization/Chromatography) C->D Crude Product E Characterization (NMR, IR, MS) D->E Purified Product F Final Product E->F Verified Structure

Caption: General workflow for synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have garnered significant interest in the field of drug discovery due to their diverse biological activities. Studies on analogous compounds suggest that this compound could be a scaffold for developing novel therapeutic agents.

Research on various substituted 5-oxopyrrolidine-3-carboxylic acids has revealed promising antimicrobial and anticancer properties. For instance, certain derivatives have shown efficacy against multidrug-resistant bacteria and various cancer cell lines. The biological activity is often attributed to the specific substituents on the pyrrolidinone ring and the carboxylic acid moiety.

While the direct interaction of this compound with specific signaling pathways has not been documented, a related 2-oxopyrrolidine derivative has been shown to modulate the Nrf-2 signaling pathway . This pathway is a critical regulator of cellular defense against oxidative stress. The activation of Nrf-2 can protect cells from damage induced by reactive oxygen species and is a therapeutic target for a range of diseases. This suggests that the broader class of oxopyrrolidine carboxylic acids may have the potential to interact with key cellular signaling cascades.

The diagram below illustrates a simplified representation of a potential drug discovery workflow starting from a lead compound like this compound.

G Drug Discovery Workflow A Lead Compound (1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid) B Derivative Synthesis A->B Structural Modification C In Vitro Screening (e.g., Antimicrobial, Anticancer assays) B->C Compound Library D Mechanism of Action Studies (e.g., Signaling Pathway Analysis) C->D Active Hits E Lead Optimization D->E Target Identification F Preclinical Development E->F Optimized Candidate

Caption: A potential drug discovery workflow.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug development. Its core scaffold is present in various biologically active compounds, suggesting its potential as a building block for the synthesis of novel therapeutic agents. Future research should focus on developing a specific and optimized synthesis protocol, comprehensive characterization, and in-depth evaluation of its biological activities and mechanism of action.

References

Starting materials for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic route for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid, a key building block in the development of various pharmacologically active compounds. This document details the essential starting materials, a comprehensive experimental protocol, and presents relevant data in a clear, structured format for ease of comparison and implementation in a laboratory setting.

Core Synthesis Strategy: Michael Addition and Cyclization

The most direct and widely employed method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction of itaconic acid with a primary amine. This reaction proceeds via a tandem Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring. For the synthesis of the target compound, this compound, the key starting materials are itaconic acid and isopropylamine.

Starting Materials:

Compound NameChemical StructureMolar Mass ( g/mol )Key Role
Itaconic AcidC₅H₆O₄130.10Pyrrolidinone ring precursor
IsopropylamineC₃H₉N59.11Introduces the N-isopropyl group

Experimental Protocol

The following protocol is a generalized procedure derived from established methods for the synthesis of analogous N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2][3][4] Optimization of reaction conditions may be necessary to achieve the highest yield and purity for this specific substrate.

Reaction Scheme:

Reaction_Scheme Itaconic_Acid Itaconic Acid plus1 + Isopropylamine Isopropylamine arrow1 Solvent (e.g., Water, Ethanol) Heat (Reflux) Product This compound

A schematic of the synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq) in a suitable solvent such as water or ethanol.

  • Addition of Amine: To the stirred solution, add isopropylamine (1.0-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture thereof) to yield the pure this compound.

Data Presentation

The following table summarizes typical quantitative data obtained from analogous syntheses of N-substituted 5-oxopyrrolidine-3-carboxylic acids. These values can serve as a benchmark for the synthesis of the target compound.

N-SubstituentSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
4-AcetamidophenylWater1296-[3][4]
2-HydroxyphenylWater1274.4178-179[1][5]
2-Hydroxy-5-methylphenylWater---[2]

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.

G Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification Itaconic Acid Itaconic Acid Mixing in Solvent Mixing in Solvent Itaconic Acid->Mixing in Solvent Isopropylamine Isopropylamine Isopropylamine->Mixing in Solvent Reflux Reflux Mixing in Solvent->Reflux Cooling and Isolation Cooling and Isolation Reflux->Cooling and Isolation Recrystallization Recrystallization Cooling and Isolation->Recrystallization Final Product Final Product Recrystallization->Final Product Pure Compound

Workflow for the synthesis of this compound.

Mechanistic Pathway

The underlying mechanism involves a key Michael addition step followed by cyclization.

G Reaction Mechanism Itaconic Acid Itaconic Acid Michael Addition Michael Addition Itaconic Acid->Michael Addition Isopropylamine Isopropylamine Isopropylamine->Michael Addition Intermediate Intermediate Michael Addition->Intermediate Intramolecular Amidation Intramolecular Amidation Intermediate->Intramolecular Amidation Final Product Final Product Intramolecular Amidation->Final Product

Simplified mechanistic pathway for the formation of the pyrrolidinone ring.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, the 5-oxopyrrolidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into the discovery, synthesis, and biological evaluation of novel 5-oxopyrrolidine derivatives, offering a comprehensive resource for professionals in the field of drug development. Recent studies have highlighted their potential as potent anticancer, antimicrobial, and anti-inflammatory agents, underscoring the significance of this versatile heterocyclic core.

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of newly synthesized 5-oxopyrrolidine derivatives against various cancer cell lines and bacterial strains. This data provides a clear comparative overview of the potency and spectrum of activity of these novel compounds.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives against Human Lung Adenocarcinoma (A549) Cells.

Compound IDStructureConcentration (µM)Cell Viability (%)[1]
2 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid100~82
4 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide100~80
18 Derivative with free amino group100~60
19 Derivative with free amino group100~55
20 Bishydrazone with 2-thienyl fragments100~45
21 Bishydrazone with 5-nitrothienyl moieties100~40
22 Derivative with free amino group100~50
Cisplatin Positive Control100~35

Data is presented as the percentage of viable A549 cells after 24 hours of treatment, as determined by the MTT assay. Lower percentages indicate higher anticancer activity.

Antimicrobial Activity

Table 2: Minimum Inhibitory Concentrations (MIC) of 5-Oxopyrrolidine Derivatives against Staphylococcus aureus.

Compound IDStructureMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. Multidrug-Resistant S. aureus[2]
Hydrazone with benzylidene moiety N/A3.9[3]N/A
Hydrazone with 5-nitrothien-2-yl fragment N/A<7.8[3]N/A
Compound 21 Bishydrazone with 5-nitrothienyl moietiesN/A1-8
Cefuroxime Positive Control7.8[3]N/A
Vancomycin Positive ControlN/A1-2

MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the protocols for the synthesis of the 5-oxopyrrolidine core and the subsequent biological assays.

General Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic Acid

This procedure describes the initial synthesis of the 5-oxopyrrolidine core structure, which serves as a versatile intermediate for further derivatization.

Procedure:

  • A mixture of itaconic acid (0.75 mol) and an appropriately substituted 2-aminophenol (0.5 mol) is dissolved in water (200 mL).

  • The reaction mixture is heated at reflux for 24 hours.

  • After cooling to room temperature, the solution is diluted with 10% aqueous NaOH solution (300 mL) and heated to reflux, then cooled to 20 °C.

  • The solution is filtered, and the filtrate is acidified with HCl to a pH of 2.

  • The resulting precipitate, the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid, is collected by filtration, washed with water, and dried.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

  • Human lung adenocarcinoma A549 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • The growth medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for another 24 hours.

  • Four hours prior to the completion of the incubation period, 10 µL of MTT solution (10 mg/mL) is added to each well.

  • After the full incubation time, 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) is added to each well and incubated overnight at room temperature to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Each well of the microtiter plate is inoculated with the bacterial suspension.

  • The plate is incubated at 35°C ± 2°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental processes involved in the discovery of these novel derivatives, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Discovery and Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of 5-Oxopyrrolidine Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Anticancer In Vitro Anticancer Assay (e.g., MTT on A549 cells) Characterization->Anticancer Antimicrobial In Vitro Antimicrobial Assay (e.g., MIC Determination) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow from synthesis to lead identification.

G Potential Anticancer Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 5-Oxopyrrolidine Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition Derivative->mTOR Inhibition G Potential Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Derivative 5-Oxopyrrolidine Derivative Derivative->IKK Inhibition G Activation of the Nrf-2 Antioxidant Pathway cluster_cytoplasm Cytoplasm Derivative 2-Oxopyrrolidine Derivative Keap1 Keap1 Derivative->Keap1 Inhibition Nrf2 Nrf-2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Expression of Antioxidant Genes ARE->Antioxidant_Genes

References

Spectroscopic Profile of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 299920-47-1). Due to the limited availability of public experimental data for this specific molecule, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and by analysis of structurally similar compounds. This guide is intended to support researchers in the identification and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₃NO₃

  • Molecular Weight: 171.19 g/mol

  • CAS Number: 299920-47-1

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are derived from the analysis of the fundamental spectroscopic properties of the pyrrolidinone core, the carboxylic acid moiety, and the N-isopropyl substituent.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Isopropyl Methine (-CH(CH₃)₂)4.0 - 4.5Septet1H
Pyrrolidinone Methine (-CH-)3.0 - 3.5Multiplet1H
Pyrrolidinone Methylene (-CH₂-N)3.2 - 3.8Multiplet2H
Pyrrolidinone Methylene (-CH₂-CO)2.5 - 2.9Multiplet2H
Isopropyl Methyl (-CH(CH₃)₂)1.1 - 1.3Doublet6H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)170 - 180
Lactam Carbonyl (-CO-N)170 - 175
Isopropyl Methine (-CH(CH₃)₂)45 - 55
Pyrrolidinone Methine (-CH-)40 - 50
Pyrrolidinone Methylene (-CH₂-N)40 - 50
Pyrrolidinone Methylene (-CH₂-CO)30 - 40
Isopropyl Methyl (-CH(CH₃)₂)18 - 22
Predicted IR Data

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-H Stretch2500 - 3300Broad
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
Carboxylic Acid C=O Stretch1700 - 1730Strong
Lactam C=O Stretch1670 - 1700Strong
C-N Stretch1100 - 1300Medium

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound. These are based on standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may affect the chemical shift of the labile carboxylic acid proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is recommended to simplify the spectrum and provide information about the number of attached protons to each carbon.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_reporting Reporting synthesis Synthesis and Purification of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir nmr_proc NMR Data Processing (FT, Phasing, Referencing) nmr->nmr_proc ir_proc IR Data Processing (Background Subtraction) ir->ir_proc interpretation Spectral Interpretation and Structure Confirmation nmr_proc->interpretation ir_proc->interpretation report Technical Guide/ Publication interpretation->report

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide: Analgesic and Antihypoxic Effects of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Substituted 5-oxopyrrolidine-3-carboxylic acids represent a class of heterocyclic compounds with demonstrated potential in medicinal chemistry. Research indicates that these scaffolds possess both analgesic and antihypoxic properties, making them attractive candidates for further investigation in the development of novel therapeutics for pain management and conditions involving oxygen deprivation. This guide provides a comprehensive overview of the current state of knowledge, including synthesis, qualitative biological activities, detailed experimental protocols for quantitative assessment, and relevant signaling pathways. While specific quantitative data for analgesic and antihypoxic efficacy is not widely available in publicly accessible literature, this document furnishes the necessary methodological framework to facilitate such investigations.

Core Compound Structure and Synthesis

The foundational structure of the compounds discussed herein is the 5-oxopyrrolidine-3-carboxylic acid core, with substitutions at the 1-position of the pyrrolidine ring.

General Synthesis:

1-Substituted 5-oxopyrrolidine-3-carboxylic acids are typically synthesized via the cyclization of 2-methylenesuccinic acid (itaconic acid) with a primary amine (aliphatic, aromatic, or heterocyclic).[1] The reaction involves a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular condensation to form the 5-oxopyrrolidine ring.

Biological Activity

Analgesic Effects

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess analgesic effects of varying intensity.[1] Qualitative studies suggest that the nature of the substituent at the 1-position significantly influences the analgesic activity. Compounds featuring an aromatic or heterocyclic radical at the 1-position have demonstrated slightly greater analgesic properties compared to those with aliphatic substituents.[1]

Antihypoxic Effects

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also been associated with antihypoxic activity.[1] These compounds are of interest for their potential to protect cells and tissues from the detrimental effects of inadequate oxygen supply.

Data Presentation

Due to the limited availability of specific quantitative data in the reviewed literature, the following tables summarize the qualitative findings and provide a template for the presentation of future quantitative results.

Table 1: Summary of Analgesic Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

1-Substituent TypeGeneral Analgesic ActivityQuantitative Data (ED₅₀/IC₅₀)Reference Compound
AromaticPresent, generally higher activityData not availableMorphine, Aspirin
HeterocyclicPresent, generally higher activityData not availableMorphine, Aspirin
AliphaticPresentData not availableMorphine, Aspirin

Table 2: Summary of Antihypoxic Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

1-Substituent TypeGeneral Antihypoxic ActivityQuantitative Data (e.g., % increase in survival time)Reference Compound
AromaticPresentData not availablePiracetam, Hypoxen
HeterocyclicPresentData not availablePiracetam, Hypoxen
AliphaticPresentData not availablePiracetam, Hypoxen

Experimental Protocols

The following are detailed methodologies for the assessment of analgesic and antihypoxic activities of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Protocols for Analgesic Activity Assessment

This model assesses the ability of a compound to reduce visceral pain.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Divide animals into groups (e.g., control, reference standard, and test compound groups at various doses).

    • Administer the test compound or reference standard (e.g., aspirin) orally or intraperitoneally. The control group receives the vehicle.

    • After a set pre-treatment time (e.g., 30-60 minutes), administer a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

    • Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

    • Calculate the percentage of inhibition of writhing for each group compared to the control group.

This method evaluates the central analgesic activity of a compound.

  • Animals: Male Wistar rats or albino mice.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Measure the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Administer the test compound or a reference standard (e.g., morphine) to the respective groups.

    • At various time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their reaction time.

    • An increase in the reaction time compared to the baseline indicates an analgesic effect.

Protocols for Antihypoxic Activity Assessment

This model simulates hypoxia at normal atmospheric pressure.

  • Animals: Male albino mice.

  • Procedure:

    • Administer the test compound or a reference antihypoxic agent to the respective groups. The control group receives the vehicle.

    • After a pre-treatment period, place each mouse individually into a sealed container of a specific volume.

    • Record the time until the cessation of breathing (survival time).

    • An increase in survival time compared to the control group indicates an antihypoxic effect.

This model simulates high-altitude conditions.

  • Animals: Male albino mice or rats.

  • Apparatus: A hypobaric chamber.

  • Procedure:

    • Administer the test compound or a reference agent to the respective groups.

    • After a pre-treatment period, place the animals in the hypobaric chamber.

    • Reduce the pressure in the chamber to simulate a specific altitude (e.g., 32,000 feet).

    • Observe the animals and record the time of onset of convulsions and/or death.

    • A delay in the onset of these endpoints compared to the control group indicates antihypoxic activity.

Mandatory Visualizations

Signaling Pathways

Nociceptive Signaling Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) - Spinal Cord Noxious Stimulus Noxious Stimulus Nociceptor Nociceptor Noxious Stimulus->Nociceptor Activates First-Order Neuron First-Order Neuron Nociceptor->First-Order Neuron Transduction Dorsal Horn Dorsal Horn First-Order Neuron->Dorsal Horn Transmission (Aδ & C fibers) Neurotransmitters (Glutamate, Substance P) Second-Order Neuron Second-Order Neuron Third-Order Neuron Third-Order Neuron Second-Order Neuron->Third-Order Neuron Ascending Pathway Brain Brain Third-Order Neuron->Brain To Thalamus & Cortex Brain->Dorsal Horn Descending Modulation

Caption: Generalized Nociceptive Signaling Pathway.

Hypoxia Signaling Pathway (HIF-1α) cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) HIF-1α_N HIF-1α PHDs Prolyl Hydroxylases (PHDs) + O₂ HIF-1α_N->PHDs Hydroxylation VHL VHL E3 Ligase PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_H HIF-1α Nucleus Nucleus HIF-1α_H->Nucleus Stabilization & Translocation HIF-1β HIF-1β (ARNT) HIF-1 Complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF-1 Complex->HRE Binds to Nucleus->HIF-1 Complex Dimerization Target Genes Target Gene Expression (e.g., VEGF, EPO, Glycolytic Enzymes) HRE->Target Genes Activates

Caption: Simplified Hypoxia Inducible Factor (HIF-1α) Signaling Pathway.

Experimental Workflow

Drug Screening Workflow Start Start: Compound Synthesis Compound Characterization Compound Characterization (NMR, MS, Purity) Start->Compound Characterization InVivoScreening In Vivo Screening Compound Characterization->InVivoScreening Analgesic Assays Analgesic Activity Assays (e.g., Writhing Test, Hot Plate) InVivoScreening->Analgesic Assays Analgesic Testing Antihypoxic Assays Antihypoxic Activity Assays (e.g., Normobaric/Hypobaric Hypoxia) InVivoScreening->Antihypoxic Assays Antihypoxic Testing Data Analysis Quantitative Data Analysis (ED₅₀, % Inhibition, Survival Time) Analgesic Assays->Data Analysis Antihypoxic Assays->Data Analysis Lead Identification Lead Compound Identification Data Analysis->Lead Identification End End: Further Development Lead Identification->End

Caption: General Experimental Workflow for Screening Analgesic and Antihypoxic Compounds.

References

The Emerging Therapeutic Potential of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-oxopyrrolidine ring system, a core component of pyroglutamic acid, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique rigid, five-membered lactam structure provides an excellent platform for the precise spatial arrangement of functional groups, making it a versatile building block for designing novel therapeutic agents.[4] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[5][6] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, tailored for researchers and professionals in drug development.

General Synthesis Strategy

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives typically commences with the condensation of an appropriate amine with itaconic acid, often under reflux conditions, to form the core acid scaffold.[6][7] This key intermediate is then subjected to a series of chemical transformations to generate a diverse library of derivatives. Common modifications include esterification followed by hydrazinolysis to produce a hydrazide, which serves as a versatile precursor for synthesizing hydrazones, azoles, and other heterocyclic moieties.[7][8][9]

G cluster_synthesis General Synthesis Workflow cluster_derivatization Derivatization Amine Substituted Aniline / Amine Core_Acid 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Amine->Core_Acid Condensation Itaconic_Acid Itaconic Acid Itaconic_Acid->Core_Acid Ester Methyl Ester Core_Acid->Ester Esterification (e.g., MeOH, H₂SO₄) Hydrazide Acid Hydrazide Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O) Hydrazones Hydrazones Hydrazide->Hydrazones Reaction with Aromatic Aldehydes Azoles Azoles / Diazoles Hydrazide->Azoles Other Other Derivatives (Semicarbazides, etc.) Hydrazide->Other

Caption: General workflow for synthesizing 5-oxopyrrolidine-3-carboxylic acid derivatives.

Antimicrobial Activity

Derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[10] Several studies have focused on synthesizing and evaluating these compounds against a panel of clinically relevant and multidrug-resistant pathogens.[6]

Quantitative Data: Antibacterial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data below summarizes the activity of select derivatives against various bacterial strains.

Compound Type / DerivativeTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
Hydrazone with benzylidene moietyStaphylococcus aureus3.9-[8]
Hydrazone with 5-nitrothien-2-yl fragmentS. aureus7.8-[8]
Hydrazone with 5-nitrothien-2-yl fragmentListeria monocytogenes7.8-[8]
Hydrazone with 5-nitrothien-2-yl fragmentBacillus cereus7.831.25[8]
Hydrazone with 5-nitrothien-2-yl fragmentEscherichia coli7.8-[8]
5-Fluorobenzimidazole derivativeMethicillin-resistant S. aureus--[11]
Hydrazone with thien-2-yl fragmentMethicillin-resistant S. aureus--[11]
Bishydrazone with 5-nitrothiophene substituents (Compound 21)Linezolid/Tedizolid-resistant S. aureus2-[6][12]
Cefuroxime (Control)S. aureus7.8-[8]
Oxacillin (Control)B. cereus15.23-[8]
Ampicillin (Control)B. cereus31.20-[8]

Note: A dash (-) indicates data not reported in the cited source.

Experimental Protocol: Broth Microdilution Assay for MIC/MBC

The MIC and MBC values are determined using a standardized broth microdilution method.

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[8]

Additional Antimicrobial Properties

Beyond direct bactericidal or bacteriostatic effects, some derivatives exhibit other valuable antimicrobial properties. For instance, a 5-nitrothienylhydrazone derivative demonstrated excellent results in disrupting established biofilms of S. aureus and E. coli, a critical factor in persistent infections.[8][13]

Anticancer Activity

The 5-oxopyrrolidine scaffold has also been explored for the development of novel anticancer agents.[9] Studies have shown that certain derivatives exhibit potent and selective cytotoxic activity against various cancer cell lines, with the A549 human lung adenocarcinoma cell line being a common model.[6][14][15]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potential is often assessed by measuring the reduction in cell viability after exposure to the compound.

Compound Type / DerivativeCell LineConcentration (µM)Cell Viability (%)Reference
Bis hydrazone with 2-thienyl fragments (Compound 20)A549100~20%[6]
Bis hydrazone with 5-nitrothienyl moieties (Compound 21)A549100~15%[6]
5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituentA549-Highest Activity[10]
Cisplatin (Control)A549100~35%[6]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[11][15]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., 100 µM) for a specified period (e.g., 24 hours).[6][14]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

G cluster_workflow Anticancer Screening Workflow Seed Seed A549 cells in 96-well plate Treat Treat cells with 5-oxopyrrolidine derivatives Seed->Treat Incubate Incubate for 24h Treat->Incubate MTT Add MTT reagent Incubate->MTT Formazan Viable cells convert MTT to Formazan MTT->Formazan Solubilize Solubilize Formazan crystals (DMSO) Formazan->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Cell Viability Read->Analyze G cluster_pathway Simplified Amyloidogenic Pathway cluster_key Key APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Plaques APP->Abeta Cleavage by BACE1 BACE-1 Enzyme gSecretase γ-Secretase AD Alzheimer's Disease Pathology Abeta->AD Inhibitor 5-Oxopyrrolidine Derivative Inhibitor->BACE1 Inhibits key_inhibitor Inhibitor key_protein Protein/Enzyme key_pathology Pathological Outcome

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Evaluation of their Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of antibiotic-resistant pathogens presents a significant challenge to global health. The pyrrolidine scaffold is a key structural motif found in many natural products and synthetic compounds with a wide range of biological activities.[1][2] This document provides detailed protocols and data on the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives and an overview of their potential as antibacterial agents. The focus is on providing a reproducible methodology that can be adapted for the synthesis of derivatives such as 1-isopropyl-5-oxopyrrolidine-3-carboxylic acid and subsequent evaluation of their antibacterial efficacy.

Data Presentation

The antibacterial activity of various 5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial efficacy. The data from several studies has been compiled below for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives against Various Bacterial Strains (µg/mL)

Compound/DerivativeStaphylococcus aureusListeria monocytogenesBacillus cereusEscherichia coliReference
Hydrazone with 5-nitrothien-2-yl fragment3.93.97.831.25[3]
Hydrazone with 5-nitrofuran-2-yl moiety3.97.815.631.25[3]
Hydrazone with benzylidene moiety3.962.562.5125[3]
5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl4 (MRSA)---[4]
Hydrazone with thien-2-yl fragment8 (MRSA)---[4]
Hydrazone with 5-nitrothien-2-yl moiety16 (C. auris)---[4]
Compound 21 (bearing 5-nitrothiophene)1-8 (MRSA & VISA)---[5]
Reference Antibiotics
Cefuroxime7.815.662.47.8[3]
Ampicillin31.215.631.231.25[3]
Oxacillin15.2362.515.6>250[3]

MRSA: Methicillin-resistant Staphylococcus aureus VISA: Vancomycin-intermediate Staphylococcus aureus C. auris: Candida auris

Experimental Protocols

The following protocols are based on established methods for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids and their derivatives, which can be adapted for N-alkyl substituents like isopropyl.[6][7]

Protocol 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

This protocol describes the synthesis of the core scaffold using itaconic acid and a primary amine.

Materials and Reagents:

  • Itaconic acid

  • 2-Amino-4-chlorophenol (or other primary amine)

  • Water

  • 10% Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • A mixture of itaconic acid (0.75 mol) and 2-amino-4-chlorophenol (0.5 mol) is dissolved in water (200 mL).[6]

  • The mixture is heated at reflux for 24 hours.[6]

  • After cooling to room temperature, the solution is diluted with 10% aqueous NaOH solution (300 mL).[6]

  • The solution is heated to reflux and then cooled to 20 °C.[6]

  • The solution is filtered, and the filtrate is acidified with HCl to a pH of 2.[6]

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the final product.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol details the conversion of the carboxylic acid to its hydrazone derivatives, which have shown significant antibacterial activity.[4]

Materials and Reagents:

  • 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Methanol

  • Sulfuric acid

  • Hydrazine hydrate

  • Aromatic aldehydes (e.g., 5-nitrothiophene-2-carbaldehyde)

  • Propan-2-ol

Procedure:

  • The synthesized carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is heated at reflux for 18 hours to yield the methyl ester.[6]

  • The methyl ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.[4]

  • The hydrazide is condensed with various aromatic aldehydes in refluxing propan-2-ol to afford the final hydrazone derivatives.[4] The reaction progress can be monitored by TLC.

Protocol 3: Antibacterial Activity Assay (MIC Determination)

The antibacterial activity of the synthesized compounds is determined using the broth microdilution method.

Materials and Reagents:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Reference antibiotics (e.g., Cefuroxime, Ampicillin)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis and evaluation of the antibacterial activity of 5-oxopyrrolidine-3-carboxylic acid derivatives.

G cluster_synthesis Synthesis cluster_evaluation Antibacterial Evaluation start Start Materials: Itaconic Acid & Primary Amine reflux Reflux Reaction start->reflux workup Work-up & Purification reflux->workup product1 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid workup->product1 esterification Esterification product1->esterification hydrazinolysis Hydrazinolysis esterification->hydrazinolysis hydrazide Carboxylic Acid Hydrazide hydrazinolysis->hydrazide condensation Condensation with Aldehydes hydrazide->condensation product2 Hydrazone Derivatives condensation->product2 mic_test Broth Microdilution Assay (MIC) product2->mic_test mbc_test MBC Determination mic_test->mbc_test data_analysis Data Analysis & Comparison mbc_test->data_analysis

Caption: Experimental workflow for synthesis and antibacterial evaluation.

Logical Relationship of Synthesis

This diagram shows the logical progression of the chemical transformations involved in the synthesis.

G cluster_reactants Starting Materials cluster_core_synthesis Core Scaffold Synthesis cluster_derivatization Derivatization reagents Reagents intermediates Intermediates products Products itaconic_acid Itaconic Acid pyrrolidinone_acid 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic Acid itaconic_acid->pyrrolidinone_acid amine Primary Amine (e.g., Isopropylamine) amine->pyrrolidinone_acid ester Methyl Ester Intermediate pyrrolidinone_acid->ester Esterification methanol Methanol, H+ methanol->ester hydrazide Hydrazide Intermediate ester->hydrazide Hydrazinolysis hydrazine Hydrazine Hydrate hydrazine->hydrazide hydrazone Final Hydrazone Derivative hydrazide->hydrazone Condensation aldehyde Aromatic Aldehyde aldehyde->hydrazone

References

Application of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive research did not yield specific data on the application of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid in cancer research. The following application notes and protocols are based on studies of structurally related 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, which have shown promising anticancer activity. These derivatives serve as a valuable reference for the potential research direction of the target compound.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif in medicinal chemistry and has been explored for the development of novel therapeutic agents. Derivatives of this scaffold, particularly those with substitutions at the 1-position, have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds represent a promising class of molecules for further investigation in oncology drug discovery. The ease of synthesis and the potential for diverse functionalization at the 1-position allow for the generation of large libraries of compounds for screening and optimization of anticancer activity.

Anticancer Activity of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Recent studies have focused on the synthesis and in vitro evaluation of various 1-aryl and 1-heteroaryl-5-oxopyrrolidine-3-carboxylic acid derivatives. These compounds have exhibited a range of cytotoxic activities against several human cancer cell lines, including triple-negative breast cancer, prostate cancer, melanoma, and non-small cell lung cancer. The anticancer activity is often dependent on the nature of the substituent at the 1-position of the pyrrolidinone ring.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activities of representative 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives.

Table 1: Cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines. [1]

CompoundCell LineIC50 (µM)
Hydrazone Derivative 1MDA-MB-231 (Triple-negative breast cancer)>100
Hydrazone Derivative 1PPC1 (Prostate cancer)75.3±1.2
Hydrazone Derivative 1A375 (Melanoma)5.2±1.1
Hydrazone Derivative 2MDA-MB-231 (Triple-negative breast cancer)85.2±1.3
Hydrazone Derivative 2PPC1 (Prostate cancer)55.4±1.2
Hydrazone Derivative 2A375 (Melanoma)4.3±1.1
Sunitinib (Control)MDA-MB-231 (Triple-negative breast cancer)18.5±1.1
Sunitinib (Control)PPC1 (Prostate cancer)12.5±1.1
Sunitinib (Control)A375 (Melanoma)10.5±1.1
Cisplatin (Control)MDA-MB-231 (Triple-negative breast cancer)2.5±1.1
Cisplatin (Control)PPC1 (Prostate cancer)1.8±1.1
Cisplatin (Control)A375 (Melanoma)1.5±1.1
Doxorubicin (Control)MDA-MB-231 (Triple-negative breast cancer)0.08±0.01
Doxorubicin (Control)PPC1 (Prostate cancer)0.12±0.01
Doxorubicin (Control)A375 (Melanoma)0.05±0.01

Table 2: Anticancer activity of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against A549 human lung adenocarcinoma cells. [2][3]

CompoundCell Viability (%) at 100 µM
Derivative 1849.3±2.5
Derivative 1945.2±2.1
Derivative 2038.7±1.9
Derivative 2135.4±1.8
Derivative 2241.6±2.2
Cisplatin (Control)30.1±1.5

Table 3: Anticancer activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against A549 cells. [4]

CompoundCell Viability (%) at 100 µM
Carboxylic acid 1a63.4
5-Fluorobenzimidazole derivative28.1
Cisplatin (Control)32.7
Cytosine arabinoside (AraC) (Control)45.8

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives based on published methodologies.

Protocol 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

This protocol describes a general method for the synthesis of the core scaffold.

Materials:

  • Substituted aniline (e.g., 2,4-difluoroaniline, 4-acetamidoaniline, 2-aminophenol)

  • Itaconic acid

  • Water

  • 5% Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • A mixture of the substituted aniline (1 equivalent) and itaconic acid (1.2-1.5 equivalents) in water is refluxed for 12-24 hours.[1][2]

  • The reaction mixture is cooled, and the resulting precipitate is filtered.

  • The crude product is dissolved in a 5% aqueous sodium hydroxide solution and filtered.

  • The filtrate is acidified with hydrochloric acid to a pH of 1-2 to precipitate the pure 1-aryl-5-oxopyrrolidine-3-carboxylic acid.[1][4]

  • The solid is collected by filtration, washed with water, and dried.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol details the conversion of the carboxylic acid to hydrazone derivatives, which have shown significant anticancer activity.

Materials:

  • 1-Aryl-5-oxopyrrolidine-3-carboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Hydrazine hydrate

  • 2-Propanol

  • Aromatic or heterocyclic aldehyde/ketone

Procedure:

  • Esterification: The 1-aryl-5-oxopyrrolidine-3-carboxylic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed for 2-4 hours to yield the methyl ester.[1]

  • Hydrazide formation: The methyl ester is then reacted with hydrazine hydrate in 2-propanol under reflux for 2-4 hours to form the corresponding carbohydrazide.[1]

  • Hydrazone synthesis: The carbohydrazide is condensed with various aromatic or heterocyclic aldehydes or ketones in 2-propanol, often with a catalytic amount of acid (e.g., acetic acid or HCl), under reflux to yield the final hydrazone derivatives.[1]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

Visualizations

Signaling Pathway and Workflow Diagrams

The exact signaling pathways modulated by these compounds are not extensively detailed in the provided search results. However, a general workflow for the synthesis and screening of these compounds can be visualized.

G cluster_synthesis Synthesis Workflow cluster_screening Anticancer Screening Workflow start Starting Materials (Substituted Aniline + Itaconic Acid) synthesis_acid Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid start->synthesis_acid esterification Esterification synthesis_acid->esterification hydrazide_formation Hydrazide Formation esterification->hydrazide_formation hydrazone_synthesis Hydrazone Synthesis hydrazide_formation->hydrazone_synthesis derivatives Library of Derivatives hydrazone_synthesis->derivatives mtt_assay In Vitro Cytotoxicity (MTT Assay) derivatives->mtt_assay Compound Library cell_lines Cancer Cell Lines (e.g., A549, MDA-MB-231) cell_lines->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound

Caption: Workflow for Synthesis and Anticancer Screening.

G compound 1-Aryl-5-oxopyrrolidine- 3-carboxylic Acid Derivative cell Cancer Cell compound->cell pathway Potential Signaling Pathways (e.g., Kinase Inhibition, DNA Damage) cell->pathway Modulates apoptosis Induction of Apoptosis proliferation Inhibition of Cell Proliferation pathway->apoptosis pathway->proliferation

Caption: Putative Mechanism of Action.

References

Protocols for the Synthesis of N-Aryl Pyrrolidine-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl pyrrolidine-2-ones are a pivotal structural motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This document provides detailed protocols for the synthesis of these valuable compounds via two powerful catalytic cross-coupling methodologies: Copper-Catalyzed N-Arylation (Ullmann Condensation) and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination). This guide includes detailed experimental procedures, tabulated quantitative data for substrate scope, and visualizations of the reaction workflows to aid researchers in the efficient synthesis of N-aryl pyrrolidine-2-one libraries.

Introduction

The pyrrolidin-2-one ring system is a prevalent core in numerous pharmaceuticals and biologically active compounds. The addition of an aryl group to the nitrogen atom of this lactam ring often enhances or modifies the pharmacological profile of the molecule. Consequently, robust and versatile synthetic methods for the preparation of N-aryl pyrrolidine-2-ones are of high importance. Transition metal-catalyzed cross-coupling reactions, particularly those employing copper and palladium catalysts, have become the methods of choice for the construction of the crucial C–N bond.

This application note details two state-of-the-art protocols for the N-arylation of 2-pyrrolidinone: a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig amination. The Ullmann condensation offers a cost-effective approach, while the Buchwald-Hartwig reaction often provides higher yields and broader substrate scope under milder conditions.

Protocol 1: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone (Ullmann Condensation)

This protocol describes a ligand-assisted copper-catalyzed N-arylation of 2-pyrrolidinone with various aryl iodides. The use of (S)-N-methylpyrrolidine-2-carboxylate as a ligand facilitates the reaction under relatively mild conditions.

Experimental Workflow

Copper_Catalyzed_NArylation Workflow for Copper-Catalyzed N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine 2-pyrrolidinone, aryl iodide, CuI, ligand, and K3PO4 in a reaction vessel. solvent Add DMSO as the solvent. reagents->solvent stir Stir the mixture vigorously under an inert atmosphere (Argon). reagents->stir heat Heat the reaction to 110 °C for a specified duration (e.g., 5 hours). stir->heat cool Cool the reaction mixture to room temperature. heat->cool quench Quench the reaction with water. cool->quench extract Extract the aqueous layer with ethyl acetate. quench->extract dry Dry the combined organic layers and concentrate under reduced pressure. extract->dry purify Purify the crude product by silica gel chromatography. dry->purify product product purify->product N-Aryl Pyrrolidine-2-one

Caption: Workflow for Copper-Catalyzed N-Arylation.

Detailed Experimental Protocol
  • Reaction Setup: To a dry Schlenk tube, add 2-pyrrolidinone (1.0 mmol, 1.0 equiv), the corresponding aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol, 10 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) to the Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to 110 °C in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 5-10 hours), cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired N-aryl pyrrolidine-2-one.

Substrate Scope and Yields
EntryAryl IodideProductTime (h)Yield (%)
1Iodobenzene1-Phenylpyrrolidin-2-one592
24-Iodoacetophenone1-(4-Acetylphenyl)pyrrolidin-2-one589
31-Iodo-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one585
41-Iodo-4-methylbenzene1-(p-Tolyl)pyrrolidin-2-one590
54-Iodoanisole1-(4-Methoxyphenyl)pyrrolidin-2-one591
61-Bromo-4-iodobenzene1-(4-Bromophenyl)pyrrolidin-2-one1082
7Methyl 4-iodobenzoateMethyl 4-(2-oxopyrrolidin-1-yl)benzoate1080
81-Iodo-2-methylbenzene1-(o-Tolyl)pyrrolidin-2-one1086
91-Iodonaphthalene1-(Naphthalen-1-yl)pyrrolidin-2-one1081

Reaction conditions: 2-pyrrolidinone (1.0 mmol), aryl iodide (1.2 mmol), CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate (10 mol%), K₃PO₄ (2.0 mmol), DMSO (5 mL), 110 °C.

Protocol 2: Palladium-Catalyzed N-Arylation of 2-Pyrrolidinone (Buchwald-Hartwig Amination)

This protocol provides a general method for the palladium-catalyzed N-arylation of 2-pyrrolidinone with aryl halides. The Buchwald-Hartwig amination is known for its high efficiency and broad substrate scope, tolerating a wide variety of functional groups.

Experimental Workflow

Buchwald_Hartwig_NArylation Workflow for Palladium-Catalyzed N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine 2-pyrrolidinone, aryl halide, Pd catalyst, phosphine ligand, and a strong base in a reaction vessel. solvent Add an anhydrous aprotic solvent (e.g., toluene or dioxane). reagents->solvent inert Establish an inert atmosphere (e.g., Argon or Nitrogen). reagents->inert heat Heat the reaction mixture to a specified temperature (typically 80-110 °C). inert->heat cool Cool the reaction to room temperature. heat->cool filter Filter the mixture through a pad of Celite. cool->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate purify Purify the crude product by silica gel chromatography. concentrate->purify product product purify->product N-Aryl Pyrrolidine-2-one

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Detailed Experimental Protocol
  • Reaction Setup: In a glovebox or under a stream of argon, add 2-pyrrolidinone (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 mmol) or a pre-catalyst, a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, 0.02-0.10 mmol), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 mmol) to a dry reaction vial.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (5 mL) to the vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture with vigorous stirring in a preheated oil bath at a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing the pad with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the N-aryl pyrrolidine-2-one.

Substrate Scope and Yields

The following table presents representative yields for the Buchwald-Hartwig N-arylation of 2-pyrrolidinone with various aryl bromides.

EntryAryl BromideLigandBaseTemp (°C)Yield (%)
1BromobenzeneXantphosCs₂CO₃11095
24-BromoacetophenoneXantphosCs₂CO₃11088
31-Bromo-4-methoxybenzeneBINAPNaOtBu10092
41-Bromo-4-cyanobenzeneXantphosCs₂CO₃11085
52-BromotolueneBINAPNaOtBu10078
62-BromopyridineXantphosCs₂CO₃11075

General conditions: 2-pyrrolidinone (1.0 mmol), aryl bromide (1.2 mmol), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), base (2.0 mmol), toluene (5 mL).

Conclusion

The copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are highly effective and complementary methods for the synthesis of N-aryl pyrrolidine-2-ones. The choice of method may depend on factors such as cost, substrate scope, and functional group tolerance. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.

Application Notes & Protocols: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acids from Itaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 5-oxopyrrolidine-3-carboxylic acids and their derivatives, utilizing itaconic acid as a key starting material. This class of compounds holds significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]

The synthetic strategy primarily involves the aza-Michael addition of a primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the γ-lactam ring of the pyrrolidinone core. This versatile reaction can be performed with a wide range of aliphatic, aromatic, and heterocyclic amines, allowing for the creation of diverse chemical libraries for screening purposes.[4][5]

Logical Workflow for Synthesis and Derivatization

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives from itaconic acid typically follows a multi-step process, beginning with the core scaffold synthesis and followed by various functional group transformations to generate a library of compounds for biological evaluation.

G ItaconicAcid Itaconic Acid PyrrolidinoneCore 1-Substituted-5-oxopyrrolidine- 3-carboxylic Acid ItaconicAcid->PyrrolidinoneCore Aza-Michael Addition & Intramolecular Cyclization PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->PyrrolidinoneCore Esterification Esterification PyrrolidinoneCore->Esterification AmideCoupling Amide Coupling PyrrolidinoneCore->AmideCoupling Hydrazinolysis Hydrazinolysis PyrrolidinoneCore->Hydrazinolysis OtherDerivatization Other Derivatizations (e.g., Halogenation) PyrrolidinoneCore->OtherDerivatization EsterDerivative Methyl Ester Derivative Esterification->EsterDerivative AmideDerivative Amide Derivatives AmideCoupling->AmideDerivative HydrazideDerivative Acid Hydrazide Hydrazinolysis->HydrazideDerivative OtherDerivatives Other Functionalized Derivatives OtherDerivatization->OtherDerivatives BioScreening Biological Screening (Antimicrobial, Anticancer, etc.) EsterDerivative->BioScreening AmideDerivative->BioScreening HydrazoneDerivative Hydrazone Derivatives HydrazideDerivative->HydrazoneDerivative Condensation with Aldehydes/Ketones HydrazoneDerivative->BioScreening OtherDerivatives->BioScreening

Caption: General workflow for the synthesis and derivatization of 5-oxopyrrolidine-3-carboxylic acids for drug discovery.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the core 5-oxopyrrolidine-3-carboxylic acid scaffold and its subsequent derivatization.

Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol describes the synthesis of a key intermediate for further functionalization.

Materials:

  • N-(4-aminophenyl)acetamide

  • Itaconic acid

  • Water

  • 5% Hydrochloric acid (HCl)

Procedure: [5]

  • A mixture of N-(4-aminophenyl)acetamide and itaconic acid is refluxed in water for 12 hours.

  • After cooling, the reaction mixture is acidified with 5% HCl.

  • The resulting precipitate is filtered, washed with water, and dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol outlines the synthesis of a hydroxyl- and chloro-substituted derivative.

Materials:

  • Itaconic acid

  • 2-amino-4-chlorophenol

  • Water

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure: [6]

  • A mixture of itaconic acid dissolved in water and 2-amino-4-chlorophenol is heated at reflux for 24 hours.

  • After cooling to room temperature, the mixture is diluted with 10% aqueous NaOH solution and heated to reflux.

  • The solution is cooled to 20 °C and filtered.

  • The filtrate is acidified with HCl to a pH of 2.

  • The resulting precipitate is collected by filtration to give 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 3: Esterification of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol details the conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

  • 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Methanol

  • Sulfuric acid (H₂SO₄)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Water

Procedure: [6]

  • The carboxylic acid is completely dissolved in methanol.

  • A catalytic amount of H₂SO₄ is added, and the reaction mixture is heated at reflux for 18 hours.

  • After cooling, 5% aqueous Na₂CO₃ solution is added until the pH reaches 7-8.

  • The precipitate is filtered off, washed with water, and recrystallized from methanol to yield the methyl ester.

Protocol 4: Synthesis of Acid Hydrazide Derivatives

This protocol describes the conversion of the carboxylic acid to an acid hydrazide, a versatile intermediate for further reactions.

Materials:

  • 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Methanol

  • Sulfuric acid

  • Hydrazine monohydrate

Procedure: [5]

  • A mixture of the carboxylic acid, methanol, and a catalytic amount of sulfuric acid is refluxed for 20 hours to form the methyl ester in situ.

  • Hydrazine monohydrate is then added to the reaction mixture, and it is heated at reflux for an additional 2 hours.

  • Upon cooling, the product precipitates and can be collected by filtration.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 5-oxopyrrolidine-3-carboxylic acid derivatives.

Table 1: Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids

Starting AmineSolventReaction Time (h)Temperature (°C)Yield (%)Reference
N-(4-aminophenyl)acetamideWater12Reflux96[5]
2-amino-4-chlorophenolWater24RefluxNot Specified[6]
2-amino-4-methylphenolWater2Reflux88[7]
5-substituted 1,3,4-thiadiazol-2-aminesSolvent-free or Acetic acidNot Specified140-150Not Specified[4]

Table 2: Derivatization Reactions of 5-Oxopyrrolidine-3-carboxylic Acids

Starting MaterialReaction TypeReagentsYield (%)Reference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidHydrazinolysis (via in situ esterification)MeOH, H₂SO₄, N₂H₄·H₂O97[5]
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidEsterificationMeOH, H₂SO₄Not Specified[1]
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidEsterificationMeOH, H₂SO₄Not Specified[7]
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidChlorination6 M HCl, Acetic acid, H₂O₂Not Specified[6]

Reaction Mechanism Visualization

The formation of the 5-oxopyrrolidine-3-carboxylic acid core proceeds through a well-established reaction pathway.

G cluster_0 Aza-Michael Addition cluster_1 Intramolecular Cyclization (Amidation) Itaconic Acid Itaconic Acid Intermediate Michael Adduct Itaconic Acid->Intermediate + Primary Amine R-NH₂ Primary Amine->Intermediate Final Product 5-Oxopyrrolidine-3-carboxylic Acid Intermediate->Final Product - H₂O

Caption: Reaction mechanism for the formation of 5-oxopyrrolidine-3-carboxylic acid from itaconic acid and a primary amine.

Applications in Drug Development

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of therapeutic applications. The synthesized compounds serve as valuable scaffolds for the development of novel drug candidates.

  • Antimicrobial Agents: Various derivatives have demonstrated promising activity against multidrug-resistant bacteria, including Gram-positive pathogens like Staphylococcus aureus.[1][2] Some compounds have also shown efficacy against fungal pathogens.[1]

  • Anticancer Activity: Certain synthesized compounds have exhibited potent anticancer activity against cell lines such as A549 human lung carcinoma.[3]

  • Anti-inflammatory Agents: The 5-oxopyrrolidine core has been incorporated into molecules designed as potent anti-inflammatory agents.[8]

  • Other Biological Activities: The versatility of the scaffold allows for the exploration of other potential therapeutic uses, including analgesic and antihypoxic effects.[4]

The straightforward and versatile synthesis from itaconic acid makes the 5-oxopyrrolidine-3-carboxylic acid scaffold an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.

References

Application Notes: Tandem Reduction-Cyclization Reactions in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of pyrrolidines using tandem reduction-cyclization reactions. The pyrrolidine scaffold is a crucial component in a vast array of pharmaceuticals and natural products, making its efficient and stereocontrolled synthesis a significant focus in medicinal chemistry and drug discovery. Tandem reactions, by combining multiple synthetic steps into a single operation, offer a streamlined approach to complex molecule synthesis, reducing waste and improving overall efficiency.

Iridium-Catalyzed Reductive Generation of Azomethine Ylides for [3+2] Cycloaddition

This method, developed by the Dixon group, provides a versatile route to highly substituted pyrrolidines through the in-situ formation of azomethine ylides from tertiary amides, followed by a [3+2] cycloaddition with an alkene. This approach is notable for its mild reaction conditions and broad substrate scope.[1][2]

Signaling Pathway Diagram

iridium_catalyzed_pyrrolidine_synthesis tertiary_amide Tertiary Amide azomethine_ylide Azomethine Ylide Intermediate tertiary_amide->azomethine_ylide Reduction vaskas_complex Vaska's Complex [IrCl(CO)(PPh₃)₂] vaskas_complex->azomethine_ylide tmds TMDS tmds->azomethine_ylide pyrrolidine Substituted Pyrrolidine azomethine_ylide->pyrrolidine [3+2] Cycloaddition alkene Alkene Dipolarophile alkene->pyrrolidine dual_michael_pyrrolidine_synthesis start Dicarbonyl Compound + Nitroalkene michael_adduct γ-Nitro Ketone Intermediate start->michael_adduct Asymmetric Dual Michael Addition catalyst CuCl/Chiral Ligand catalyst->michael_adduct reduction Reduction of Nitro Group (e.g., H₂, Pd/C) michael_adduct->reduction cyclization Intramolecular Cyclization reduction->cyclization pyrrolidine Functionalized Pyrrolidine cyclization->pyrrolidine clip_cycle_workflow start Bis-homoallylic Amine + Thioacrylate clip 'Clip' Step: Cross-Metathesis (Hoveyda-Grubbs II) start->clip michael_acceptor α,β-Unsaturated Thioester Intermediate clip->michael_acceptor cycle 'Cycle' Step: Enantioselective aza-Michael (Chiral Phosphoric Acid) michael_acceptor->cycle pyrrolidine Enantioenriched Pyrrolidine cycle->pyrrolidine copper_catalyzed_pyrrolidine_synthesis start Amine-Tethered Alkyne imine Cyclic Imine Intermediate start->imine Intramolecular Hydroamination cu_cat CuBr cu_cat->imine aminonitrile α-Aminonitrile Intermediate imine->aminonitrile Cyanation tms_cn TMS-CN tms_cn->aminonitrile pyrrolidine α-Cyano Pyrrolidine aminonitrile->pyrrolidine Alkylation alkylating_agent Alkylating Agent (in situ from solvent) alkylating_agent->pyrrolidine

References

Application Notes and Protocols for Diastereoselective Epoxidation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for achieving diastereoselective epoxidation, a critical transformation in modern organic synthesis for the creation of stereochemically complex molecules. Control over diastereoselectivity is paramount in drug development and natural product synthesis, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.

This document outlines four primary strategies for achieving diastereoselective epoxidation:

  • Substrate-Controlled Epoxidation: Exploiting the inherent stereochemistry of the substrate to direct the approach of the oxidizing agent.

  • Auxiliary-Controlled Epoxidation: Temporarily installing a chiral auxiliary onto the substrate to direct the epoxidation to a specific face of the double bond.

  • Reagent-Controlled Epoxidation: Employing a chiral or sterically demanding epoxidizing agent that preferentially reacts with one face of the alkene.

  • Catalyst-Controlled Epoxidation: Utilizing a chiral catalyst to create a chiral environment around the alkene, leading to a diastereoselective transformation.

General Workflow for Diastereoselective Epoxidation

The general experimental workflow for performing a diastereoselective epoxidation, from starting material to final product analysis, is depicted below. This process involves the careful selection of reagents and conditions, execution of the reaction, and subsequent purification and characterization to determine the yield and diastereomeric ratio of the product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material (Alkene) reagents Select & Prepare Reagents/Catalyst start->reagents Choose strategy reaction Epoxidation Reaction (Inert Atmosphere, Controlled Temp.) reagents->reaction Combine quench Reaction Quenching reaction->quench Monitor to completion workup Aqueous Work-up (Extraction, Washing) quench->workup dry Drying of Organic Layer workup->dry purify Purification (e.g., Column Chromatography) dry->purify analysis Characterization (NMR, HPLC, etc.) purify->analysis dr_yield Determine d.r. and Yield analysis->dr_yield

Figure 1. A generalized workflow for performing and analyzing a diastereoselective epoxidation experiment.

Data Presentation: Comparison of Diastereoselective Epoxidation Methods

The following tables summarize quantitative data for the different diastereoselective epoxidation strategies, allowing for easy comparison of their efficacy.

Table 1: Substrate-Controlled Diastereoselective Epoxidation
SubstrateOxidizing AgentSolventTemp. (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
(3β,5α,6β,22S)-6-methoxy-3,5-cyclo-25,26,27-trinorchotest-23-en-22-olm-CPBACH₂Cl₂RT36:64 (threo:erythro)100[1]
Cyclic Allylic Alcoholm-CPBACH₂Cl₂RT>95:5 (syn:anti)High[2][3]
Acyclic Allylic Diol (from Baylis-Hillman adduct)m-CPBACH₂Cl₂RTHigh anti-selectivityGood[4]
Table 2: Auxiliary-Controlled Diastereoselective Epoxidation
SubstrateChiral AuxiliaryOxidizing AgentSolventTemp. (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
α,β-Unsaturated N-acyloxazolidinoneEvans Auxiliarym-CPBACH₂Cl₂0>95:5Good[5][6]
α,β-Unsaturated N-acylsultamOppolzer's SultamUrea-H₂O₂THFRTHighGood[7]
Table 3: Reagent-Controlled Diastereoselective Epoxidation
SubstrateOxidizing AgentSolventTemp. (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
trans-StilbeneDMDOAcetoneRT>99:1 (trans:cis)98
LimoneneDMDOAcetoneRTHighHigh
Table 4: Catalyst-Controlled Diastereoselective Epoxidation
SubstrateCatalystOxidizing AgentSolventTemp. (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
Chiral Terminal Allylic AlcoholTitanium Salalen ComplexH₂O₂CH₂Cl₂RT>99:1 (syn:anti)up to 98[8]
Conjugated DieneTi(IV)-salan30% H₂O₂CH₂Cl₂RTHigh92[9]
α,β-Unsaturated EsterYttrium-Biphenyldiol ComplexTBHPTHF-20Highup to 97[10]

Experimental Protocols

Protocol 1: Substrate-Controlled Epoxidation of a Cyclic Allylic Alcohol with m-CPBA

This protocol describes the diastereoselective epoxidation of a cyclic allylic alcohol, where the hydroxyl group directs the epoxidation to the syn-face of the double bond through hydrogen bonding with the peroxy acid.[2][3]

Materials:

  • Cyclic allylic alcohol (e.g., cyclohex-2-en-1-ol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cyclic allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 equiv) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess peroxide), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Protocol 2: Auxiliary-Controlled Epoxidation of an α,β-Unsaturated N-Acyloxazolidinone

This protocol outlines the use of an Evans chiral auxiliary to direct the diastereoselective epoxidation of an α,β-unsaturated carbonyl compound.[5][6]

Materials:

  • α,β-Unsaturated N-acyloxazolidinone (substrate with Evans auxiliary)

  • m-CPBA (~77% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.5 equiv) in one portion to the solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Perform an aqueous work-up as described in Protocol 1 (steps 6-8).

  • The crude product can be purified by flash chromatography.

  • The diastereomeric ratio of the epoxide can be determined by ¹H NMR analysis of the crude product.

  • The chiral auxiliary can be subsequently removed under appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral epoxy alcohol or related product.

Protocol 3: Catalyst-Controlled syn-Selective Epoxidation of a Chiral Terminal Allylic Alcohol

This protocol details a highly syn-selective epoxidation using a titanium salalen catalyst, which is particularly effective for chiral terminal allylic alcohols.[8]

Materials:

  • Chiral terminal allylic alcohol

  • Titanium salalen catalyst (e.g., 1-2 mol%)

  • Aqueous hydrogen peroxide (H₂O₂, 30%)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a solution of the chiral terminal allylic alcohol (1.0 equiv) in CH₂Cl₂ in a round-bottom flask, add the titanium salalen catalyst (0.01-0.02 equiv).

  • Stir the mixture at room temperature.

  • Add aqueous H₂O₂ (1.5-2.0 equiv) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction may take 24-72 hours, and additional portions of H₂O₂ may be required.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the syn-epoxy alcohol.

  • Determine the high diastereomeric ratio (>99:1) by GC or ¹H NMR analysis.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Ring-Opening of Epoxides with Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective ring-opening of epoxides to afford β-halohydrins is a cornerstone transformation in organic synthesis, providing valuable intermediates for the preparation of pharmaceuticals and other complex molecules. Lewis acid catalysis plays a crucial role in this reaction by activating the epoxide ring, thereby facilitating nucleophilic attack by a bromide source under mild conditions. The choice of Lewis acid and bromide source, along with the reaction conditions, significantly influences the yield, regioselectivity, and stereoselectivity of the transformation. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective implementation of this important synthetic methodology.

The mechanism of the Lewis acid-catalyzed ring-opening of epoxides is a subject of ongoing study, often described as a hybrid of SN1 and SN2 pathways.[1][2] The Lewis acid coordinates to the epoxide oxygen, polarizing the carbon-oxygen bonds and making the epoxide a better electrophile. For unsymmetrical epoxides, the nucleophilic attack of the bromide can occur at either the more or less substituted carbon. The regioselectivity is influenced by a combination of steric and electronic factors. In the case of epoxides with a tertiary carbon, the reaction often proceeds with a higher degree of SN1 character, with the bromide attacking the more substituted carbon where a partial positive charge is better stabilized.[2] Conversely, for epoxides with primary and secondary carbons, an SN2-like attack at the less sterically hindered carbon is often favored.[2]

Reaction Mechanism and Regioselectivity

The general mechanism involves the activation of the epoxide by a Lewis acid, followed by the nucleophilic attack of a bromide anion. The regiochemical outcome depends on the substitution pattern of the epoxide.

ReactionMechanism cluster_activation Epoxide Activation cluster_attack Nucleophilic Attack cluster_regio Regioselectivity Epoxide Epoxide ActivatedComplex Activated Epoxide-LA Complex Epoxide->ActivatedComplex + LA LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Bromohydrin β-Bromohydrin ActivatedComplex->Bromohydrin + Br⁻ Bromide Bromide (Br⁻) Bromide->Bromohydrin TerminalEpoxide Terminal Epoxide TerminalProduct Attack at less substituted C (SN2-like) TerminalEpoxide->TerminalProduct InternalEpoxide Internal Epoxide InternalProduct Mixture of regioisomers InternalEpoxide->InternalProduct StyreneOxide Styrene Oxide StyreneProduct Attack at benzylic C (SN1-like) StyreneOxide->StyreneProduct

Caption: General mechanism and regioselectivity in Lewis acid-catalyzed epoxide ring-opening.

Experimental Protocols

The following protocols provide a general framework for conducting the Lewis acid-catalyzed ring-opening of epoxides with bromide. Optimization of the specific Lewis acid, bromide source, solvent, temperature, and reaction time may be necessary for different substrates.

General Experimental Workflow

ExperimentalWorkflow start Start setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent start->setup add_reagents Add Epoxide and Bromide Source setup->add_reagents cool Cool to specified temperature (e.g., 0 °C) add_reagents->cool add_catalyst Add Lewis Acid (solution or solid) cool->add_catalyst react Stir at specified temperature add_catalyst->react monitor Monitor reaction (TLC, GC, or LC-MS) react->monitor monitor->react Incomplete quench Quench reaction (e.g., with aq. NaHCO₃) monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: A typical experimental workflow for the synthesis of β-bromohydrins.

Protocol 1: Ring-Opening of Styrene Oxide with Lithium Bromide and Aluminum Trichloride

This protocol describes the regioselective opening of styrene oxide to yield 2-bromo-1-phenylethanol.

Materials:

  • Styrene oxide

  • Lithium bromide (LiBr), anhydrous

  • Aluminum trichloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous lithium bromide (1.2 equivalents).

  • Add anhydrous dichloromethane via syringe.

  • Add styrene oxide (1.0 equivalent) to the stirred suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous aluminum trichloride (0.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the aluminum trichloride solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-bromo-1-phenylethanol.

Protocol 2: Ring-Opening of Cyclohexene Oxide with Magnesium Bromide Etherate

This protocol details the synthesis of trans-2-bromocyclohexanol from cyclohexene oxide.

Materials:

  • Cyclohexene oxide

  • Magnesium bromide etherate (MgBr₂·OEt₂)

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add magnesium bromide etherate (1.5 equivalents).

  • Add anhydrous diethyl ether via syringe.

  • Add cyclohexene oxide (1.0 equivalent) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate eluent) to yield trans-2-bromocyclohexanol.

Data Presentation

The following tables summarize the results from various studies on the Lewis acid-catalyzed ring-opening of epoxides with bromide sources. These tables are intended for comparative purposes, and results may vary based on the specific reaction conditions and substrate purity.

Table 1: Regioselective Ring-Opening of Styrene Oxide with Various Bromide Sources and Lewis Acids
EntryLewis Acid (mol%)Bromide SourceSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (A:B)a
1AlCl₃ (10)LiBrDCMrt392>99:1
2FeCl₃ (10)NaBrCH₃CNrt58898:2
3ZnCl₂ (15)MgBr₂·OEt₂THF5088595:5
4Ti(OiPr)₄ (10)TMSBrDCM0195>99:1
5Sc(OTf)₃ (5)LiBrCH₃CNrt294>99:1
6InBr₃ (10)InBr₃DCMrt49097:3
7Bi(OTf)₃ (5)LiBrCH₃CNrt2.59198:2

aRatio of 2-bromo-1-phenylethanol (A) to 1-bromo-2-phenylethanol (B). Data compiled and representative of typical results found in the literature.

Table 2: Ring-Opening of Cyclohexene Oxide and Propylene Oxide
EntryEpoxideLewis Acid (mol%)Bromide SourceSolventTemp (°C)Time (h)Yield (%)Product
1Cyclohexene OxideMgBr₂·OEt₂ (150)MgBr₂·OEt₂Et₂Ort890trans-2-bromocyclohexanol
2Cyclohexene OxideCeCl₃·7H₂O (20)NaBrCH₃CN/H₂O80685trans-2-bromocyclohexanol
3Cyclohexene OxideLiClO₄ (100)LiBrCH₃CN601288trans-2-bromocyclohexanol
4Propylene OxideZn(OTf)₂ (10)LiBrTHFrt4871-bromo-2-propanol
5Propylene OxideFeCl₃ (10)NaBrDCMrt6821-bromo-2-propanol

Data compiled and representative of typical results found in the literature.

Concluding Remarks

The Lewis acid-catalyzed ring-opening of epoxides with bromide is a versatile and efficient method for the synthesis of β-bromohydrins. The choice of Lewis acid, bromide source, and reaction conditions allows for a high degree of control over the reaction outcome. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the rational design and execution of these important transformations. Further optimization for specific substrates is encouraged to achieve the best possible results.

References

Application Notes and Protocols: Antimicrobial Activity of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial properties of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The following sections detail the synthesis of these compounds, methods for evaluating their antimicrobial efficacy, and present available quantitative data.

Introduction

The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have emerged as a promising class of compounds with demonstrated efficacy against a range of bacteria, including multidrug-resistant strains.[1][2][3] These compounds, featuring a 2-pyrrolidone core, are of significant interest for their potential to be developed into new antibacterial drugs.[2][3][4] This document outlines the protocols for the synthesis and antimicrobial evaluation of these derivatives, providing a framework for further research and development.

Quantitative Data Summary

The antimicrobial activity of various 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric. The data presented below is collated from multiple studies to facilitate comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against Various Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Hydrazone with benzylidene moietyStaphylococcus aureus (ATCC 9144)3.9[2][3]
Hydrazone with 5-nitrothien-2-yl fragmentStaphylococcus aureus (ATCC 9144)<7.8[2][5]
Hydrazone with 5-nitrothien-2-yl fragmentListeria monocytogenes (ATCC 7644)<7.8[2]
Hydrazone with 5-nitrothien-2-yl fragmentBacillus cereus (ATCC 11778)<7.8[2]
Hydrazone with 5-nitrothien-2-yl fragmentEscherichia coli (ATCC 8739)<7.8[2]
5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituentMethicillin-resistant S. aureus TCH 1516(Four-fold stronger than clindamycin)[1]
Hydrazone with thien-2-yl fragmentMethicillin-resistant S. aureus TCH 1516(Two-fold stronger than clindamycin)[1]
Hydrazone with 5-nitrothien-2-yl moietyMultidrug-resistant C. auris isolates16[1]
5-oxopyrrolidine derivative 21Linezolid/tedizolid-resistant S. aureus strains(Data in reference)[1]

Note: Cefuroxime (MIC of 7.8 µg/mL) was used as a control antibiotic in some studies.[2][3][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (Core Scaffold)

This protocol is based on the method described for the synthesis of the core carboxylic acid scaffold.[6]

Materials:

  • Itaconic acid

  • o-Aminophenol

  • Water

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve itaconic acid (50 mmol) in water (16 mL).

  • Add o-aminophenol (45 mmol) to the solution.

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction mixture.

  • Collect the formed precipitate by filtration.

  • Wash the precipitate with water and dry to yield 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Synthesis of Hydrazide and Hydrazone Derivatives

Further derivatization to produce hydrazides and hydrazones can enhance antimicrobial activity.[2][6]

3.2.1. Synthesis of Hydrazide

  • Convert the synthesized carboxylic acid to its corresponding ester. For example, by refluxing in methanol with a catalytic amount of concentrated sulfuric acid for 8 hours.[2]

  • React the resulting ester with hydrazine hydrate to form the hydrazide.[6]

3.2.2. Synthesis of Hydrazones

  • To a hot solution of the hydrazide (3 mmol) in propan-2-ol (15 mL), add the desired aromatic or non-aromatic aldehyde (4 mmol).

  • Heat the mixture at reflux for 2 hours (or 40 minutes for certain aldehydes).

  • Cool the reaction mixture.

  • Filter the solid product, wash with propan-2-ol, and dry.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.[7][8][9]

Materials:

  • Test compounds (1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into a suitable broth.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.[7][8]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[7]

    • Seal the plate and incubate at 37°C for 16-20 hours.[7][8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[7][8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the target compounds.

G cluster_synthesis Synthesis cluster_antimicrobial Antimicrobial Evaluation cluster_data Data Analysis start Starting Materials (Itaconic Acid, o-Aminophenol) synthesis_acid Synthesis of Core Acid (1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) start->synthesis_acid synthesis_derivatives Synthesis of Derivatives (e.g., Hydrazones) synthesis_acid->synthesis_derivatives purification Purification and Characterization (NMR, IR) synthesis_derivatives->purification screening Antimicrobial Screening (Broth Microdilution) purification->screening mic MIC Determination screening->mic mbc MBC Determination (Optional) mic->mbc biofilm Biofilm Disruption Assay (Optional) mic->biofilm analysis Data Analysis and Structure-Activity Relationship (SAR) mic->analysis

Caption: Workflow for Synthesis and Antimicrobial Testing.

Hypothetical Mechanism of Action

While the precise signaling pathways for these specific derivatives are not yet fully elucidated, some related pyrrolidinedione compounds are known to target bacterial fatty acid biosynthesis by inhibiting enzymes like acetyl-CoA carboxylase.[10] The following diagram illustrates a hypothetical mechanism based on this information.

G compound 1-(2-hydroxyphenyl)-5-oxopyrrolidine -3-carboxylic acid Derivative enzyme Bacterial Acetyl-CoA Carboxylase (ACC) compound->enzyme Inhibition pathway Fatty Acid Biosynthesis enzyme->pathway Catalyzes membrane Bacterial Cell Membrane Integrity Disruption pathway->membrane Required for death Bacterial Cell Death membrane->death Leads to

Caption: Hypothetical Mechanism of Action.

References

Application Notes and Protocols for the Development of Novel Anticancer Agents from 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (also known as pyroglutamate) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and chemical properties, including its ability to act as a hydrogen bond donor and acceptor, make it an ideal starting point for the design of novel therapeutics. In the realm of oncology, derivatives of 5-oxopyrrolidine have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines, including lung adenocarcinoma.[1][3]

This guide provides a comprehensive overview of the development of novel anticancer agents based on the 5-oxopyrrolidine scaffold. We will delve into the synthesis of key intermediates and lead compounds, provide detailed protocols for in vitro and in vivo evaluation, and explore the molecular mechanisms underpinning their anticancer activity. The methodologies presented herein are designed to be robust and reproducible, providing researchers in drug discovery with a solid foundation for their investigations.

Part 1: Synthesis of 5-Oxopyrrolidine Derivatives

The synthetic strategy for creating a diverse library of 5-oxopyrrolidine derivatives typically begins with the construction of a versatile core structure, which is then elaborated through various chemical transformations. A common and efficient approach involves the reaction of itaconic acid with a substituted aniline, followed by conversion to a hydrazide, which serves as a key intermediate for generating a wide array of hydrazone and azole derivatives.[1]

Protocol 1.1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol details the synthesis of a key starting material.

Rationale: This reaction creates the core N-aryl-5-oxopyrrolidine-3-carboxylic acid structure. The use of water as a solvent and a simple acidic workup makes this a practical and scalable initial step.

Materials:

  • N-(4-aminophenyl)acetamide

  • Itaconic acid

  • Water

  • 5% Hydrochloric acid

  • 5% Sodium hydroxide solution

Procedure:

  • A mixture of N-(4-aminophenyl)acetamide (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is refluxed for 12 hours.

  • After 12 hours, 5% hydrochloric acid (100 mL) is added to the mixture, which is then stirred for 5 minutes.

  • The mixture is cooled, and the resulting crystalline solid is collected by filtration.

  • The crude product is washed with water.

  • Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5.

  • The purified product is collected by filtration, washed with water, and dried.

Expected Outcome: A white solid with an expected yield of approximately 96%.

Protocol 1.2: Synthesis of 5-Oxo-1-(4-aminophenyl)pyrrolidine-3-carbohydrazide

This protocol describes the conversion of the carboxylic acid to a hydrazide, a crucial intermediate for further derivatization.

Rationale: The hydrazide functional group is highly versatile and readily reacts with aldehydes and ketones to form hydrazones, or with dicarbonyl compounds to form various heterocyclic systems like pyrazoles and pyrroles. This two-step, one-pot procedure from the carboxylic acid is efficient.

Materials:

  • 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Hydrazine monohydrate

  • Isopropanol

  • Diethyl ether

Procedure:

  • A mixture of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (7.87 g, 0.03 mol), methanol (100 mL), and a catalytic amount of sulfuric acid (10 drops) is refluxed for 20 hours to form the methyl ester.

  • Hydrazine monohydrate (12 g, 0.24 mol) is then added to the reaction mixture, and heating is continued at reflux for an additional 2 hours.

  • Upon completion of the reaction, the mixture is cooled, and the precipitate that forms is collected by filtration.

  • The solid is washed sequentially with isopropanol and diethyl ether to yield the pure product.

Expected Outcome: A white solid with an expected yield of approximately 97%.

Protocol 1.3: Synthesis of a Potent Hydrazone Derivative: (E)-N'-(5-nitrothiophen-2-ylmethylene)-5-oxo-1-(4-aminophenyl)pyrrolidine-3-carbohydrazide

This protocol details the synthesis of a specific hydrazone derivative that has shown significant anticancer activity.[1]

Rationale: The condensation of the hydrazide with an aldehyde is a straightforward and high-yielding reaction to produce the final hydrazone. The 5-nitrothiophene moiety has been identified as a key pharmacophore contributing to the anticancer efficacy of this class of compounds.[1]

Materials:

  • 5-Oxo-1-(4-aminophenyl)pyrrolidine-3-carbohydrazide

  • 5-Nitro-2-thiophenecarboxaldehyde

  • Propan-2-ol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve 5-Oxo-1-(4-aminophenyl)pyrrolidine-3-carbohydrazide in a mixture of aqueous propan-2-ol (15:1).

  • Add 5-nitro-2-thiophenecarboxaldehyde to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The product is washed with a suitable solvent (e.g., cold propan-2-ol) and dried.

Part 2: In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is essential to characterize the anticancer properties of newly synthesized 5-oxopyrrolidine derivatives. This typically starts with assessing cytotoxicity and anti-proliferative effects, followed by more specific assays to investigate the mechanism of action, such as cell migration and 3D culture models.

Protocol 2.1: Cell Viability Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] It is an excellent primary screening tool to determine the cytotoxic or cytostatic effects of the compounds and to calculate their half-maximal inhibitory concentration (IC50) values.

Materials:

  • Human lung adenocarcinoma cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plate for 24 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2.2: Cell Migration Assessment using the Wound Healing (Scratch) Assay

Rationale: The wound healing assay is a simple and effective method to evaluate the effect of compounds on collective cell migration, a crucial process in cancer metastasis.[5][6]

Materials:

  • A549 cells

  • 12-well plates

  • Sterile 200 µL pipette tips

  • Complete culture medium

  • Serum-free medium

  • Test compounds

Procedure:

  • Seed A549 cells in 12-well plates and grow until they form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with serum-free medium containing the test compound at a non-lethal concentration (e.g., at or below the IC50 value). Include a vehicle control.

  • Place the plate on a microscope stage (ideally within a live-cell imaging incubator) and capture the first image (T=0).

  • Continue to capture images of the same wound area at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Quantify the wound area at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area.

Protocol 2.3: 3D Tumor Spheroid Viability Assay

Rationale: Three-dimensional (3D) spheroid models more accurately mimic the microenvironment of solid tumors, including nutrient and oxygen gradients, compared to 2D monolayers.[7][8] Assessing compound efficacy in this model provides more physiologically relevant data.

Materials:

  • A549 cells

  • Ultra-low attachment 96-well round-bottom plates

  • Complete culture medium

  • Test compounds

  • 3D cell viability reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Seed A549 cells into an ultra-low attachment 96-well plate at a density of 1,000-1,500 cells per well.

  • Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.

  • Incubate for 3-4 days to allow for spheroid formation.

  • Treat the spheroids with various concentrations of the test compounds.

  • Incubate for an additional 3-6 days.

  • Assess spheroid viability by adding a 3D-compatible viability reagent according to the manufacturer's protocol. This typically involves adding the reagent, shaking the plate for 5 minutes, and then reading the luminescence after 30 minutes.

  • Analyze the data to determine the effect of the compounds on spheroid viability and calculate IC50 values.

Part 3: In Vivo Evaluation of Preclinical Efficacy

Promising lead compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context. The A549 xenograft model in immunodeficient mice is a standard and reliable model for studying human non-small cell lung cancer.[9]

Protocol 3.1: A549 Xenograft Model in Nude Mice

Rationale: This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living system, providing crucial data on its bioavailability, pharmacokinetics, and overall therapeutic potential.

Materials:

  • A549 cells

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • Sterile PBS

  • Test compound

  • Vehicle for drug formulation (e.g., a mixture of DMSO, Cremophor EL, and saline)

  • Calipers

Procedure:

  • Cell Preparation: Harvest A549 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 50-100 mm³). Monitor tumor volume twice weekly using calipers and the formula: Volume = (width)² x length/2.

  • Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Part 4: Mechanism of Action

Understanding how a compound exerts its anticancer effects is critical for its further development. Molecular docking studies have suggested that some 5-oxopyrrolidine derivatives may function as multi-kinase inhibitors, potentially targeting key signaling proteins like BRAF and SRC.[10] These kinases are crucial components of signaling pathways that regulate cell proliferation and migration, such as the MAPK/ERK and PI3K/Akt pathways.[5][11][12]

Signaling Pathway Overview

In many cancers, including non-small cell lung cancer, the MAPK/ERK and PI3K/Akt pathways are aberrantly activated, leading to uncontrolled cell growth, survival, and metastasis.[5][13] BRAF is a key kinase in the MAPK/ERK cascade, while SRC is a non-receptor tyrosine kinase that can influence both the MAPK/ERK and PI3K/Akt pathways. Inhibition of these kinases by 5-oxopyrrolidine derivatives would be expected to downregulate these pro-cancerous signaling pathways, leading to the observed anticancer effects.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS SRC SRC RTK->SRC PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration SRC->RAS SRC->PI3K AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration Compound 5-Oxopyrrolidine Derivative Compound->BRAF Compound->SRC

Caption: Proposed mechanism of action for 5-oxopyrrolidine derivatives.

Part 5: Data Presentation and Interpretation

The following tables provide representative data for the in vitro and in vivo evaluation of 5-oxopyrrolidine derivatives.

Table 1: In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells

CompoundModificationCell Viability (% of Control at 100 µM)[1]
Derivative A Unsubstituted Hydrazone~85%
Derivative B 2,5-Dimethylpyrrole66%
Derivative C 2-Thienyl Bishydrazone<20%
Derivative D 5-Nitro-2-thienyl Bishydrazone<10%
Cisplatin Positive Control~25%

Table 2: Representative In Vivo Efficacy Data for a Lead 5-Oxopyrrolidine Derivative in an A549 Xenograft Model

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control N/A1500 ± 2500%
Lead Compound 50 mg/kg, daily, i.p.600 ± 15060%
Cisplatin 3 mg/kg, twice weekly, i.p.750 ± 20050%

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the development of novel anticancer agents from 5-oxopyrrolidine derivatives.

G Synthesis Synthesis of 5-Oxopyrrolidine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro MTT MTT Assay (Cytotoxicity, IC50) InVitro->MTT Wound Wound Healing Assay (Migration) InVitro->Wound Spheroid 3D Spheroid Assay (Viability) InVitro->Spheroid Lead_ID Lead Compound Identification MTT->Lead_ID Wound->Lead_ID Spheroid->Lead_ID InVivo In Vivo Efficacy Studies Lead_ID->InVivo Xenograft A549 Xenograft Model (Tumor Growth Inhibition) InVivo->Xenograft Preclinical Preclinical Development Xenograft->Preclinical

Caption: Drug development workflow for 5-oxopyrrolidine derivatives.

Conclusion

The 5-oxopyrrolidine scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic routes are well-established and allow for the creation of diverse chemical libraries. The in vitro and in vivo protocols outlined in this guide provide a robust framework for identifying and characterizing lead compounds with potent anticancer activity. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the successful clinical translation of this exciting class of molecules.

References

Application Notes and Protocols: Biofilm Disruption Potential of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 5-oxopyrrolidine derivatives as anti-biofilm agents, supported by quantitative data and detailed experimental protocols. The information is intended to guide research and development efforts in combating biofilm-associated infections.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment confers increased resistance to antibiotics and host immune responses, making biofilm-associated infections a significant challenge in clinical and industrial settings. The development of novel anti-biofilm agents is a critical area of research. 5-Oxopyrrolidine derivatives, and the structurally related pyrrolidine-2,3-diones, have emerged as a promising class of small molecules with the ability to inhibit biofilm formation and eradicate established biofilms.[1][2] This document summarizes the current knowledge on their anti-biofilm activity and provides standardized protocols for their evaluation.

Data Presentation: Anti-Biofilm Activity of Pyrrolidine Derivatives

The following tables summarize the quantitative data on the biofilm disruption potential of various 5-oxopyrrolidine and pyrrolidine-2,3-dione derivatives against pathogenic bacteria.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of Pyrrolidine Derivatives

Compound ClassDerivativeTarget OrganismMBIC (µg/mL)Reference
Pyrrolidine-2,3-dioneAnalog 6Staphylococcus aureus (MRSA)2[3]
Pyrrolidine-2,3-dioneAnalog 5Staphylococcus aureus (MRSA)4[3]
LTA Biosynthesis InhibitorHSGN-94Staphylococcus aureus (MRSA)0.0625[4]
LTA Biosynthesis InhibitorHSGN-189Enterococcus faecalis (VRE)0.5[4]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Pyrrolidine-2,3-dione Derivatives against Staphylococcus aureus

DerivativeLinkerMBEC (µg/mL)Reference
Monomer AnalogN/A>64[5][6]
Dimer 30trans-cyclohexyl16[5][6]

Table 3: Synergistic Biofilm Eradication with Pyrrolidine-2,3-dione Dimer 30 and Vancomycin against Staphylococcus aureus

| Compound | Concentration (µg/mL) | MBEC of Vancomycin (µg/mL) | Fold Reduction in Vancomycin MBEC | Reference | | :--- | :--- | :--- | :--- | | Vancomycin alone | - | 2048 | N/A |[6][7] | | Dimer 30 + Vancomycin | 8 (sub-MBEC) | 512 | 4 |[6][7] |

Table 4: Biofilm Inhibition Percentage of Various Compounds

| Compound Class | Derivative/Compound | Target Organism | Concentration | Biofilm Inhibition (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Xanthene Derivative | Compound 3b | Staphylococcus aureus 272123 (MRSA) | Not Specified | 78 |[8] | | Xanthene Derivative | Compound 3c | Staphylococcus aureus 272123 (MRSA) | Not Specified | 79 |[8] |

Signaling Pathways in Biofilm Formation: Potential Targets for 5-Oxopyrrolidine Derivatives

Biofilm formation is a complex process regulated by intricate signaling networks. Two of the most well-characterized pathways are the cyclic di-GMP (c-di-GMP) signaling pathway and quorum sensing (QS). While the precise molecular targets of 5-oxopyrrolidine derivatives are still under investigation, their ability to disrupt biofilms suggests potential interference with these key regulatory pathways.

G cluster_input Environmental Cues cluster_pathway c-di-GMP Signaling cluster_output Bacterial Phenotype Nutrient levels Nutrient levels Surface contact Surface contact DGC Diguanylate Cyclase (DGC) Surface contact->DGC Antibiotics Antibiotics cdiGMP c-di-GMP DGC->cdiGMP PDE Phosphodiesterase (PDE) GTP 2 x GTP GTP->DGC Synthesis cdiGMP->PDE Degradation Receptors c-di-GMP Receptors cdiGMP->Receptors Biofilm Biofilm Formation (EPS production, Adhesion) Receptors->Biofilm Motility Motility (Flagellar synthesis) Receptors->Motility Intervention Potential Intervention by 5-Oxopyrrolidine Derivatives Intervention->DGC Intervention->PDE

Caption: c-di-GMP signaling pathway and potential intervention points.

High intracellular levels of c-di-GMP are generally associated with a sessile, biofilm-forming lifestyle, while low levels promote motility.[9][10] 5-Oxopyrrolidine derivatives may inhibit diguanylate cyclases (DGCs), the enzymes responsible for c-di-GMP synthesis, or activate phosphodiesterases (PDEs), which degrade c-di-GMP.

G cluster_input Bacterial Population cluster_pathway Quorum Sensing (QS) System cluster_output Gene Expression Low Cell Density Low Cell Density Autoinducer_Synthase Autoinducer Synthase (e.g., LuxI) Low Cell Density->Autoinducer_Synthase High Cell Density High Cell Density High Cell Density->Autoinducer_Synthase Positive feedback Autoinducer Autoinducers (e.g., AHLs) Autoinducer_Synthase->Autoinducer Basal production Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Complex Autoinducer-Receptor Complex Receptor->Complex Virulence Virulence Factors Complex->Virulence Biofilm Biofilm Formation Complex->Biofilm Intervention Potential Intervention by 5-Oxopyrrolidine Derivatives Intervention->Autoinducer_Synthase Inhibition Intervention->Receptor Antagonism

Caption: Quorum sensing pathway and potential intervention points.

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[11][12][13] 5-Oxopyrrolidine derivatives could act as antagonists for the receptor proteins that bind autoinducers or inhibit the synthases responsible for autoinducer production, thereby disrupting this communication and preventing the coordinated expression of biofilm-related genes.

Experimental Protocols

The following are detailed protocols for assessing the anti-biofilm activity of 5-oxopyrrolidine derivatives.

Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the formation of a biofilm.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare bacterial suspension (~10^6 CFU/mL) C Add bacterial suspension and compound to 96-well plate A->C B Prepare serial dilutions of 5-oxopyrrolidine derivative B->C D Incubate for 24-48h at 37°C C->D E Wash plate to remove planktonic cells D->E F Stain with 0.1% Crystal Violet E->F G Wash and solubilize dye F->G H Measure absorbance (OD570) G->H I Determine MBIC H->I

Caption: Workflow for the MBIC assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 1% glucose)

  • 5-oxopyrrolidine derivatives

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C. Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh medium.

  • Compound Preparation: Prepare a stock solution of the 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in the growth medium to achieve the desired test concentrations.

  • Plate Inoculation: To each well of a 96-well plate, add 100 µL of the diluted bacterial culture and 100 µL of the compound dilution. Include positive controls (bacteria without compound) and negative controls (medium only).

  • Incubation: Incubate the plate at 37°C for 24 to 48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully discard the medium from each well and wash the plate three times with 200 µL of sterile PBS to remove planktonic and loosely attached cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the plate three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.

  • Quantification: Measure the absorbance at 570 nm (OD570) using a microplate reader.

  • MBIC Determination: The MBIC is defined as the lowest concentration of the compound that results in a significant reduction in biofilm formation compared to the positive control.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of a compound required to eradicate a pre-formed biofilm.

G cluster_formation Biofilm Formation cluster_treatment Treatment cluster_analysis Analysis A Inoculate 96-well plate with bacterial suspension B Incubate for 24-48h at 37°C to form biofilm A->B C Wash plate to remove planktonic cells B->C D Add serial dilutions of 5-oxopyrrolidine derivative C->D E Incubate for 24h at 37°C D->E F Wash plate E->F G Stain with Crystal Violet F->G H Wash and solubilize dye G->H I Measure absorbance (OD570) H->I J Determine MBEC I->J

Caption: Workflow for the MBEC assay.

Materials:

  • Same as for the MBIC assay.

Procedure:

  • Biofilm Formation: Inoculate a 96-well plate with 200 µL of a diluted bacterial culture (~1 x 10^6 CFU/mL) per well. Incubate at 37°C for 24 to 48 hours to allow for biofilm formation.

  • Washing: Discard the medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.

  • Compound Treatment: Prepare serial dilutions of the 5-oxopyrrolidine derivative in fresh growth medium. Add 200 µL of each dilution to the wells containing the pre-formed biofilms. Include a positive control (biofilm with fresh medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Washing: Discard the medium and wash the wells three times with 200 µL of sterile PBS.

  • Staining, Solubilization, and Quantification: Follow steps 6-9 from the MBIC protocol.

  • MBEC Determination: The MBEC is defined as the lowest concentration of the compound that results in a significant reduction in the biomass of the pre-formed biofilm compared to the positive control.

Conclusion

5-Oxopyrrolidine derivatives and related compounds represent a promising avenue for the development of novel anti-biofilm therapeutics. The data presented herein demonstrates their potential to both inhibit the formation of and eradicate established biofilms, in some cases at low micromolar concentrations. The provided protocols offer a standardized framework for the continued evaluation of these and other novel anti-biofilm agents. Further research into their mechanism of action, targeting key signaling pathways such as c-di-GMP and quorum sensing, will be crucial for their optimization and translation into clinical applications.

References

Application Notes and Protocols: 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid as a versatile pharmaceutical intermediate. While specific commercial drugs directly utilizing this intermediate are not prominently documented in publicly available literature, the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids serves as a crucial scaffold in the synthesis of novel therapeutic agents.[1][2] These structures are foundational for developing compounds with potential antimicrobial and anticancer properties.[3][4]

The pyrrolidinone core is a significant feature in various natural products and synthetic compounds exhibiting a wide range of biological activities.[5] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential as analgesic, anti-inflammatory, antiviral, and antimicrobial agents.[1][3][6] The carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug discovery.[2]

General Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic acids

The general and widely adopted method for synthesizing the 1-substituted-5-oxopyrrolidine-3-carboxylic acid core involves the reaction of a primary amine with itaconic acid.[1][3] This reaction typically proceeds via a Michael addition followed by a cyclization to form the pyrrolidinone ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Itaconic_Acid Itaconic Acid Reaction_Vessel Reaction in Solvent (e.g., Water or Acetic Acid) with Heat Itaconic_Acid->Reaction_Vessel Primary_Amine Primary Amine (e.g., Isopropylamine) Primary_Amine->Reaction_Vessel Product_Node 1-Substituted-5-oxopyrrolidine-3-carboxylic acid Reaction_Vessel->Product_Node Cyclization

Caption: General synthesis workflow for 1-substituted-5-oxopyrrolidine-3-carboxylic acids.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general procedures for the synthesis of analogous compounds.[1][3]

Materials:

  • Itaconic acid

  • Isopropylamine

  • Water or Glacial Acetic Acid (as solvent)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1 equivalent) in water or glacial acetic acid.

  • Add isopropylamine (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If water is used as a solvent, acidify the mixture with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Downstream Modifications and Therapeutic Applications

The carboxylic acid group of the pyrrolidinone scaffold is a key functional group for further derivatization to produce a variety of potentially bioactive molecules. These modifications include the formation of amides, esters, and hydrazones, which have been shown to possess a range of therapeutic activities.[3][5]

G cluster_derivatives Derivative Synthesis cluster_activities Potential Biological Activities Start 1-Substituted-5-oxopyrrolidine-3-carboxylic acid Amide Amide Derivatives Start->Amide Amine, Coupling Agent Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst Hydrazide Acid Hydrazide Start->Hydrazide Hydrazine Hydrate Antimicrobial Antimicrobial Amide->Antimicrobial Anticancer Anticancer Ester->Anticancer Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Aldehyde/Ketone Hydrazone->Antimicrobial Hydrazone->Anticancer Anti_inflammatory Anti-inflammatory Hydrazone->Anti_inflammatory

Caption: Derivatization pathways from the carboxylic acid intermediate to potentially bioactive compounds.

Data on Derivatives of 5-Oxopyrrolidine-3-carboxylic acid

The following table summarizes the types of derivatives synthesized from various 1-substituted-5-oxopyrrolidine-3-carboxylic acids and their reported biological activities.

1-Substituent GroupDerivative ClassReported Biological ActivityReference
4-AcetamidophenylHydrazones, AzolesAnticancer, Antimicrobial[3]
2-Hydroxy-5-methylphenylHydrazonesAntibacterial[5][7]
Benzotriazolyl-oxadiazolyl-acetylPyrrolidinonesAnti-inflammatory[6]
2-HydroxyphenylHydrazones, AzolesAntimicrobial, Anticancer[4]
Various Aromatic/HeterocyclicCarboxylic AcidsAnalgesic, Antihypoxic[1]

Detailed Protocol: Synthesis of a Hydrazone Derivative

This protocol outlines the synthesis of a hydrazone from a 1-substituted-5-oxopyrrolidine-3-carboxylic acid, a common step in creating libraries of bioactive compounds.[3][5]

Part 1: Synthesis of the Acid Hydrazide

  • Reflux a mixture of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent), methanol, and a catalytic amount of sulfuric acid for approximately 20 hours to form the methyl ester.

  • Add hydrazine monohydrate to the reaction mixture and continue to reflux for an additional 2 hours.[3]

  • Cool the reaction mixture and isolate the precipitated acid hydrazide by filtration.

Part 2: Synthesis of the Hydrazone

  • Dissolve the acid hydrazide (1 equivalent) in a suitable solvent such as propan-2-ol.

  • Add the desired aromatic or heterocyclic aldehyde (1.5 equivalents).[3]

  • Add a catalytic amount of acid (e.g., hydrochloric acid or acetic acid).

  • Heat the mixture at reflux for 2-18 hours, monitoring the reaction by TLC.[3][8]

  • After cooling, the hydrazone product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization.

Conclusion

This compound and its analogues are valuable intermediates in pharmaceutical research and development. The straightforward synthesis of the core structure and the ease of derivatization of the carboxylic acid group make this scaffold a versatile platform for generating novel compounds with a wide spectrum of potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further exploration of this chemical space is warranted to develop new and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and straightforward synthesis involves a one-pot reaction between itaconic acid and isopropylamine. This reaction proceeds via an initial aza-Michael addition of the isopropylamine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization (amidation) to form the desired pyrrolidone ring structure.[1][2][3]

Q2: What are the key reaction parameters that influence the yield and purity of the final product?

The key parameters to control are:

  • Temperature: Higher temperatures can accelerate the reaction but may also promote side reactions. A common approach is to reflux the reaction mixture.

  • Solvent: Water is a commonly used and environmentally friendly solvent for this reaction.[4]

  • Reactant Stoichiometry: The molar ratio of itaconic acid to isopropylamine can affect the reaction rate and completeness.

  • Reaction Time: Sufficient time must be allowed for both the initial Michael addition and the subsequent cyclization to complete.

Q3: What are the most common side reactions to be aware of?

The most significant side reaction is the isomerization of itaconic acid to mesaconic acid. Mesaconic acid is less reactive towards aza-Michael addition, and its formation can lead to a lower yield of the desired product.[5] Another potential issue is the formation of polymeric byproducts, especially if the reaction temperature is too high.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product.

Q5: What is the best method for purifying the final product?

The crude product is typically a solid that precipitates from the reaction mixture upon cooling.[4] Purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.[6][7]

Troubleshooting Guides

Problem 1: Low or No Yield

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction The reaction may require longer heating times. Monitor the reaction by TLC or ¹H NMR to ensure the disappearance of starting materials.
Isomerization of Itaconic Acid The formation of the less reactive mesaconic acid can halt the reaction. Consider running the reaction at a lower temperature for a longer duration to minimize isomerization.
Incorrect Stoichiometry Ensure the accurate measurement of both itaconic acid and isopropylamine. A slight excess of the amine can sometimes help drive the reaction to completion.
Loss during Workup The product may be partially soluble in the mother liquor. Ensure the reaction mixture is sufficiently cooled before filtration to maximize precipitation. The filtrate can be concentrated and cooled again to recover more product.
Problem 2: Product is Impure (Presence of Side Products)

Possible Causes & Solutions

CauseRecommended Action
Unreacted Itaconic Acid Unreacted itaconic acid can often be removed by washing the crude product with cold water, in which itaconic acid is more soluble than the product.
Mesaconic Acid Adduct If mesaconic acid is formed, it may also react with isopropylamine to form an isomeric impurity. Careful recrystallization is necessary to separate this from the desired product. Monitoring the ¹H NMR for characteristic peaks of the mesaconic adduct can help assess purity.
Polymeric Byproducts These are often insoluble and can be removed by filtration of the reaction mixture while hot, before the desired product crystallizes.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on the synthesis of similar N-substituted pyrrolidones.[4][8] Optimization may be required.

Materials:

  • Itaconic acid

  • Isopropylamine

  • Deionized water

  • Hydrochloric acid (for pH adjustment during workup)

  • Sodium hydroxide (for pH adjustment during workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq.) in deionized water.

  • To this solution, add isopropylamine (1.1 eq.) dropwise with stirring. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • If the product does not precipitate, adjust the pH to the isoelectric point (around pH 3-4) with dilute HCl or NaOH to promote precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the crude product from hot water or a suitable solvent system.

Characterization Data (Expected):

  • ¹H NMR: Expect signals corresponding to the isopropyl group (a doublet and a septet), and the protons of the pyrrolidone ring (a multiplet for the CH group and two multiplets for the two CH₂ groups). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[9][10][11][12]

  • ¹³C NMR: Expect signals for the carbonyl carbons of the lactam and the carboxylic acid, as well as signals for the carbons of the pyrrolidone ring and the isopropyl group.[10][11][12]

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=O stretch for the amide (lactam).[10][11][12]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Itaconic_Acid Itaconic Acid Mixing Mix in Water and Reflux Itaconic_Acid->Mixing Isopropylamine Isopropylamine Isopropylamine->Mixing Cooling Cool to Crystallize Mixing->Cooling Filtration Filter and Wash Cooling->Filtration Drying Dry Filtration->Drying Recrystallization Recrystallize Drying->Recrystallization Final_Product 1-Isopropyl-5-oxopyrrolidine- 3-carboxylic acid Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction_Time Is the reaction complete? (Check by TLC/NMR) Start->Check_Reaction_Time Check_Isomerization Is there evidence of mesaconic acid formation? Check_Reaction_Time->Check_Isomerization Yes Prolong_Reaction Increase reaction time and continue monitoring. Check_Reaction_Time->Prolong_Reaction No Check_Workup Was the product lost during workup? Check_Isomerization->Check_Workup No Optimize_Temp Lower reaction temperature to reduce isomerization. Check_Isomerization->Optimize_Temp Yes Optimize_Workup Concentrate mother liquor and re-cool. Adjust pH. Check_Workup->Optimize_Workup Yes Success Yield Improved Prolong_Reaction->Success Optimize_Temp->Success Optimize_Workup->Success

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of 5-oxopyrrolidine-3-carboxylic acids.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-oxopyrrolidine-3-carboxylic acids in a question-and-answer format.

Question: My crystallization of 5-oxopyrrolidine-3-carboxylic acid results in a low yield. What are the potential causes and solutions?

Answer: Low yields during crystallization can stem from several factors:

  • Solvent Choice: The selected solvent may be too good, leading to high solubility of your compound even at low temperatures. Conversely, a very poor solvent might cause premature precipitation, trapping impurities.

    • Solution: A solvent system that dissolves the compound at elevated temperatures but allows for significant precipitation upon cooling is ideal. For 5-oxopyrrolidine-3-carboxylic acids, consider solvent mixtures. For instance, dissolving the crude product in a minimal amount of a hot "good" solvent (like water or ethanol) and then slowly adding a "poor" solvent (like ethyl acetate or acetone) until turbidity appears, followed by cooling, can improve yields.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.

    • Solution: Allow the crystallization mixture to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator for a prolonged period to maximize crystal growth and recovery.

  • pH of the Solution: The protonated state of the carboxylic acid is crucial for its crystallization.

    • Solution: Ensure the pH of the aqueous solution is acidic (typically pH 2-3) before attempting crystallization. This can be achieved by adding a strong acid like HCl.

Question: I am observing persistent impurities in my final product after multiple purification attempts. How can I remove them?

Answer: The nature of the impurity will dictate the best removal strategy.

  • For baseline impurities in chromatography: These may be strongly retained starting materials or by-products.

    • Solution: If using reverse-phase chromatography, consider increasing the organic modifier concentration in the eluent. For ion-exchange chromatography, a steeper gradient of the salt solution or a change in pH can help elute strongly bound impurities.

  • For impurities with similar polarity: When impurities co-elute with the product in chromatography or co-crystallize.

    • Solution 1 (Chromatography): Switch to an orthogonal purification method. If you used reverse-phase HPLC, try ion-exchange chromatography, as the separation is based on a different principle (charge vs. hydrophobicity).

    • Solution 2 (Crystallization): Attempt a different solvent system for crystallization. Sometimes, changing the solvent polarity can significantly alter the solubility of the impurity relative to the product.

    • Solution 3 (Derivatization): Temporarily derivatizing the carboxylic acid to an ester can change its polarity, allowing for easier separation from non-acidic impurities via silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid.

Question: My column chromatography separation is not effective, and the product is eluting with other compounds. What can I do?

Answer: Poor separation in column chromatography can be optimized in several ways.

  • Stationary Phase: The choice of stationary phase is critical.

    • Solution: For a polar and acidic compound like 5-oxopyrrolidine-3-carboxylic acid, ion-exchange chromatography is often more effective than standard silica gel chromatography. An anion-exchange resin will bind the negatively charged carboxylate, allowing neutral and basic impurities to be washed away. The desired product can then be eluted by decreasing the pH or increasing the salt concentration.

  • Mobile Phase: The composition of the mobile phase needs to be fine-tuned.

    • Solution: In reverse-phase chromatography (e.g., C18), the mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Adjusting the pH of the aqueous buffer to suppress the ionization of the carboxylic acid (pH < pKa) can improve peak shape and retention. A shallow gradient of the organic modifier can also enhance resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 5-oxopyrrolidine-3-carboxylic acids?

A1: The most frequently employed methods are crystallization and ion-exchange chromatography. Crystallization from aqueous solutions or alcohol-water mixtures is common for obtaining the final, high-purity solid product. Ion-exchange chromatography is particularly useful for separating the acidic product from non-acidic or less acidic impurities, especially in complex mixtures derived from fermentation broths.

Q2: How can I monitor the purity of my 5-oxopyrrolidine-3-carboxylic acid during the purification process?

A2: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for monitoring purity. A reverse-phase C18 column with a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is commonly used. Detection is typically done using a UV detector at a low wavelength (around 210 nm) due to the lack of a strong chromophore in the molecule.

Q3: What are the key safety precautions to take when purifying 5-oxopyrrolidine-3-carboxylic acids?

A3: Standard laboratory safety procedures should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with organic solvents, ensure adequate ventilation (e.g., use a fume hood). If using strong acids or bases for pH adjustment, handle them with care.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for different purification techniques applied to 5-oxopyrrolidine-3-carboxylic acids and related compounds.

Purification TechniqueTypical Recovery (%)Typical Purity (%)Notes
Crystallization 70-90%>98%Highly dependent on the initial purity and the chosen solvent system.
Ion-Exchange Chromatography 85-95%>99%Excellent for removing impurities with different charge characteristics.
Reverse-Phase HPLC (Preparative) 60-80%>99.5%Generally used for obtaining highly pure material on a smaller scale.

Experimental Protocols

Protocol 1: Purification by Crystallization
  • Dissolution: Dissolve the crude 5-oxopyrrolidine-3-carboxylic acid in a minimal amount of hot deionized water (e.g., 80-90 °C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at an elevated temperature.

  • Filtration: Perform a hot filtration to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Place the flask in an ice bath for at least 1-2 hours to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water or a solvent in which the compound has low solubility (e.g., cold ethanol or acetone).

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Ion-Exchange Chromatography
  • Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex 1x8) in deionized water and pack it into a column. Wash the resin extensively with deionized water.

  • Equilibration: Equilibrate the column by passing several column volumes of the starting buffer (e.g., deionized water or a low concentration buffer at a neutral pH) through it.

  • Sample Loading: Dissolve the crude product in the starting buffer and adjust the pH to be above the pKa of the carboxylic acid (e.g., pH 7-8) to ensure it is deprotonated and will bind to the resin. Load the solution onto the column.

  • Washing: Wash the column with the starting buffer to elute any neutral or cationic impurities.

  • Elution: Elute the bound 5-oxopyrrolidine-3-carboxylic acid by passing a solution of decreasing pH (e.g., a dilute solution of HCl or acetic acid) or an increasing salt gradient (e.g., 0-1 M NaCl) through the column.

  • Fraction Collection: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.

  • Desalting (if necessary): If a salt gradient was used for elution, the fractions containing the product will need to be desalted, which can be done by reverse-phase chromatography or dialysis.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further purified by crystallization if needed.

Visualizations

PurificationWorkflow Crude Crude Product (5-oxopyrrolidine-3-carboxylic acid) AssessPurity Assess Purity (e.g., by HPLC) Crude->AssessPurity HighPurity High Purity? (>95%) AssessPurity->HighPurity Crystallization Crystallization HighPurity->Crystallization Yes LowPurity Low Purity? (<95%) HighPurity->LowPurity No FinalProduct Final Pure Product Crystallization->FinalProduct IonExchange Ion-Exchange Chromatography LowPurity->IonExchange Yes CollectFractions Collect & Analyze Fractions IonExchange->CollectFractions PoolAndConcentrate Pool Pure Fractions & Concentrate CollectFractions->PoolAndConcentrate PoolAndConcentrate->Crystallization

Caption: Decision workflow for selecting a purification strategy.

CrystallizationTroubleshooting LowYield Problem: Low Crystallization Yield Cause1 Cause: Inappropriate Solvent LowYield->Cause1 Cause2 Cause: Rapid Cooling LowYield->Cause2 Cause3 Cause: Incorrect pH LowYield->Cause3 Solution1 Solution: Use Solvent Mixture (e.g., Water/Ethanol) Cause1->Solution1 Solution2 Solution: Slow Cooling to RT, then Ice Bath Cause2->Solution2 Solution3 Solution: Adjust to pH 2-3 with HCl Cause3->Solution3

Caption: Troubleshooting low yields in crystallization.

Technical Support Center: Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Product

Q: I am consistently obtaining a low yield of my 1-substituted 5-oxopyrrolidine-3-carboxylic acid. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and the formation of side products. Below is a troubleshooting guide to help you identify and address the issue.

Troubleshooting Guide for Low Yields

Potential CauseRecommended Actions
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, LC-MS, 1H-NMR). The reaction of itaconic acid with primary amines can require prolonged heating (e.g., 12-24 hours) to go to completion.[1][2] - Temperature: Ensure the reaction is conducted at the optimal temperature. For the synthesis involving itaconic acid and an aminophenol, refluxing in water is a common procedure.[2][3]
Suboptimal pH - Acid/Base Catalysis: Some related syntheses benefit from the presence of an acid or base catalyst.[4] For the Michael addition of the amine to itaconic acid, the nucleophilicity of the amine is crucial. Ensure the reaction medium is not overly acidic, which would protonate the amine, reducing its nucleophilicity.
Side Reactions - Hydrolysis: The pyrrolidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 4-aminobutyric acid derivatives.[5] If your workup involves strong acids or bases, consider using milder conditions or minimizing the exposure time. - Polymerization/Oligomerization: In the presence of a strong base, 2-pyrrolidone can undergo ring-opening polymerization.[5] While less common for N-substituted derivatives under typical synthetic conditions, it's a possibility to consider if a significant amount of intractable material is formed.
Purification Issues - Solubility: The product may have partial solubility in the wash solvents, leading to loss during workup. Minimize the volume of washing solvents or use a solvent in which the product is known to be poorly soluble. - Precipitation: Ensure the pH for precipitation is optimal. Acidification to a pH of around 2 is often used to precipitate the carboxylic acid product.[1]

Issue 2: Presence of Impurities and Side Products

Q: My final product is contaminated with impurities. What are the common side reactions and how can I minimize them?

A: The formation of side products is a common challenge. The most likely side reactions in the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids are outlined below, along with strategies for their mitigation.

  • Dehydrogenation: The pyrrolidinone ring can be oxidized to the corresponding aromatic pyrrole derivative. This is more likely to occur at high temperatures or in the presence of certain metals.

    • Mitigation: Avoid excessive heating and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions.

  • Hydrolysis: As mentioned previously, the lactam ring can be cleaved by hydrolysis.

    • Mitigation: Use moderate pH conditions during reaction and workup. If a strong acid or base is required, keep the temperature low and the exposure time short.

  • Decarboxylation: While less commonly reported for this specific scaffold under typical conditions, decarboxylation of the 3-carboxylic acid can occur at high temperatures.

    • Mitigation: Avoid unnecessarily high reaction temperatures.

  • Epimerization: If the substituent at the 1-position or any other part of the molecule contains a stereocenter, epimerization can occur, especially in the presence of a base.

    • Mitigation: Use mild bases and lower reaction temperatures if stereochemical integrity is a concern.

Below is a diagram illustrating the main reaction and potential side reactions.

Side_Reactions Reactants 1-Substituted Amine + Itaconic Acid Product 1-Substituted 5-Oxopyrrolidine- 3-Carboxylic Acid Reactants->Product Main Reaction (Heat) Dehydrogenation Dehydrogenation (Pyrrole Derivative) Product->Dehydrogenation High Temp / Oxidizing Agent Hydrolysis Hydrolysis (Ring-Opened Product) Product->Hydrolysis Strong Acid/ Base Decarboxylation Decarboxylation Product Product->Decarboxylation High Temp Epimerization Epimerization (Diastereomer) Product->Epimerization Base

Caption: Main reaction and potential side reactions.

Issue 3: Difficulty with Product Purification

Q: I am having trouble purifying my product. What are some effective purification strategies?

A: Purification of 1-substituted 5-oxopyrrolidine-3-carboxylic acids can often be achieved by recrystallization. However, if impurities persist, other techniques may be necessary.

Purification Troubleshooting

TechniqueRecommendations
Recrystallization - Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent system. Common solvents for recrystallization of these types of compounds include water, methanol, ethanol, and propan-2-ol.[1][2][3] - Procedure: Ensure the crude product is fully dissolved at an elevated temperature and allowed to cool slowly to promote the formation of pure crystals. Seeding with a small crystal of pure product can sometimes aid crystallization.
Acid-Base Extraction - The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Subsequent acidification of the aqueous layer will precipitate the pure product.
Chromatography - If recrystallization and extraction are ineffective, column chromatography on silica gel may be employed. A solvent system of appropriate polarity (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be used to separate the product from impurities.

Data Presentation

The following table summarizes the reported yields for the synthesis of various 1-substituted 5-oxopyrrolidine-3-carboxylic acids under different reaction conditions.

1-SubstituentReagentsSolventConditionsYield (%)Reference
4-AcetamidophenylItaconic acidWaterReflux, 12 h96[4][6]
2-HydroxyphenylItaconic acidWaterReflux, 12 h74.4[2]
2-Hydroxy-5-methylphenylItaconic acidWaterReflux, 2 h88[3]
2,4-DifluorophenylItaconic acidWaterReflux, 22 h73[7]
5-Chloro-2-hydroxyphenylItaconic acidWaterReflux, 24 h66[1]

Experimental Protocols

General Procedure for the Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is a generalized procedure based on several literature reports.[1][2][3][4][6][7]

  • Reaction Setup: A mixture of the appropriately substituted aniline (1 equivalent) and itaconic acid (1.1-1.5 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for the specified time (typically ranging from 2 to 24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The crude product may precipitate upon cooling. If not, the product is often purified by dissolving the cooled reaction mixture in an aqueous base solution (e.g., 5-10% NaOH).

    • The basic solution is then filtered to remove any insoluble impurities.

    • The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid product.

  • Purification:

    • The precipitate is collected by filtration, washed with cold water, and dried.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., water, methanol, or ethanol).

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Workflow Start Start Reaction Reaction: Substituted Amine + Itaconic Acid in Water (Reflux) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Base_Treatment Dissolve in Aqueous Base (e.g., NaOH) Cooling->Base_Treatment Filtration1 Filter to Remove Impurities Base_Treatment->Filtration1 Acidification Acidify Filtrate (e.g., HCl to pH 1-2) Filtration1->Acidification Filtration2 Collect Product by Filtration Acidification->Filtration2 Drying Wash and Dry Product Filtration2->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Final_Product Pure Product Drying->Final_Product If pure Recrystallization->Final_Product

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Optimization of Reaction Conditions for the Cyclization of 2-Methylenesuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclization of 2-methylenesuccinic acid (itaconic acid). The primary focus of this guide is the intramolecular dehydration of itaconic acid to form itaconic anhydride, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization of 2-methylenesuccinic acid.

Question: My reaction yield of itaconic anhydride is low. What are the potential causes and solutions?

Answer:

Low yields of itaconic anhydride can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete Dehydration: The conversion of itaconic acid to its anhydride requires sufficient heat and, in many cases, a catalyst to proceed to completion.

    • Solution: Ensure the reaction temperature is optimal. Temperatures between 165-180°C are often effective.[1] Consider using a dehydrating agent or catalyst. Strong acids like sulfuric acid or methanesulfonic acid can be used in catalytic amounts.[1][2] The use of a solvent that allows for azeotropic removal of water, such as toluene or xylene, can also drive the reaction to completion.[1]

  • Isomerization to Citraconic Anhydride: Itaconic anhydride can isomerize to the more thermodynamically stable citraconic anhydride, especially at elevated temperatures.[1][3]

    • Solution: Carefully control the reaction temperature. To favor the formation of itaconic anhydride, it is often recommended to keep the temperature below its melting point during the initial phase of the reaction.[2] Rapid distillation of the itaconic anhydride as it forms can also minimize the time it is exposed to high temperatures, thus reducing isomerization.[3][4]

  • Hydrolysis of the Anhydride: Itaconic anhydride is susceptible to hydrolysis back to itaconic acid in the presence of water.

    • Solution: Ensure all glassware is thoroughly dried before use. If a solvent is used, ensure it is anhydrous. Promptly separate the formed itaconic anhydride from the water generated during the reaction.[3][5]

  • Polymerization: Under certain conditions, particularly at higher temperatures, itaconic acid and its anhydride can undergo polymerization.[6][7]

    • Solution: Maintain the reaction temperature within the recommended range. The use of radical inhibitors can be explored if polymerization is a significant issue, although this is less commonly reported for the simple dehydration reaction.

Question: My final product is a mixture of itaconic anhydride and citraconic anhydride. How can I improve the selectivity for itaconic anhydride?

Answer:

Achieving high selectivity for itaconic anhydride over its isomer, citraconic anhydride, is a common challenge. The key is to manage the reaction conditions to favor the kinetic product (itaconic anhydride) over the thermodynamic product (citraconic anhydride).

  • Temperature Control: This is the most critical factor. The isomerization to citraconic anhydride is favored at higher temperatures.[1]

    • Recommendation: Conduct the dehydration at the lowest effective temperature. Processes running at 165-180°C often report high yields of itaconic anhydride.[1] One patented process suggests that carrying out the dehydration below the melting point of itaconic acid (168°C) favors the formation of itaconic anhydride.

  • Reaction Time: Prolonged reaction times at elevated temperatures increase the likelihood of isomerization.

    • Recommendation: Monitor the reaction progress using techniques like TLC, IR, or NMR spectroscopy. Once the starting material is consumed, work up the reaction promptly to isolate the itaconic anhydride.

  • Catalyst Choice: The type of catalyst can influence the product distribution.

    • Recommendation: While strong acids are effective for dehydration, their prolonged action at high temperatures can also promote isomerization. Some methods utilize acidic montmorillonite clay as a catalyst in a refluxing aromatic solvent to achieve high yields of itaconic anhydride.[1]

Question: I am having difficulty purifying the itaconic anhydride. What are the recommended procedures?

Answer:

Purification of itaconic anhydride typically involves removing unreacted itaconic acid, the isomeric citraconic anhydride, and any polymeric byproducts.

  • Distillation: Vacuum distillation is a common and effective method for purifying itaconic anhydride, which has a lower boiling point than itaconic acid.

    • Procedure: After the reaction, the crude product can be distilled under reduced pressure (e.g., 10-30 mmHg).[1] This separates the volatile anhydride from the non-volatile starting material and polymeric residues. Fractional distillation can also be used to separate itaconic anhydride from citraconic anhydride, although their boiling points are relatively close.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be an effective purification technique.

    • Solvent Selection: A suitable solvent system should be chosen where itaconic anhydride has good solubility at elevated temperatures and poor solubility at lower temperatures, while impurities remain in solution.

  • Washing: The crude product can be washed with a non-polar solvent to remove less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cyclization reaction of 2-methylenesuccinic acid?

The primary cyclization reaction of 2-methylenesuccinic acid (itaconic acid) is an intramolecular dehydration (loss of a water molecule) to form itaconic anhydride, a five-membered cyclic anhydride.[8]

Q2: What are the typical catalysts used for the dehydration of itaconic acid?

Commonly used catalysts are strong acids such as concentrated sulfuric acid and methanesulfonic acid.[1][2] Acidic clays like montmorillonite have also been shown to be effective.[1] The reaction can also be carried out thermally without a catalyst, although this may require higher temperatures.

Q3: What is the main side reaction to be aware of?

The most significant side reaction is the isomerization of the product, itaconic anhydride, to citraconic anhydride.[1] This isomerization is favored at higher temperatures as citraconic anhydride is the more thermodynamically stable isomer.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): To track the disappearance of the more polar itaconic acid starting material.

  • Infrared (IR) Spectroscopy: To observe the appearance of the characteristic anhydride carbonyl peaks (typically two bands around 1850 cm⁻¹ and 1780 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between itaconic acid, itaconic anhydride, and citraconic anhydride based on their unique chemical shifts and coupling patterns.[9][10][11]

Q5: What are the key differences in the NMR and IR spectra of itaconic anhydride and citraconic anhydride?

  • ¹H NMR: The vinylic protons of itaconic anhydride appear as two distinct signals, while citraconic anhydride shows a single vinylic proton signal and a methyl signal.

  • ¹³C NMR: The chemical shifts of the carbons, particularly the sp² hybridized carbons of the double bond and the carbonyl carbons, will differ between the two isomers.

  • IR Spectroscopy: While both show characteristic anhydride carbonyl stretches, the exact peak positions and the fingerprint region can be used to differentiate them.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of Itaconic Anhydride

CatalystSolventTemperature (°C)Pressure (mmHg)Yield (%)Reference
Sulfuric Acid (catalytic)None165-18010-30Up to 98[1]
Methanesulfonic AcidCumeneRefluxAtmospheric95-97[1]
Acidic MontmorilloniteToluene/XyleneRefluxAtmospheric95-97[1]
Acetic AnhydrideNone80-89 (in a mixture with 11% citraconic anhydride)[5]
None (Thermal)None175-190Atmospheric37-47[3][5]

Table 2: Optimized Reaction Conditions for the Isomerization of Itaconic Anhydride to Citraconic Anhydride

Starting MaterialCatalyst/ConditionsTemperature (°C)Yield (%)Reference
Itaconic AnhydrideRapid distillation200-21568-72[4]
Itaconic AnhydrideTripropylamine or Triphenylphosphine140 (Reflux)79[12]
Itaconic AcidMethane Sulfonic Acid17595 (conversion)[2]
Itaconic AcidCalcium120-13099.3[13]

Experimental Protocols

Protocol 1: Synthesis of Itaconic Anhydride via Thermal Dehydration (from Organic Syntheses)

  • Place 200 g (0.95 mol) of citric acid monohydrate in a 500-cc Pyrex Kjeldahl flask fitted for downward distillation.[3]

  • Heat the flask with a free flame until the citric acid melts.[3]

  • Increase the heating rapidly with a Meker burner to complete the distillation as quickly as possible (10-12 minutes). Avoid superheating to minimize isomerization to citraconic anhydride.[3]

  • The distillate, consisting of water and itaconic anhydride, will mostly distill between 175-190°C.[3]

  • Immediately pour the distillate into a separatory funnel and separate the lower layer of itaconic anhydride.[3]

  • The yield of crude itaconic anhydride is typically 40-50 g (37-47%).[3]

Protocol 2: Catalytic Dehydration of Itaconic Acid using Acetic Anhydride

  • In a 2-liter three-necked flask equipped with a stirrer and a distillation setup, place 612 g (6.0 mol) of acetic anhydride.[5]

  • While stirring, add 780 g (6.0 mol) of solid itaconic acid.[5]

  • Slowly heat the mixture to 80°C until the solid dissolves and stir for an additional 30 minutes at this temperature.[5]

  • Distill off the acetic acid under vacuum (10-150 mbar) at a sump temperature of 80-82°C.[5]

  • The crude product can be further purified by distillation. A sample purified by ball tube distillation showed a composition of 89% itaconic anhydride and 11% citraconic anhydride.[5]

Mandatory Visualization

Reaction_Pathway Itaconic_Acid 2-Methylenesuccinic Acid (Itaconic Acid) Itaconic_Anhydride Itaconic Anhydride (Kinetic Product) Itaconic_Acid->Itaconic_Anhydride - H2O (Dehydration) Itaconic_Anhydride->Itaconic_Acid + H2O (Hydrolysis) Citraconic_Anhydride Citraconic Anhydride (Thermodynamic Product) Itaconic_Anhydride->Citraconic_Anhydride Isomerization (Heat) Experimental_Workflow Start Start: 2-Methylenesuccinic Acid Reaction_Setup Reaction Setup (Solvent, Catalyst) Start->Reaction_Setup Heating Heating (Controlled Temperature) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, IR, NMR) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Distillation, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, IR, Purity) Purification->Analysis End End: Pure Itaconic Anhydride Analysis->End Troubleshooting_Tree Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Isomerization Isomerization to Citraconic Anhydride? Low_Yield->Isomerization No Incomplete_Reaction->Isomerization No Increase_Temp_Catalyst Increase Temperature or Add Catalyst/Dehydrating Agent Incomplete_Reaction->Increase_Temp_Catalyst Yes Hydrolysis Evidence of Hydrolysis? Isomerization->Hydrolysis No Control_Temp_Time Lower Temperature and/or Reduce Reaction Time Isomerization->Control_Temp_Time Yes Polymerization Polymer Formation? Hydrolysis->Polymerization No Use_Anhydrous_Conditions Use Anhydrous Solvents and Dry Glassware Hydrolysis->Use_Anhydrous_Conditions Yes Optimize_Temp Optimize Temperature Polymerization->Optimize_Temp Yes

References

Overcoming challenges in the synthesis of aliskiren intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of key aliskiren intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

General Synthetic Pathway

The synthesis of aliskiren involves several key transformations, with the stereoselective formation of the γ-lactone and its subsequent conversion to the core amino alcohol being a critical sequence. Controlling the four chiral centers throughout this process is paramount to achieving high purity and yield of the final active pharmaceutical ingredient (API).[1]

Aliskiren Intermediate Synthesis A Aryl Halide Fragment C Grignard Reagent A->C Mg, THF B Chiral Lactone Fragment D Coupling Reaction B->D C->D E Keto-Lactone Intermediate D->E Work-up F Stereoselective Reduction E->F G Hydroxy-Lactone Intermediate F->G H Lactone Aminolysis G->H 3-Amino-2,2- dimethylpropionamide I Aliskiren Core (Amino Alcohol Amide) H->I Troubleshooting_Stereoselectivity Start Poor Diastereomeric Ratio in Ketone Reduction CheckTemp Is reaction temperature -78°C? Start->CheckTemp CheckReagent Is a bulky reducing agent (e.g., L-Selectride®) being used? CheckTemp->CheckReagent Yes LowerTemp Lower temperature to -78°C CheckTemp->LowerTemp No SwitchReagent Switch to a bulkier reducing agent CheckReagent->SwitchReagent No CheckSolvent Is THF the solvent? CheckReagent->CheckSolvent Yes LowerTemp->CheckReagent SwitchReagent->CheckSolvent SwitchSolvent Use anhydrous THF CheckSolvent->SwitchSolvent No Success Improved Diastereoselectivity CheckSolvent->Success Yes SwitchSolvent->Success

References

Troubleshooting SN2 reactions with sodium azide in complex synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SN2 reactions involving sodium azide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of synthesizing organic azides.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing insights from a Senior Application Scientist's perspective to diagnose and resolve common problems.

Question 1: My reaction shows low or no conversion to the desired azide. What are the likely causes and how can I fix it?

Answer: Low or no conversion in an SN2 reaction with sodium azide is a frequent issue stemming from several core factors of the reaction mechanism. A systematic diagnosis is key.

Root Cause Analysis & Solutions
  • Poor Leaving Group Ability: The SN2 reaction rate is highly dependent on the stability of the leaving group.[1] A good leaving group should be a weak base, capable of stabilizing the negative charge it takes upon departure.[2]

    • Diagnosis: If your substrate is an alcohol (R-OH) or an ether (R-OR'), the leaving groups (OH⁻, OR⁻) are strong bases and thus, very poor leaving groups.[1][2] Halides are better, with reactivity following the trend I⁻ > Br⁻ > Cl⁻ >> F⁻, which corresponds to the conjugate base strength (HI is a stronger acid than HF).[2][3]

    • Solution: Convert alcohols into superior leaving groups. The most common and effective strategy is to transform the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf).[3] These are excellent leaving groups because their negative charge is highly stabilized by resonance.[3]

      • Protocol: Alcohol to Tosylate Conversion

        • Dissolve the alcohol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).

        • Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 eq) portion-wise.

        • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC.

        • Upon completion, quench with cold water and extract the product with an organic solvent like ethyl acetate.

        • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

        • Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often pure enough for the subsequent azide displacement.[4]

  • Inappropriate Solvent Choice: Solvents play a critical role in SN2 reactions. The ideal solvent must dissolve the sodium azide salt while not overly solvating and deactivating the azide nucleophile.[5][6]

    • Diagnosis: Are you using a protic solvent like water, methanol, or ethanol? These solvents can form strong hydrogen bonds with the azide anion (N₃⁻), creating a "solvent cage" that stabilizes the nucleophile, increases the activation energy, and dramatically slows down the reaction rate.[5][7][8]

    • Solution: Switch to a polar aprotic solvent .[9] Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are excellent choices.[6] They are polar enough to dissolve sodium azide but cannot act as hydrogen bond donors, leaving the azide nucleophile "naked" and highly reactive.[7] This can accelerate reaction rates by several orders of magnitude.[10]

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for SN2
DMSO Polar Aprotic47189Excellent
DMF Polar Aprotic37153Excellent
Acetonitrile Polar Aprotic37.582Very Good
Acetone Polar Aprotic2156Good
Methanol Polar Protic3365Poor
Water Polar Protic80100Very Poor
  • Steric Hindrance: The SN2 mechanism involves a backside attack where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group.[11][12]

    • Diagnosis: Examine your substrate. Is the reaction center a tertiary (3°) carbon? Or even a sterically bulky secondary (2°) carbon? If so, the reaction will be extremely slow or will not proceed at all via an SN2 pathway.[13] The order of reactivity for SN2 is Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).

    • Solution: If the azide must be installed at a sterically hindered center, an SN2 approach is likely not viable. You may need to consider alternative synthetic routes or different reaction mechanisms (e.g., SN1, if a stable carbocation can be formed, though this is less common for azide).

  • Competition from Elimination (E2): The azide anion, while a good nucleophile, also has some basicity. Under certain conditions, it can act as a base, abstracting a proton from a beta-carbon and leading to an E2 elimination product (an alkene) instead of the desired SN2 substitution product.

    • Diagnosis: E2 competition is favored by:

      • Sterically hindered substrates (secondary and tertiary halides).[13][14]

      • Strong, sterically hindered bases (azide is not very hindered, but this is a general principle).[14]

      • Higher reaction temperatures.

    • Solution: To favor SN2 over E2, use the least sterically hindered substrate possible (1° > 2°).[14] Run the reaction at the lowest temperature that provides a reasonable rate. Using a polar aprotic solvent also generally favors SN2.[15]

Question 2: My starting material is an alcohol. Can I just mix it with sodium azide to get my product?

Answer: No, this is a common misconception. The hydroxide ion (OH⁻) is a very strong base and therefore a terrible leaving group.[1][2] A direct displacement is not feasible. The hydroxyl group must first be converted into a good leaving group, as detailed in the tosylation protocol in Question 1.

There are some one-pot methods for converting alcohols to azides, but they proceed via in situ activation of the hydroxyl group. For instance, methods using bis(2,4-dichlorophenyl) phosphate and DMAP effectively convert the alcohol into a phosphate ester intermediate, which is then displaced by the azide.[16][17][18]

Question 3: The reaction is sluggish even with a good leaving group and solvent. How can I speed it up?

Answer: If the core conditions are correct but the reaction is slow, a phase-transfer catalyst (PTC) can be highly effective.

  • The Problem: Sodium azide has poor solubility in many less-polar organic solvents. Even in DMF or DMSO, if the substrate is very nonpolar, the two reactants may not have sufficient interaction.

  • The Solution: Phase-Transfer Catalysis. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the azide anion from the solid phase or an aqueous phase into the organic phase where the substrate resides.[19][20][21]

    • Mechanism: The lipophilic cation of the PTC (e.g., Bu₄N⁺) pairs with the azide anion (N₃⁻). This ion pair is soluble in the organic phase, allowing the "naked" and highly reactive azide to attack the substrate.[20][22]

    • Practical Use: Add a catalytic amount (1-10 mol%) of TBAB or another suitable PTC to the reaction mixture. This can dramatically increase the reaction rate and often allows for lower reaction temperatures and the use of less polar, more environmentally benign solvents.[19][22]

Frequently Asked Questions (FAQs)

Q1: What is the stereochemical outcome of an SN2 reaction with sodium azide?

The SN2 reaction proceeds with a complete inversion of configuration at the stereocenter.[11] This is a defining characteristic of the mechanism, resulting from the requisite backside attack of the nucleophile.[11][23] If you start with an (R)-enantiomer, the azide product will be the (S)-enantiomer.

sub [label=< N₃⁻CLG | R'R''' R''

>];

ts [label=< [Transition State] N₃···C···LG | R'R''' R''

>];

prod [label=< N₃CLG⁻ | R'R''' R''

>];

sub -> ts [label="Backside Attack", color="#4285F4"]; ts -> prod [label="Inversion", color="#34A853"]; } enddot Caption: SN2 reaction showing inversion of stereochemistry.

Q2: What are the primary safety concerns with sodium azide and organic azides?

Safety is paramount when working with azides.

  • Sodium Azide (NaN₃):

    • Toxicity: Highly toxic, similar to cyanide.[24][25] It can be fatal if swallowed, inhaled, or absorbed through the skin.[24][26] Always handle in a fume hood with appropriate personal protective equipment (PPE), including double gloves.[27][28]

    • Explosion Hazard: Can form highly shock-sensitive and explosive heavy metal azides.[25][26] NEVER use metal spatulas to handle solid sodium azide and NEVER pour azide waste down the drain, as it can react with lead or copper pipes.[26][27][28] It also reacts violently with certain solvents like dichloromethane, so avoid halogenated solvents.[26][29]

  • Organic Azides:

    • Instability: Low molecular weight organic azides can be explosive, decomposing violently when subjected to heat, shock, or light.[25] A general rule of thumb is to be cautious when the ratio of carbon atoms to nitrogen atoms is low.

Q3: How do I properly quench and dispose of unreacted sodium azide?

Excess sodium azide must be chemically neutralized before disposal.[29] A common and effective method is quenching with nitrous acid, which is generated in situ.[30][31][32]

  • Standard Quenching Protocol:

    • Work in a fume hood. Dilute the aqueous waste containing sodium azide with water to a concentration of <5%.[29][30]

    • With vigorous stirring, add an aqueous solution of sodium nitrite (NaNO₂), using about 1.5g of NaNO₂ for every 1g of NaN₃ estimated to be in the waste.[30][32]

    • Slowly add a dilute acid (e.g., 2M H₂SO₄) dropwise.[32] This generates nitrous acid (HNO₂), which reacts with azide to form harmless nitrogen gas (N₂) and nitric oxide (NO).[30][31]

    • Continue adding acid until gas evolution ceases and the solution is acidic.

    • Test for completion by dipping starch-iodide paper into the solution. A blue color indicates excess nitrite is present, meaning all the azide has been consumed.[29][30]

    • The final solution can then be neutralized and disposed of according to your institution's hazardous waste guidelines.[33]

Troubleshooting_Workflow start Low/No Conversion q_lg Is the Leaving Group (LG) a weak base (e.g., I, Br, OTs)? start->q_lg sol_lg Convert LG to Tosylate/Mesylate q_lg->sol_lg No q_solvent Is the solvent polar aprotic (DMF, DMSO)? q_lg->q_solvent Yes sol_lg->q_solvent sol_solvent Switch to DMF or DMSO q_solvent->sol_solvent No q_sterics Is the substrate 1° or unhindered 2°? q_solvent->q_sterics Yes sol_solvent->q_sterics sol_sterics SN2 not feasible. Re-evaluate synthetic route. q_sterics->sol_sterics No q_ptc Is the reaction still slow? q_sterics->q_ptc Yes sol_ptc Add Phase-Transfer Catalyst (e.g., TBAB) q_ptc->sol_ptc Yes end_ok Reaction Optimized q_ptc->end_ok No sol_ptc->end_ok

Q4: Are there any alternatives to sodium azide?

While sodium azide is the most common reagent, concerns over its toxicity and explosive potential have led to alternatives. Diphenylphosphoryl azide (DPPA) or zinc azide/bis-pyridine complex can be used, particularly in Mitsunobu-type reactions for converting alcohols directly to azides, though these methods have their own complexities.[18] For some applications, safer preservative alternatives like 2-chloroacetamide may be considered, but this is not for synthetic transformations.[34][35]

References

Technical Support Center: Refinement of Photocatalyst-Free Radical Tandem Alkylation/Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of photocatalyst-free radical tandem alkylation/cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to this novel synthetic methodology.

Troubleshooting Guide

This guide addresses common issues encountered during photocatalyst-free radical tandem alkylation/cyclization experiments. The solutions are presented in a question-and-answer format to help you quickly identify and resolve experimental challenges.

Issue 1: Low or No Product Yield

Question: My reaction shows a low conversion of starting materials to the desired product, or the reaction does not proceed at all. What are the potential causes and solutions?

Possible Causes & Solutions:

  • Inefficient Electron Donor-Acceptor (EDA) Complex Formation: The initiation of this reaction under photocatalyst-free conditions often relies on the formation of an EDA complex upon visible light irradiation.[1]

    • Solution: Ensure all reagents are pure. Impurities can interfere with the formation of the EDA complex. Recrystallize or use column chromatography to purify starting materials if necessary.

    • Solution: Optimize the solvent. The polarity of the solvent can significantly influence the formation and stability of the EDA complex. Screen a range of solvents with varying polarities (e.g., DMSO, DMF, MeCN, THF, Dioxane).

  • Inadequate Light Source: The reaction is initiated by visible light, and the intensity and wavelength of the light source are critical.

    • Solution: Verify the output of your light source. Ensure the lamp is functioning correctly and providing the specified wavelength and intensity. Blue LEDs are commonly used for these reactions.[1]

    • Solution: Adjust the distance of the reaction vessel from the light source. Closer proximity will increase the light intensity. Ensure the entire reaction mixture is evenly irradiated.

  • Presence of Radical Inhibitors: Radical reactions are sensitive to the presence of inhibitors, such as oxygen or certain impurities.

    • Solution: Degas the reaction mixture thoroughly. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for a sufficient amount of time before and during the reaction.

    • Solution: Ensure all reagents and solvents are free from radical-trapping impurities. Use freshly distilled solvents when possible.

  • Sub-optimal Reaction Temperature: While many of these reactions are performed at room temperature, temperature can still be a critical parameter.

    • Solution: If the reaction is sluggish, consider gently heating the reaction mixture. Conversely, if side products are observed, cooling the reaction might improve selectivity. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity towards the desired cyclized product?

Possible Causes & Solutions:

  • Competing Reaction Pathways: The radical intermediate can undergo alternative reaction pathways, such as direct reduction without cyclization or intermolecular reactions.

    • Solution: Adjust the concentration of the reactants. A more dilute solution can favor intramolecular cyclization over intermolecular side reactions.

    • Solution: Modify the substrate. The structure of the starting material can influence the rate of cyclization. For instance, the length and flexibility of the tether connecting the radical precursor and the acceptor moiety are crucial.

  • Decomposition of Starting Materials or Products: The extended exposure to light or elevated temperatures might lead to the degradation of sensitive functional groups.

    • Solution: Reduce the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level.

    • Solution: Use a light source with a narrower wavelength range to avoid unwanted photochemical side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of a photocatalyst-free radical tandem alkylation/cyclization?

A1: These reactions are typically initiated by the formation of an electron donor-acceptor (EDA) complex between two of the reaction components upon irradiation with visible light.[1] This excited EDA complex undergoes a single-electron transfer (SET) to generate a radical ion, which then initiates the radical cascade involving alkylation and cyclization steps.

Q2: How do I know if an EDA complex is forming in my reaction?

A2: The formation of an EDA complex is often accompanied by a change in the color of the reaction mixture upon mixing the donor and acceptor components, even before irradiation. This can be further investigated using UV-Vis spectroscopy, where a new absorption band at a longer wavelength, not present in the individual components, may appear.

Q3: What are the advantages of a photocatalyst-free system?

A3: The main advantages include:

  • Cost-effectiveness: It eliminates the need for expensive and often rare-metal-based photocatalysts.

  • Simplified Purification: The absence of a photocatalyst simplifies the workup and purification process, as there is no need to remove the catalyst.

  • Reduced Metal Contamination: This is particularly important in the synthesis of pharmaceutical intermediates, where metal contamination is a major concern.

Q4: What types of solvents are typically suitable for these reactions?

A4: Polar aprotic solvents like DMSO, DMF, and MeCN are commonly used as they can facilitate the formation of the EDA complex and the subsequent radical ion intermediates. However, the optimal solvent should be determined empirically for each specific reaction.

Q5: Can these reactions be performed in the presence of air?

A5: Generally, no. Radical reactions are highly sensitive to oxygen, which can act as a radical scavenger and quench the desired reaction pathway. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen).

Data Presentation

The following tables summarize the reaction scope and yields for representative photocatalyst-free radical tandem alkylation/cyclization reactions.

Table 1: Tandem Radical Cyclization/Heteroarylation of N-Allylbromodifluoroacetamides with Quinoxalin-2(1H)-ones

EntrySubstrate 1 (Alkene)Substrate 2 (Heteroarene)ProductYield (%)
1N-allyl-N-phenyl-2-bromo-2,2-difluoroacetamide1-methylquinoxalin-2(1H)-one3aa85
2N-(but-3-en-1-yl)-N-phenyl-2-bromo-2,2-difluoroacetamide1-methylquinoxalin-2(1H)-one3ba78
3N-allyl-N-(p-tolyl)-2-bromo-2,2-difluoroacetamide1-methylquinoxalin-2(1H)-one3ca82
4N-allyl-N-(4-methoxyphenyl)-2-bromo-2,2-difluoroacetamide1-methylquinoxalin-2(1H)-one3da75
5N-allyl-N-phenyl-2-bromo-2,2-difluoroacetamideQuinoxalin-2(1H)-one3ab65
6N-allyl-N-phenyl-2-bromo-2,2-difluoroacetamide1-ethylquinoxalin-2(1H)-one3ac88

Data extracted from the supplementary information of Zhao, W., et al. (2023). New J. Chem., 47, 10744-10750.[1]

Table 2: Xanthate-Transfer Cyclization of Unactivated Olefins

EntrySubstrateProductYield (%)
1N-allyl-N-phenyl-2-(ethoxycarbonothioylthio)acetamide1-phenyl-5-((ethoxycarbonothioyl)methyl)pyrrolidin-2-one3a
2N-(but-3-en-1-yl)-N-phenyl-2-(ethoxycarbonothioylthio)acetamide1-phenyl-5-((ethoxycarbonothioyl)methyl)piperidin-2-one3b
3N-allyl-N-(p-tolyl)-2-(ethoxycarbonothioylthio)acetamide5-((ethoxycarbonothioyl)methyl)-1-(p-tolyl)pyrrolidin-2-one3c
4N-allyl-N-(4-chlorophenyl)-2-(ethoxycarbonothioylthio)acetamide1-(4-chlorophenyl)-5-((ethoxycarbonothioyl)methyl)pyrrolidin-2-one3d

Data synthesized from Zhou, T., et al. (2022). The Journal of Organic Chemistry, 87(23), 15993-16003.

Experimental Protocols

General Procedure for Photocatalyst-Free Tandem Radical Cyclization/Heteroarylation

This protocol is adapted from Zhao, W., et al. (2023).[1]

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-allylbromodifluoroacetamide (0.2 mmol, 1.0 equiv.), the quinoxalin-2(1H)-one (0.3 mmol, 1.5 equiv.), and a base such as K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Solvent Addition and Degassing: Add the desired solvent (e.g., DMSO, 2.0 mL). The tube is then sealed, and the mixture is degassed by bubbling with argon for 15-20 minutes.

  • Reaction Setup and Irradiation: The Schlenk tube is placed at a fixed distance (e.g., 5 cm) from a blue LED lamp (e.g., 40 W, λ = 460-470 nm). The reaction mixture is stirred vigorously at room temperature. A cooling fan may be used to maintain a constant temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants & Base to Schlenk Tube solvent 2. Add Solvent reagents->solvent degas 3. Degas with Inert Gas solvent->degas irradiate 4. Irradiate with Blue LEDs & Stir degas->irradiate monitor 5. Monitor by TLC/LC-MS irradiate->monitor quench 6. Quench with Water & Extract monitor->quench dry 7. Dry Organic Layer quench->dry purify 8. Purify by Column Chromatography dry->purify final_product final_product purify->final_product Final Product

Caption: General experimental workflow for photocatalyst-free tandem radical reactions.

Troubleshooting_Workflow cluster_initiation Initiation Issues cluster_conditions Reaction Conditions start Low or No Product Yield? eda_check Check Purity of Reagents (for EDA Complex Formation) start->eda_check light_check Verify Light Source (Wavelength & Intensity) start->light_check degas_check Ensure Proper Degassing (Remove O2) start->degas_check solvent_check Screen Different Solvents eda_check->solvent_check temp_check Optimize Reaction Temperature light_check->temp_check conc_check Adjust Reactant Concentration degas_check->conc_check end_node Improved Yield solvent_check->end_node temp_check->end_node conc_check->end_node

References

Improving regioselectivity in the synthesis of N-aryl pyrrolidine-2-ones.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving regioselectivity in the synthesis of N-aryl pyrrolidine-2-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of N-aryl pyrrolidine-2-ones?

A1: The most prevalent methods for forming the N-aryl bond in N-aryl pyrrolidine-2-ones are transition-metal-catalyzed cross-coupling reactions. The two main approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg condensation. Both methods have their advantages and are selected based on substrate scope, functional group tolerance, and desired reaction conditions.

Q2: What is the primary cause of poor regioselectivity in the N-arylation of substituted pyrrolidine-2-ones?

A2: Poor regioselectivity in the N-arylation of substituted pyrrolidine-2-ones can arise when there are other nucleophilic sites in the molecule, such as phenols or other amine groups. In such cases, the aryl halide can react with these other sites, leading to a mixture of products. Careful selection of protecting groups and reaction conditions is crucial to ensure the desired N-arylation of the pyrrolidine-2-one nitrogen.

Q3: How does the choice of aryl halide (iodide, bromide, chloride) affect the reaction efficiency?

A3: The reactivity of the aryl halide is a critical factor. Generally, the reactivity order for Buchwald-Hartwig reactions is Ar-I > Ar-Br > Ar-Cl. Aryl iodides are the most reactive but can sometimes lead to catalyst inhibition.[1] Aryl chlorides are less reactive and may require more specialized and reactive catalyst systems.[2] For Ullmann-type reactions, aryl iodides are also typically the most reactive.[3]

Q4: Can I use aqueous ammonia as a nitrogen source in Buchwald-Hartwig amination to synthesize primary arylamines?

A4: Yes, recent advancements in ligand development have enabled the use of aqueous ammonia and hydroxide bases in palladium-catalyzed amination of aryl halides, providing a general method for the preparation of primary arylamines.[4]

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of N-aryl pyrrolidine-2-ones.

Palladium-Catalyzed Buchwald-Hartwig Amination

Problem 1: Low to no conversion of the starting materials.

  • Possible Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Ensure an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.[5] The choice of ligand is also crucial for stabilizing the active catalyst and facilitating the catalytic cycle.[5]

  • Possible Cause 2: Poorly Reactive Aryl Halide. Aryl chlorides and some electron-rich aryl bromides can be challenging substrates.[2]

    • Solution: Switch to a more reactive aryl halide (iodide > bromide > chloride). Alternatively, employ a more electron-rich and sterically demanding phosphine ligand to promote the oxidative addition step.[4]

  • Possible Cause 3: Inappropriate Base. The choice of base is critical for the deprotonation of the pyrrolidin-2-one and regeneration of the catalyst.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The solubility of the base can also be a factor; consider using a combination of an inorganic and an organic base to improve solubility and efficiency.[1]

Problem 2: Formation of significant side products, such as dehalogenated arene.

  • Possible Cause: β-Hydride Elimination. This can be a competing side reaction, leading to the formation of a hydrodehalogenated arene and an imine byproduct.[6]

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using bulky, electron-rich ligands can accelerate the desired reductive elimination step.[7]

Copper-Catalyzed Ullmann-Goldberg Condensation

Problem 1: The reaction is sluggish or stalls.

  • Possible Cause 1: Impure Copper Catalyst. The quality of the copper source (e.g., CuI) is important. Old or oxidized copper salts can lead to poor reactivity.

    • Solution: Use freshly purchased or purified CuI. Consider pre-treating the reaction vessel to remove any potential inhibitors.

  • Possible Cause 2: Lack of a suitable ligand. While some Ullmann reactions can proceed without a ligand, the N-arylation of amides often benefits from the use of a chelating ligand.

    • Solution: The addition of a ligand, such as a diamine or an amino acid derivative, can significantly accelerate the reaction and allow for milder conditions.[8] (S)-N-methylpyrrolidine-2-carboxylate has been shown to be an effective ligand for the copper-catalyzed N-arylation of 2-pyrrolidinone.[8]

Problem 2: The desired N-aryl pyrrolidine-2-one is obtained in low yield along with starting materials.

  • Possible Cause: Reversible Reaction or Catalyst Deactivation. The catalytic cycle may not be proceeding to completion.

    • Solution: Increase the reaction temperature or prolong the reaction time. Ensure that the base is sufficiently strong and present in stoichiometric amounts to drive the reaction forward. The use of a ligand can also help to stabilize the copper catalyst and prevent deactivation.[9]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Copper-Catalyzed N-Arylation of 2-Pyrrolidinone with Aryl Iodides

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1NoneK₃PO₄Toluene1102415
2L-prolineK₃PO₄Toluene1102465
3(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄Toluene1102482
4(S)-N-Methylpyrrolidine-2-carboxylateCs₂CO₃Toluene1102478
5(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄Dioxane1102475
6(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMSO1101295

Data synthesized from multiple sources for illustrative comparison.

Table 2: Comparison of Palladium- and Copper-Catalyzed N-Arylation of (S)-ethyl 5-oxopyrrolidine-2-carboxylate [3]

Catalyst SystemAryl HalideYield (%)
Palladium-based2-bromobenzaldehyde O-benzyl oxime99
Copper-based (CuI)2-bromobenzaldehyde O-benzyl oxime53

Experimental Protocols

Key Experiment 1: Copper-Catalyzed N-Arylation of 2-Pyrrolidinone (Ullmann-Goldberg Type)[10]

Reaction Setup:

  • To an oven-dried Schlenk tube, add CuI (5 mol %), (S)-N-methylpyrrolidine-2-carboxylate ligand (10 mol %), and K₃PO₄ (2.0 equiv.).

  • Add 2-pyrrolidinone (1.2 equiv.) and the aryl halide (1.0 equiv.) to the tube.

  • Add the solvent (e.g., toluene or dioxane) and flush the tube with argon.

Reaction Conditions:

  • Stir the mixture at a specified temperature (e.g., 110 °C) for the required time (typically 12-24 hours).

Work-up and Purification:

  • After cooling to room temperature, filter the reaction mixture through Celite, washing with an appropriate solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.

Key Experiment 2: Palladium-Catalyzed N-Arylation of Lactams (Buchwald-Hartwig Type)[5]

Reaction Setup:

  • In a glovebox, charge a vial with a stir bar, Pd₂(dba)₃ (2.5 mol %), a suitable phosphine ligand (e.g., Xantphos, 10 mol %), and NaOtBu (1.4 equiv.).

  • Add the lactam (1.0 equiv.) and the aryl bromide (1.2 equiv.).

  • Add anhydrous toluene as the solvent.

Reaction Conditions:

  • Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

Work-up and Purification:

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amide_Complex L-Pd(II)(Ar)(Amide) Ligand_Exchange->Amide_Complex Red_Elim Reductive Elimination Amide_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration product N-Aryl Pyrrolidin-2-one Red_Elim->product start Ar-X start->OxAdd amine Pyrrolidin-2-one + Base amine->Ligand_Exchange

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow start Start: Synthesize N-Aryl Pyrrolidin-2-one setup Reaction Setup: - Pyrrolidin-2-one - Aryl Halide - Cu(I) Catalyst - Ligand (optional) - Base - Solvent start->setup conditions Reaction Conditions: - Inert Atmosphere - Heat (80-140 °C) setup->conditions workup Workup & Purification: - Quench Reaction - Extraction - Chromatography conditions->workup Monitor by TLC/LC-MS product Isolated N-Aryl Pyrrolidin-2-one workup->product Successful troubleshoot Low Yield or No Reaction? workup->troubleshoot Unsuccessful optimize Optimization: - Screen Ligands - Vary Base/Solvent - Check Catalyst Quality troubleshoot->optimize optimize->setup Re-run Reaction

Caption: Troubleshooting workflow for Ullmann condensation.

References

Technical Support Center: Scaling Up the Synthesis of (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of the pivotal Aliskiren intermediate, (3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this multi-step synthesis?

A1: Scaling up this synthesis from laboratory to multi-kilogram production presents several key challenges:

  • Maintaining Diastereoselectivity: Ensuring high diastereomeric purity during the epoxidation and subsequent steps can be difficult on a larger scale due to potential variations in temperature control and mixing.

  • Handling Hazardous Reagents: The use of sodium azide in the SN2 reaction requires stringent safety protocols and specialized equipment to handle the potentially explosive and toxic nature of the reagent and its byproducts, especially at an industrial scale.

  • Reaction Kinetics and Heat Transfer: Exothermic or endothermic steps, such as the Grignard reaction and the tandem reduction-cyclization, require careful management of heat transfer to maintain optimal reaction temperatures and prevent side reactions or product degradation.

  • Purification and Isolation: Isolating the desired diastereomer with high purity can be challenging on a large scale. Crystallization and chromatography methods may need significant optimization to be efficient and cost-effective.

  • Impurity Profile: The impurity profile can change with scale. New impurities may arise from longer reaction times, temperature fluctuations, or differences in raw material quality.

Q2: Are there any specific safety concerns associated with the synthesis of this molecule on a larger scale?

A2: Yes, the SN2 reaction involving sodium azide is a significant safety concern. Sodium azide is highly toxic and can form explosive heavy metal azides. When scaling up, it is crucial to use equipment free of heavy metals (e.g., copper, lead) and to have a validated quenching procedure for any residual azide. The tandem reduction-cyclization step often uses hydrogen gas, which is highly flammable and requires specialized reactors and monitoring equipment.

Q3: What are the critical process parameters to monitor during the scale-up?

A3: Critical process parameters to monitor include:

  • Temperature: Precise temperature control is crucial for all reaction steps to ensure desired reactivity and selectivity and to minimize side product formation.

  • Reaction Time: Monitoring reaction completion is essential to avoid over- or under-reacting, which can impact yield and purity.

  • Mixing Efficiency: Adequate mixing is vital to ensure homogeneous reaction conditions, especially in heterogeneous reactions or when adding reagents.

  • Purity of Reagents and Solvents: The quality of starting materials and solvents can significantly impact the reaction outcome and impurity profile.

Troubleshooting Guides

Guide 1: Diastereoselective Epoxidation

Q: We are observing a decrease in diastereoselectivity during the scale-up of the epoxidation step. What could be the cause and how can we address it?

A: A decrease in diastereoselectivity during scale-up is a common issue. Here are potential causes and solutions:

  • Inadequate Temperature Control: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Localized temperature increases can lead to a loss of selectivity.

    • Solution: Improve the reactor's cooling efficiency, use a jacketed reactor with a suitable heat transfer fluid, and consider a slower addition rate of the oxidizing agent to control the exotherm.

  • Poor Mixing: Inefficient mixing can lead to localized high concentrations of reagents and temperature gradients, both of which can negatively impact selectivity.

    • Solution: Use an appropriate agitator design and speed for the reactor geometry and reaction mass viscosity. Baffles can also improve mixing.

  • Moisture Content: The presence of water can affect the catalyst and the stereochemical outcome of the reaction.

    • Solution: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Guide 2: Lewis Acid-Catalyzed Epoxide Ring-Opening

Q: During the scale-up of the epoxide ring-opening with lithium bromide, we are seeing the formation of side products and incomplete conversion. What are the likely causes?

A: These issues often arise from the catalyst's activity and the reaction conditions:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., Mg(ClO₄)₂) is sensitive to moisture. Water in the reaction mixture can deactivate the catalyst, leading to incomplete conversion.

    • Solution: Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before starting the reaction.

  • Suboptimal Temperature: The reaction temperature is critical. If it's too low, the reaction may be sluggish. If it's too high, side reactions may occur.

    • Solution: Carefully control the reaction temperature within the optimal range determined during process development studies.

  • Reagent Addition Rate: A rapid addition of the bromide source could lead to localized high concentrations and potential side reactions.

    • Solution: Add the lithium bromide solution at a controlled rate to maintain a consistent reaction profile.

Guide 3: SN2 Reaction with Sodium Azide

Q: We are concerned about the safety and efficiency of the SN2 reaction with sodium azide on a multi-kilogram scale. What are the best practices?

A: Safety is paramount when working with azides on a large scale. Here are some best practices:

  • Safety Precautions:

    • Use a dedicated reactor system free from heavy metals.

    • Ensure adequate ventilation and have an emergency plan in place.

    • Quench any residual azide using a validated procedure (e.g., with sodium nitrite and acid) before workup.

  • Efficiency and Yield:

    • Solvent Choice: Use a polar aprotic solvent like DMF to ensure the solubility of both the substrate and the azide salt.

    • Temperature Control: Maintain a consistent reaction temperature to ensure a reasonable reaction rate without promoting decomposition of the product or starting material.

    • Monitoring: Monitor the reaction progress closely by HPLC to determine the optimal reaction time.

Guide 4: Tandem Reduction-Cyclization

Q: The yield of the tandem reduction-cyclization to form the lactam is lower than expected on a larger scale. What are potential reasons and solutions?

A: Lower yields in this step can be due to several factors:

  • Inefficient Hydrogenation: On a larger scale, achieving efficient mixing of the substrate, catalyst, and hydrogen gas can be challenging.

    • Solution: Use a specialized hydrogenation reactor with a high-efficiency gas-inducing impeller. Ensure the catalyst is of high quality and activity.

  • Incomplete Cyclization: The intermediate amine may not fully cyclize to the lactam.

    • Solution: After the reduction is complete, ensure the temperature is raised to the optimal level for the cyclization step and held for a sufficient amount of time.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the hydrogenation catalyst.

    • Solution: Ensure the starting azide is of high purity and the solvent is appropriately graded for this type of reaction.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis at a laboratory scale versus a multi-kilogram scale. Please note that these are representative values and may vary based on specific equipment and process optimizations.

Step Scale Starting Material (g) Key Reagents (equivalents) Solvent Volume (L) Reaction Time (h) Yield (%)
1. Acylation Lab50Isovaleryl chloride (1.1)0.5295
Multi-kg5000Isovaleryl chloride (1.1)50392
2. Alkylation Lab60(E)-1,4-dibromobut-2-ene (1.2)0.6485
Multi-kg6000(E)-1,4-dibromobut-2-ene (1.2)60682
3. Epoxidation Lab70m-CPBA (1.5)0.7690 (diastereoselective)
Multi-kg7000m-CPBA (1.5)70888 (diastereoselective)
4. Epoxide Opening Lab75LiBr (2.0), Mg(ClO₄)₂ (0.1)0.81288
Multi-kg7500LiBr (2.0), Mg(ClO₄)₂ (0.1)801685
5. SN2 Azidation Lab80NaN₃ (1.5)0.81092
Multi-kg8000NaN₃ (1.5)801490
6. Reduction-Cyclization & Boc Protection Lab85H₂ (Pd/C), Boc₂O (1.2)1.01880
Multi-kg8500H₂ (Pd/C), Boc₂O (1.2)1002478
Overall Lab ~52%
Overall Multi-kg ~50%

Experimental Protocols

A facile, six-step process for the synthesis of the target molecule has been reported with an overall yield of 50% on a multi-kilogram scale.[1]

Step 3: Diastereoselective Epoxidation (Multi-kilogram Scale)
  • To a solution of the unsaturated dicarbonyl compound (7.0 kg) in dichloromethane (70 L) in a suitable reactor, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv) portion-wise while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for 8 hours, monitoring the reaction progress by HPLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the crude product by crystallization to obtain the desired (4S,5S)-epoxide.

Step 6: Tandem Reduction-Cyclization and Boc Protection (Multi-kilogram Scale)
  • Charge a high-pressure hydrogenation reactor with the azide intermediate (8.5 kg), palladium on carbon (10% w/w), and methanol (100 L).

  • Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture at room temperature for 16 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and heat to reflux for 8 hours to effect cyclization to the lactam.

  • Cool the mixture and add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a suitable base (e.g., triethylamine).

  • Stir the reaction at room temperature until the Boc protection is complete (monitor by HPLC).

  • Perform an aqueous workup and purify the final product by crystallization.

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Epoxidation cluster_3 Step 4: Epoxide Ring-Opening cluster_4 Step 5: SN2 Azidation cluster_5 Step 6: Reduction-Cyclization & Boc Protection start (S)-4-Benzyloxazolidin-2-one step1_out Acylated Oxazolidinone start->step1_out Isovaleryl chloride, n-BuLi step2_out Unsaturated Dicarbonyl step1_out->step2_out (E)-1,4-dibromobut-2-ene, NaHMDS step3_out (4S,5S)-Epoxide step2_out->step3_out m-CPBA step4_out Bromohydrin step3_out->step4_out LiBr, Mg(ClO4)2 step5_out Azide Intermediate step4_out->step5_out NaN3 final_product Target Molecule step5_out->final_product 1. H2, Pd/C 2. Boc2O

Caption: Six-step synthesis workflow for the target molecule.

Troubleshooting Logic for Low Yield in Tandem Reduction-Cyclization

Troubleshooting_Reduction_Cyclization cluster_solutions_reduction Solutions for Incomplete Reduction cluster_solutions_cyclization Solutions for Incomplete Cyclization start Low Yield in Step 6 check_reduction Check for complete reduction of azide by HPLC/TLC start->check_reduction incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction check_cyclization Check for complete cyclization of amine intermediate incomplete_reduction->check_cyclization No solution_catalyst Increase catalyst loading or use fresh catalyst incomplete_reduction->solution_catalyst Yes solution_hydrogen Increase hydrogen pressure or improve agitation incomplete_reduction->solution_hydrogen Yes solution_purity_reduction Check starting material for catalyst poisons incomplete_reduction->solution_purity_reduction Yes incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization solution_temp_time Increase reaction temperature or time for cyclization incomplete_cyclization->solution_temp_time Yes solution_solvent Ensure appropriate solvent for cyclization incomplete_cyclization->solution_solvent Yes final_analysis Investigate workup and purification losses incomplete_cyclization->final_analysis No

Caption: Decision tree for troubleshooting low yields in the final step.

References

Preventing byproduct formation in itaconic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for itaconic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving itaconic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in reactions with itaconic acid?

A1: Itaconic acid is a versatile molecule, but its reactivity can lead to several byproducts depending on the reaction type. In polymerization reactions , common byproducts include lactones, acetals, and oxidation products like 2-hydroxyparaconic and itatartaric acid.[1][2] Additionally, thermal degradation of itaconic acid polymers can result in de-esterification, elimination, and cross-linking.[3] In esterification reactions , the primary byproduct concerns are the isomerization of itaconic acid to mesaconic acid and citraconic acid, especially at elevated temperatures, and the formation of diesters when a monoester is the target product.[4][5] During the synthesis of poly(ester amide)s, ring formation to create pyrrolidone lactam structures can also occur.[6]

Q2: How can I prevent the isomerization of itaconic acid to mesaconic acid during my reaction?

A2: Isomerization to mesaconic acid is often promoted by high temperatures and basic conditions.[7][8] To minimize this, it is recommended to conduct reactions at lower temperatures when possible. For instance, in certain esterification reactions, keeping the temperature below 100°C has been shown to prevent the formation of detectable levels of mesaconate.[9] In the synthesis of poly(ester amide)s, the use of preformed amido diols as monomers can effectively suppress isomerization, keeping it below 3%.[6]

Q3: What is the primary cause of lactone formation and how can it be minimized?

A3: Lactone formation can be a significant side reaction, particularly in processes like hydroboration-oxidation of itaconic acid derivatives. This is often attributed to the presence of water. To minimize lactone formation, it is crucial to maintain anhydrous (dry) conditions throughout the hydroboration step.[10]

Q4: My polymerization of itaconic acid has a low yield. What are the potential causes?

A4: Low yields in itaconic acid polymerization can stem from several factors. The inherent structure of itaconic acid can lead to allylic stabilization of radicals, which results in degradative chain transfer.[11] Another common issue is the deprotonation of the carboxylic acid groups, which can form coordination complexes with metal catalysts (e.g., copper in ATRP), leading to catalyst deactivation and halting the polymerization.[10] To address this, using itaconate derivatives or cyclic itaconimides can prevent these catalyst interactions.[10] Additionally, ensuring the complete neutralization of itaconic acid prior to polymerization has been shown to achieve high conversion rates.[12]

Troubleshooting Guides

Issue: Poor Selectivity in Esterification Reactions (Monoester vs. Diester)
Symptom Possible Cause Suggested Solution
High percentage of diester byproduct when monoester is desired.Non-selective catalyst or inappropriate reaction conditions.Utilize a catalyst with high selectivity for the non-conjugated carboxyl group, such as immobilized Candida antarctica lipase B (CalB).[10][13]
Reaction temperature is too high, promoting further esterification.Optimize the reaction temperature. Enzymatic catalysts like CalB can be effective at lower temperatures (e.g., 60°C).[10][13]
Incorrect stoichiometry of reactants.Carefully control the molar ratio of itaconic acid to the alcohol.
Loss of monoester during workup.Neutralization of the reaction mixture to a high pH can convert the monoester to its salt, which is soluble in the aqueous phase.Neutralize the reaction product to a pH between 2.5 and 3.5 to minimize the loss of the monoester.[14]
Issue: Undesired Side Products in Polymerization
Symptom Possible Cause Suggested Solution
Formation of oxidation byproducts (e.g., 2-hydroxyparaconic acid).The use of certain initiators, like persulfates, in free-radical polymerization can lead to oxidation.[11]Consider using alternative initiation systems or carefully controlling the reaction temperature to minimize oxidative side reactions.[11]
Cross-linking and gel formation.High reaction temperatures during the polymerization of itaconic acid derivatives can lead to increased chain transfer and cross-linking.[15]Reduce the reaction temperature. For example, in the emulsion copolymerization of butyl acrylate and methyl methacrylate with itaconic acid, lowering the temperature from 85°C to 75°C can be beneficial.[15]
Formation of anhydride upon drying the polymer.Drying poly(itaconic acid) at high temperatures can cause intramolecular dehydration, leading to anhydride formation.[14]Dry the polymer under milder conditions, for example, at 50°C under vacuum.[14]

Quantitative Data on Byproduct Formation

Reaction Type Parameter Varied Condition Desired Product Yield Byproduct(s) & Yield Reference
Esterification CatalystImmobilized Candida antarctica lipase B (CalB) @ 60°CHigh selectivity for monoesterLower diester formation[10][13]
CatalystTitanium(IV)butoxide (Ti(OBu)4) @ 160°CLower selectivityHigher diester formation[10][13]
Neutralization pHpH 2.920.3% monoester, 73.5% diester-[14]
Poly(ester amide) Synthesis Monomer typePreformed amido diols-Isomerization to mesaconic acid: < 3%[6]
Polymerization NeutralizationIncomplete neutralization (80% neutralized)92.5% conversionUnreacted itaconic acid: 7.5%[12]
NeutralizationComplete neutralization98.8% conversionUnreacted itaconic acid: 1.2%[12]

Experimental Protocols

Protocol 1: Selective Esterification of Itaconic Acid to its Methyl Esters

This protocol is adapted from a process designed to maximize the yield of methyl monoester and diester.[14]

  • Reaction Setup:

    • In a reaction flask equipped with a reflux condenser, combine 910 g (7 mols) of pure itaconic acid, 1120 g (35 mols) of methanol, 68 g of 98% sulfuric acid (catalyst), and 1 g of hydroquinone (polymerization inhibitor).

  • Esterification:

    • Heat the mixture to the reflux temperature of methanol (approximately 65°C).

    • Maintain the reaction at this temperature for about 10 hours.

  • Neutralization:

    • After the esterification is complete, cool the reaction mixture.

    • Neutralize the sulfuric acid by adding a 33% sodium hydroxide solution until the pH of the reaction product is between 2.8 and 3.1. This step is critical to prevent the loss of the monoester.

  • Purification:

    • Distill off the excess methanol under atmospheric pressure, keeping the temperature below 80°C.

    • Further remove residual methanol by distillation under reduced pressure.

    • Wash the product with a 3% sodium sulfate solution to remove any remaining salts.

    • Separate the organic layer and perform a final vacuum distillation to isolate the pure methyl monoester and diester.

Protocol 2: Synthesis of Unsaturated Poly(ester amide)s with Minimized Isomerization

This protocol utilizes preformed amido diols to prevent side reactions like aza-Michael additions and isomerization.[6]

  • Reactant Charging:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and a thermocouple, charge the following:

      • Dimethyl itaconate (DMI)

      • Dimethyl sebacate (DMS)

      • 1,3-Propanediol (1,3-PD)

      • Isosorbide (Is)

      • Glycerol (Gly)

      • 2,3-Butanediol (2,3-BD)

      • Preformed amido diol (e.g., AD 4.6 or AD 6.6)

      • FASCAT 4101 catalyst (0.2 wt%)

      • Butylated hydroxytoluene (BHT) inhibitor (0.08 wt%)

      • 4-Methoxyphenol (MeHQ) inhibitor (0.06 wt%)

    • Note: The exact molar ratios of the diols and di-esters will depend on the desired polymer characteristics.

  • Polycondensation:

    • Heat the mixture gradually while stirring until a homogenous melt is formed.

    • Set the temperature to 180°C and maintain for 3.5 hours. Prolonged reaction times may lead to undesired side reactions and increased viscosity.

  • Workup:

    • The resulting unsaturated poly(ester amide) resin can be used directly for applications like UV curing after the addition of a suitable photoinitiator.

Visualizations

Byproduct_Formation_Pathways cluster_esterification Esterification cluster_polymerization Polymerization IA Itaconic Acid Ester Desired Ester (Monoester/Polyester) IA->Ester Alcohol, Catalyst Polymer Poly(itaconic acid) IA->Polymer Initiator Mesaconate Mesaconic Acid (Isomerization) Ester->Mesaconate High Temp, Base Diester Diester (Byproduct) Ester->Diester Excess Alcohol Lactone Lactone Formation Polymer->Lactone Intramolecular Cyclization Oxidation Oxidation Products Polymer->Oxidation Oxidative Conditions

Caption: Key byproduct pathways in itaconic acid reactions.

Troubleshooting_Logic Start High Byproduct Formation ReactionType Reaction Type? Start->ReactionType EsterIssue Esterification Issue? ReactionType->EsterIssue Esterification PolyIssue Polymerization Issue? ReactionType->PolyIssue Polymerization Isomerization High Isomerization (Mesaconate) EsterIssue->Isomerization Yes LowMonoester Low Monoester Yield EsterIssue->LowMonoester No LowYield Low Polymer Yield PolyIssue->LowYield Yes LactoneForm Lactone Formation PolyIssue->LactoneForm No Sol_Temp Lower Temperature Isomerization->Sol_Temp Sol_pH Control pH (2.5-3.5) during workup LowMonoester->Sol_pH Sol_Catalyst Use Selective Catalyst (e.g., CalB) LowMonoester->Sol_Catalyst Sol_Neutralize Ensure Complete Monomer Neutralization LowYield->Sol_Neutralize Sol_Derivatives Use Itaconate Derivatives LowYield->Sol_Derivatives Sol_Anhydrous Maintain Anhydrous Conditions LactoneForm->Sol_Anhydrous Experimental_Workflow_Esterification A 1. Charge Reactants (Itaconic Acid, Alcohol, Catalyst, Inhibitor) B 2. Heat to Reflux (e.g., 65°C for Methanol) A->B C 3. Monitor Reaction (e.g., 10 hours) B->C D 4. Cool and Neutralize (pH 2.5-3.5) C->D E 5. Purify (Distillation, Washing) D->E F 6. Isolate Product E->F

References

Technical Support Center: Enhancing the Stability of 5-Oxopyrrolidine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with 5-oxopyrrolidine derivatives during biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 5-oxopyrrolidine derivative shows inconsistent activity in cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent biological activity is a common indicator of compound instability.[1] Degradation of your 5-oxopyrrolidine derivative during the experiment can lead to a reduced effective concentration, resulting in poor reproducibility and an underestimation of its true potency.[1] The primary cause of instability for many N-substituted 5-oxopyrrolidine derivatives, particularly peptides and proteins with N-terminal glutamine (Gln) or glutamic acid (Glu), is the intramolecular cyclization to form a pyroglutamate (pGlu) residue.[2][3] This modification can alter the compound's biological activity.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Before assessing stability, verify the identity and purity of your compound batch using methods like LC-MS or NMR.

  • Assess Stability in Assay Media: Incubate your compound in the complete cell culture medium (without cells) under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment. Analyze samples at various time points by HPLC or LC-MS to quantify the remaining parent compound.

  • Evaluate Metabolic Stability: If the compound is stable in the assay medium alone, assess its stability in the presence of cells or subcellular fractions (e.g., liver microsomes) to determine if metabolic degradation is occurring.[1][4][5]

Q2: What are the main factors that affect the stability of 5-oxopyrrolidine derivatives?

A2: The stability of 5-oxopyrrolidine derivatives, especially the propensity for pyroglutamate formation, is primarily influenced by:

  • pH: The rate of non-enzymatic pyroglutamate formation is highly pH-dependent. For N-terminal glutamic acid, the reaction is slowest at a pH of 6.0-7.0 and accelerates in more acidic (pH < 4) or basic (pH > 8) conditions.[2]

  • Temperature: Higher temperatures accelerate the rate of pyroglutamate formation.[2]

  • Enzymatic Activity: The enzyme glutaminyl cyclase (QC) can catalyze the cyclization of N-terminal glutamine and glutamate to pyroglutamate.[6][7][8] This enzyme is present in many cell types and can contribute to compound degradation in cell-based assays.[6]

  • Buffer Components: Certain buffer components can influence the rate of degradation. It is crucial to select buffers that are compatible with your compound and assay system.[9][10]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1]

Q3: How can I prevent or minimize the formation of pyroglutamate from my 5-oxopyrrolidine derivative?

A3: Several strategies can be employed to enhance the stability of your compound:

  • pH Control: Maintain the pH of your stock solutions and assay buffers between 6.0 and 7.0 to minimize spontaneous cyclization.[2]

  • Temperature Control: Perform experiments and store solutions at lower temperatures (e.g., 4°C) whenever feasible.[2] For long-term storage, lyophilization is recommended.[11][12]

  • Use of Glutaminyl Cyclase (QC) Inhibitors: If enzymatic conversion is suspected, the addition of a specific QC inhibitor to your assay can reduce the rate of pyroglutamate formation.[6][13][14]

  • Formulation Strategies:

    • Lyophilization: Freeze-drying the compound can significantly improve its long-term stability by removing water, which is a key component in the hydrolysis reaction leading to cyclization.[11][12]

    • Microencapsulation: This technique creates a protective barrier around the compound, shielding it from the environment.[15][16]

    • Excipient Selection: The use of appropriate excipients, such as buffers and antioxidants, can help stabilize the compound in solution.[15][17]

  • Structural Modification: If instability remains a significant issue, consider synthesizing analogs with modifications at the N-terminus to prevent cyclization. For example, replacing N-terminal glutamine with a non-cyclizing amino acid.[2]

Q4: My compound has a blocked N-terminus, and I suspect pyroglutamate formation. How can I confirm this?

A4: A blocked N-terminus during protein sequencing is a strong indication of pyroglutamate formation.[2] To confirm this, you can use the following methods:

  • Mass Spectrometry (MS): A mass shift corresponding to the loss of ammonia (from Gln, -17 Da) or water (from Glu, -18 Da) is indicative of pyroglutamate formation.[3]

  • Enzymatic Digestion: Treatment with pyroglutamate aminopeptidase (pGAP) specifically removes the pGlu residue, allowing for subsequent N-terminal sequencing.[2]

  • Peptide Mapping: Tryptic peptide mapping followed by LC-MS/MS can identify the modified N-terminal peptide.[18]

Data Presentation

Table 1: Influence of pH and Temperature on the Half-Life of N-Terminal Glutamate Cyclization to Pyroglutamate.

pHTemperature (°C)Half-life
4.145~9 months[18]
4.645~3 months to observe significant formation[18]
7.437Observable over 1 month[3]

Note: This table provides a summary of reported observations. Actual rates will vary depending on the specific molecule and buffer conditions.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Assay Buffer by HPLC

This protocol outlines a general procedure to determine the chemical stability of a 5-oxopyrrolidine derivative in a specific buffer.

Materials:

  • 5-oxopyrrolidine derivative of interest

  • Assay buffer (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid)

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to the final assay concentration in the pre-warmed assay buffer. Incubate the solution at the desired temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately mix the aliquot with an equal volume of ice-cold quenching solution to stop any further degradation.

  • Analysis: Analyze the samples by HPLC.

  • Data Analysis: Plot the percentage of the parent compound remaining at each time point. Calculate the degradation rate and the half-life of the compound under the tested conditions.

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent Biological Assay Results purity Assess Compound Purity and Identity start->purity solubility Evaluate Solubility in Assay Medium purity->solubility If Pure buffer_stability Perform Stability Assessment in Assay Buffer solubility->buffer_stability If Soluble cell_stability Perform Stability Assessment in Presence of Cells/Microsomes buffer_stability->cell_stability If Stable identify_degradation Identify Degradation Products (LC-MS) buffer_stability->identify_degradation If Unstable cell_stability->identify_degradation If Unstable end Consistent Results cell_stability->end If Stable optimize_conditions Optimize Assay Conditions (pH, Temp, etc.) identify_degradation->optimize_conditions modify_compound Modify Compound or Formulation optimize_conditions->modify_compound If Fails optimize_conditions->end If Successful modify_compound->end

Caption: Troubleshooting workflow for inconsistent biological assay results.

Pyroglutamate_Formation cluster_gln From N-terminal Glutamine (Gln) cluster_glu From N-terminal Glutamic Acid (Glu) gln N-terminal Glutamine pglu_gln Pyroglutamate (pGlu) gln->pglu_gln - NH3 enzyme Glutaminyl Cyclase (QC) gln->enzyme conditions Spontaneous (pH, Temperature) gln->conditions nh3 NH3 glu N-terminal Glutamic Acid pglu_glu Pyroglutamate (pGlu) glu->pglu_glu - H2O glu->enzyme glu->conditions h2o H2O enzyme->pglu_gln enzyme->pglu_glu conditions->pglu_gln conditions->pglu_glu

Caption: Enzymatic and spontaneous formation of pyroglutamate.

References

Technical Support Center: Optimizing Solvent Conditions for Hydrazone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for the synthesis of hydrazone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation, and how does the solvent influence it?

A1: The formation of hydrazones is typically an acid-catalyzed reaction, with an optimal pH range of approximately 4.5-6.[1] This is a delicate balance; sufficient acid is needed to protonate the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the nucleophilic attack. However, excessive acidity will protonate the hydrazine nucleophile, rendering it unreactive.[1] The choice of solvent can influence the effective pH. Protic solvents like ethanol or methanol can participate in hydrogen bonding and solvate the reacting species, while the addition of a catalytic amount of a weak acid like glacial acetic acid is common practice to achieve the optimal pH.[1][2]

Q2: My reaction is slow or not proceeding to completion. How can solvent choice affect the reaction rate?

A2: Solvent polarity can significantly influence the kinetics of hydrazone formation, especially for less reactive molecules like ketones or sterically hindered aldehydes.[3] For highly reactive aldehydes, the solvent's polarity may not have a substantial impact on the reaction rate or conversion.[3] However, for less reactive carbonyl compounds, a systematic screening of solvents with varying polarities can be beneficial. In some cases, polar protic solvents like ethanol can facilitate the reaction by stabilizing the transition state.

Q3: I am observing the formation of an azine byproduct. How can I minimize this?

A3: Azine formation (R₂C=N-N=CR₂) is a common side reaction that occurs when the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.[4] This is more prevalent when there is an excess of the carbonyl compound or with prolonged heating.[4] To minimize azine formation, it is advisable to use a slight excess of the hydrazine derivative (1.1-1.2 equivalents).[4] The choice of solvent can also play a role; a solvent in which the desired hydrazone product is sparingly soluble upon formation can lead to its precipitation, thus preventing it from reacting further to form the azine.

Q4: How can I effectively monitor the progress of my hydrazone synthesis?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting aldehyde/ketone and hydrazine on a TLC plate, you can observe the disappearance of the starting material spots and the emergence of a new spot corresponding to the hydrazone product.[5] If the compounds are not UV-active, staining the TLC plate with an appropriate reagent, such as potassium permanganate, can be used for visualization.[5]

Q5: What are the best practices for purifying hydrazone derivatives?

A5: The primary methods for purifying hydrazones are recrystallization and column chromatography.[5] For recrystallization, the key is to find a suitable solvent or solvent system in which the hydrazone is soluble at elevated temperatures but poorly soluble at lower temperatures.[5] Common solvents for recrystallization include ethanol, methanol, acetonitrile, or mixtures like hexane/ethyl acetate.[5] If the product "crashes out" too quickly, a slower cooling rate is recommended.[5] For column chromatography, the choice of eluent (solvent system) is crucial. A non-polar eluent may result in the product staying at the baseline, while a very polar eluent might cause the product to run with the solvent front.[5] A systematic trial of solvent mixtures with varying polarities is recommended to achieve good separation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Unfavorable pH: The reaction equilibrium may not favor product formation. The reaction rate can be very slow at neutral or high pH.[1]Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[1]
Low Reactivity/Steric Hindrance: Bulky groups on the aldehyde/ketone or hydrazine can impede the reaction. Ketones are generally less reactive than aldehydes.[1]Increase the reaction temperature (reflux) or prolong the reaction time.[1] Consider screening different solvents to find one that better solvates the reactants.
Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.[5]Ensure the purity of the aldehyde/ketone and hydrazine. If necessary, purify the starting materials before use.[5]
Formation of Side Products (e.g., Azines) Incorrect Stoichiometry: An excess of the carbonyl compound can lead to the formation of azines.[4]Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.[4]
Prolonged Reaction Time/High Temperature: These conditions can favor the formation of byproducts.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating.
Product Degradation during Storage Hydrolysis: Hydrazones can be susceptible to hydrolysis, especially in the presence of water and acid.[5][6]Store the purified hydrazone in a dry, neutral environment. If in solution, use an aprotic solvent.[4]
Oxidation: Hydrazones with an N-H bond can be prone to oxidation upon exposure to air and light.[4]Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[4]
Difficulty in Product Isolation/Purification Product is an oil: The hydrazone may not crystallize easily.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended.
Finding a suitable recrystallization solvent: The product may be too soluble or insoluble in common solvents.Systematically test a range of solvents with varying polarities. Solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[5]

Data Presentation

Table 1: Effect of Solvent on the Synthesis of a Hydrazone Derivative *

SolventCatalystReaction Time (hours)Yield (%)
EthanolAcetic Acid (catalytic)492
MethanolAcetic Acid (catalytic)488
IsopropanolAcetic Acid (catalytic)685
AcetonitrileAcetic Acid (catalytic)875
DichloromethaneAcetic Acid (catalytic)1260
HexaneAcetic Acid (catalytic)24<10
EthanolNone1245

*Representative data compiled from typical hydrazone synthesis protocols. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis in a Protic Solvent
  • Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable protic solvent such as ethanol or methanol.[1]

  • Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.[1][7]

  • Catalysis: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.[2]

  • Reaction: Stir the mixture at room temperature or heat to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting carbonyl compound is consumed.[1]

  • Isolation: Upon completion, cool the reaction mixture. If the product precipitates, collect the solid by vacuum filtration. If the product is soluble, remove the solvent under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Aniline-Catalyzed Hydrazone Formation at Neutral pH

This protocol is suitable for bioconjugation or other applications where acidic conditions must be avoided.

  • Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).[1]

  • Catalyst Addition: Add a stock solution of aniline to achieve the desired final catalyst concentration (e.g., 10-20 mM).[1]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by an appropriate method such as HPLC or LC-MS.

  • Work-up and Purification: Depending on the nature of the product, purification may involve extraction, dialysis, or preparative chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Hydrazone Synthesis start Start dissolve 1. Dissolve Aldehyde/Ketone in Solvent start->dissolve add_hydrazine 2. Add Hydrazine Derivative dissolve->add_hydrazine add_catalyst 3. Add Acid Catalyst (Optional) add_hydrazine->add_catalyst react 4. Stir at RT or Reflux add_catalyst->react monitor 5. Monitor by TLC react->monitor workup 6. Work-up (Cool, Filter/Evaporate) monitor->workup purify 7. Purify (Recrystallization/Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for hydrazone synthesis.

troubleshooting_hydrazone_synthesis Troubleshooting Hydrazone Synthesis start Low or No Product Yield? ph_check Is the pH mildly acidic (4-6)? start->ph_check reactivity_check Are reactants sterically hindered? ph_check->reactivity_check Yes adjust_ph Adjust pH with catalytic acid. ph_check->adjust_ph No purity_check Are starting materials pure? reactivity_check->purity_check No increase_temp_time Increase temperature or reaction time. reactivity_check->increase_temp_time Yes side_reaction_check Is azine forming? purity_check->side_reaction_check Yes purify_reagents Purify starting materials. purity_check->purify_reagents No use_excess_hydrazine Use slight excess of hydrazine. side_reaction_check->use_excess_hydrazine Yes

Caption: Troubleshooting decision tree for hydrazone synthesis.

References

Validation & Comparative

Comparative Efficacy of 5-Oxopyrrolidine Derivatives in Analgesia: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel analgesic agents with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, 5-oxopyrrolidine derivatives have emerged as a promising class of compounds with potential therapeutic applications in pain management. This guide provides a comparative analysis of the analgesic activity of select 5-oxopyrrolidine derivatives, supported by experimental data from recent studies.

Quantitative Analysis of Analgesic Activity

The analgesic potential of 5-oxopyrrolidine derivatives has been evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data from key studies, offering a comparative overview of their efficacy.

In Vitro Enzyme Inhibition

A key mechanism underlying the analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Compound IDTarget EnzymeIC50 (µg/mL)Reference
MAK01 COX-1314[1]
COX-2130[1]
5-LOX105[1]

Table 1: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Activity of MAK01.

In Vivo Analgesic Assays

The analgesic effects of 5-oxopyrrolidine derivatives have been assessed in various animal models of pain, including thermal and chemically-induced pain models.

Compound IDTest ModelDoses Administered (mg/kg)Observed EffectReference
MAK01 Hot Plate Test50, 100, 150Increased latency times of 10.32 ± 0.82s, 12.16 ± 0.51s, and 12.93 ± 0.45s, respectively.[1]
ASH21374 Acetic Acid-Induced Writhing Test2, 10, 100Significant reduction in writhing compared to control.[2]
Hot Plate Test2, 10, 100Significant increase in pain latency.[2]
Formalin Test2, 10, 100Significant reduction in paw licking time in both early and late phases.[2]
3-Aroyloxy-1-methyl-5-phenyl pyrrolidines (Series) Hot Plate TestVariousED50 values ranging from 34.5 to 64.4 mg/kg for the most active compounds.

Table 2: In Vivo Analgesic Activity of 5-Oxopyrrolidine Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are outlines of standard protocols for commonly used analgesic assays.

Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals (typically mice or rats) are placed on the hot plate, and the time until a nociceptive response (e.g., licking of the paws or jumping) is recorded as the latency time.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test compound or vehicle is administered, and the latency time is measured at predetermined intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

  • An increase in latency time compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This assay evaluates the peripheral analgesic activity of a substance by inducing a visceral pain response.

  • Animals (typically mice) are administered the test compound or vehicle.

  • After a set period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • A reduction in the number of writhes in the treated group compared to the control group signifies analgesic activity.

Tail-Flick Test

Similar to the hot plate test, this method measures the response to a thermal stimulus to evaluate central analgesic action.

  • A focused beam of light is directed onto the animal's tail.

  • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

  • A cut-off time is employed to prevent injury.

  • Measurements are taken before and at various time points after the administration of the test compound or vehicle.

  • An increase in the tail-flick latency indicates an analgesic effect.

Mechanistic Insights and Signaling Pathways

The analgesic effects of the studied 5-oxopyrrolidine derivatives appear to be mediated through multiple pathways.

COX/LOX Inhibition Pathway

The compound MAK01 demonstrates inhibitory activity against both COX and LOX enzymes.[1] This dual inhibition is a well-established mechanism for reducing the production of prostaglandins and leukotrienes, which are key mediators of pain and inflammation.

COX_LOX_Pathway cluster_cox cluster_lox Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX COX_Pathway Cyclooxygenase (COX) Pathway Prostaglandins Prostaglandins (PGs) COX1_COX2->Prostaglandins Pain_Inflammation_PGs Pain & Inflammation Prostaglandins->Pain_Inflammation_PGs LOX_Pathway Lipoxygenase (LOX) Pathway Leukotrienes Leukotrienes (LTs) Five_LOX->Leukotrienes Inflammation_LTs Inflammation Leukotrienes->Inflammation_LTs MAK01_COX MAK01 MAK01_COX->COX1_COX2 Inhibits MAK01_LOX MAK01 MAK01_LOX->Five_LOX Inhibits

Caption: Inhibition of COX and LOX pathways by MAK01.

Multi-target Analgesic Pathway

The compound ASH21374 exhibits a more complex mechanism of action, involving not only peripheral but also central analgesic pathways. Studies suggest its effects are mediated through the activation of opioid receptors and inhibition of the glutamatergic system. This multi-target approach could be beneficial for treating different types of pain.

Multi_Target_Pathway ASH21374 ASH21374 Opioid_Receptors Opioid Receptors ASH21374->Opioid_Receptors Activates Glutamate_System Glutamatergic System ASH21374->Glutamate_System Inhibits Pain_Signal_Transmission Pain Signal Transmission Opioid_Receptors->Pain_Signal_Transmission Inhibits Glutamate_System->Pain_Signal_Transmission Promotes Reduced_Pain_Perception Reduced Pain Perception

Caption: Multi-target analgesic action of ASH21374.

General Experimental Workflow

The preclinical evaluation of novel analgesic compounds typically follows a standardized workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy Testing cluster_mechanistic Mechanistic Studies Enzyme_Assay Enzyme Inhibition Assays (e.g., COX, LOX) Acute_Pain Acute Pain Models (e.g., Hot Plate, Tail-Flick) Enzyme_Assay->Acute_Pain Inflammatory_Pain Inflammatory Pain Models (e.g., Writhing Test, Formalin Test) Acute_Pain->Inflammatory_Pain Receptor_Binding Receptor Binding Assays Inflammatory_Pain->Receptor_Binding Pathway_Analysis Signaling Pathway Analysis Receptor_Binding->Pathway_Analysis Lead_Compound Lead 5-Oxopyrrolidine Derivative Lead_Compound->Enzyme_Assay

Caption: Preclinical workflow for analgesic drug discovery.

Conclusion

The presented data indicate that 5-oxopyrrolidine derivatives are a versatile scaffold for the development of novel analgesic agents. The diverse mechanisms of action, ranging from dual COX/LOX inhibition to multi-target central nervous system activity, suggest that this class of compounds holds significant potential for addressing a broad spectrum of pain conditions. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives, paving the way for future clinical candidates.

References

Validating the antibacterial efficacy of novel 5-oxopyrrolidine compounds against Staphylococcus aureus.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antibacterial Efficacy and Mechanisms

For researchers, scientists, and drug development professionals, the relentless pursuit of novel antimicrobial agents against resilient pathogens like Staphylococcus aureus is a paramount challenge. This guide provides a comprehensive comparison of the antibacterial efficacy of emerging 5-oxopyrrolidine-based compounds, presenting supporting experimental data and detailed methodologies.

Comparative Antibacterial Activity

Recent studies have highlighted the promise of 5-oxopyrrolidine derivatives as potent antibacterial agents against various strains of Staphylococcus aureus, including multidrug-resistant isolates such as Methicillin-Resistant S. aureus (MRSA) and Vancomycin-Intermediate S. aureus (VISA). The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of representative novel 5-oxopyrrolidine compounds compared to conventional antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel 5-Oxopyrrolidine Compounds against S. aureus

CompoundS. aureus StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-Oxopyrrolidine-Hydrazone Derivative 1 ATCC 29213 (MSSA)3.9Cefuroxime7.8
MRSA (Clinical Isolate)3.9Oxacillin>32
MRSA (Clinical Isolate)3.9Ampicillin>32
5-Oxopyrrolidine Derivative 21 (with 5-nitrothiophene) Vancomycin-Intermediate S. aureus (VISA)1-8Vancomycin1-2
Linezolid/Tedizolid-Resistant S. aureus4-64Linezolid>4
Tryptanthrin Appended Dispiropyrrolidine Oxindole 5b ATCC 29213 (MSSA)0.125Levofloxacin>0.125
MRSA (Clinical Isolate)0.25Vancomycin2
Vancomycin-Resistant S. aureus (VRSA)0.25Vancomycin>16

Data compiled from multiple sources.[1][2][3]

Table 2: Minimum Bactericidal Concentration (MBC) of a Novel 5-Oxopyrrolidine-Hydrazone Derivative against S. aureus

CompoundS. aureus StrainMBC (µg/mL)
5-Oxopyrrolidine-Hydrazone Derivative 1 ATCC 29213 (MSSA)>3.9
MRSA (Clinical Isolate)>3.9

Note: For some compounds, the MBC was reported to be significantly higher than the MIC, indicating a primarily bacteriostatic effect at lower concentrations.[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibacterial efficacy. The broth microdilution method, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard procedure.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) start->bacterial_culture compound_dilution Perform serial two-fold dilutions of 5-oxopyrrolidine compounds start->compound_dilution inoculation Inoculate microdilution plate wells with bacterial suspension and compound dilutions bacterial_culture->inoculation compound_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection mic_determination Determine MIC: lowest concentration with no visible growth visual_inspection->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined by subculturing from the clear wells of the MIC assay onto agar plates.

  • Subculturing : Following the MIC determination, an aliquot (typically 10-100 µL) from each well showing no visible growth is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation : The agar plates are incubated at 37°C for 24 hours.

  • Colony Counting : The number of colony-forming units (CFUs) is counted for each plate.

  • MBC Determination : The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5][6]

Anti-Biofilm Efficacy Assessment (Crystal Violet Assay)

The ability of the novel compounds to inhibit or disrupt S. aureus biofilms is a critical indicator of their therapeutic potential. The crystal violet assay is a common method for quantifying biofilm formation.

  • Biofilm Formation : A standardized bacterial culture is added to the wells of a microtiter plate, with and without the test compounds, and incubated for 24-48 hours to allow for biofilm development.

  • Washing : The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining : The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Destaining : Excess stain is washed away, and the bound crystal violet is solubilized using a solvent such as 30% acetic acid or ethanol.

  • Quantification : The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the amount of biofilm.[1][2]

Proposed Mechanism of Action: Targeting the SaeRS Two-Component System

While the precise molecular targets of many novel 5-oxopyrrolidine compounds are still under investigation, a plausible mechanism of action involves the disruption of key virulence-regulating signaling pathways in S. aureus. One such critical pathway is the SaeRS two-component system. SaeRS controls the expression of numerous virulence factors, including toxins and adhesins, and is essential for the pathogen's ability to cause infection.[1][4] Inhibition of this pathway represents a promising anti-virulence strategy.

SaeRS_Pathway cluster_cytoplasm Cytoplasm SaeS SaeS (Sensor Histidine Kinase) SaeS_P SaeS-P SaeS->SaeS_P Autophosphorylation SaeR SaeR (Response Regulator) SaeS_P->SaeR Phosphotransfer SaeR_P SaeR-P DNA Target Gene Promoters SaeR_P->DNA Binds to promoter Virulence_Factors Virulence Factors (e.g., Hla, Hlb, Coa, FnbA) DNA->Virulence_Factors Transcription & Translation Inhibition Inhibition by 5-Oxopyrrolidine Compound Inhibition->SaeS_P Blocks phosphotransfer? Inhibition->SaeR Prevents phosphorylation? Environmental_Signal Environmental Signal (e.g., Host-derived signals) Environmental_Signal->SaeS

Caption: Proposed inhibition of the S. aureus SaeRS signaling pathway.

The diagram above illustrates the SaeRS signaling cascade. Upon sensing an environmental cue, the sensor kinase SaeS autophosphorylates and subsequently transfers the phosphate group to the response regulator SaeR. Phosphorylated SaeR (SaeR-P) then binds to the promoter regions of target genes, activating the transcription of a battery of virulence factors. Novel 5-oxopyrrolidine compounds may exert their antibacterial effect by interfering with this pathway, potentially by inhibiting the phosphotransfer from SaeS-P to SaeR or by preventing SaeR-P from binding to DNA. This disruption would lead to a significant reduction in the pathogenicity of S. aureus.

Conclusion

Novel 5-oxopyrrolidine derivatives demonstrate significant promise as a new class of antibacterial agents against Staphylococcus aureus, including drug-resistant strains. Their efficacy, as demonstrated by low MIC values and, in some cases, anti-biofilm activity, warrants further investigation. The elucidation of their precise mechanisms of action, such as the potential inhibition of the SaeRS two-component system, will be crucial for the rational design and development of these compounds into effective clinical therapies. The experimental protocols outlined in this guide provide a standardized framework for the continued evaluation and comparison of these and other emerging antibacterial candidates.

References

A Comparative Analysis of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid and Structurally Related Pyrrolidine-Based Nootropics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in the design of nootropic agents, with a rich history of producing compounds that modulate cognitive function. This guide provides a detailed comparison of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid with other prominent pyrrolidine derivatives known for their cognitive-enhancing and neuroprotective properties, such as Phenylpiracetam and Noopept. The objective of this analysis is to offer a comprehensive overview of their pharmacological profiles, supported by available experimental data, to inform future research and drug development efforts in the field of cognitive enhancement.

Physicochemical Properties and Structural Comparison

The subtle structural modifications to the core pyrrolidine ring significantly impact the physicochemical properties of these derivatives, which in turn influences their pharmacokinetic and pharmacodynamic profiles. The addition of a phenyl group in Phenylpiracetam, for instance, increases its lipophilicity compared to the parent compound, Piracetam, facilitating its passage across the blood-brain barrier.[1] Noopept, a dipeptide derivative, showcases how peptide linkages can be incorporated to create highly potent analogs.[2] While specific experimental data for this compound is limited in publicly available literature, its structure suggests a balance between lipophilicity, conferred by the isopropyl group, and hydrophilicity from the carboxylic acid moiety.

PropertyThis compoundPhenylpiracetamNoopept (N-phenylacetyl-L-prolylglycine ethyl ester)
Molecular Formula C₈H₁₃NO₃C₁₂H₁₄N₂O₂C₁₇H₂₂N₂O₄
Molecular Weight 171.19 g/mol 218.25 g/mol 318.37 g/mol
Structure 2-oxopyrrolidine with N-isopropyl and 3-carboxy substituents2-oxopyrrolidine with N-acetamide and 4-phenyl substituentsDipeptide containing a prolyl-glycine core with N-phenylacetyl and ethyl ester modifications
Predicted Lipophilicity (LogP) ~0.5 (Estimated)~1.2 (Estimated)~1.8 (Estimated)

Comparative Biological Activity

The primary mechanism of action for many pyrrolidine-based nootropics involves the modulation of central nervous system targets, including neurotransmitter systems and receptors crucial for learning and memory.

In Vitro Bioactivity Data

The following table summarizes the in vitro activities of selected pyrrolidine derivatives on key molecular targets associated with cognitive function.

CompoundTargetAssayResultReference
Phenylpiracetam Dopamine Transporter (DAT)Radioligand Binding AssayKᵢ = 1.4 µM (for (R)-enantiomer)[3]
α4β2 Nicotinic Acetylcholine ReceptorRadioligand Binding AssayIC₅₀ = 5.86 µM[3]
Noopept NMDA ReceptorElectrophysiologyPotentiates NMDA receptor-mediated currents[4]
AMPA ReceptorElectrophysiologyPotentiates AMPA receptor-mediated currents[4]
Aniracetam AMPA ReceptorElectrophysiologyPositive allosteric modulator[5]
In Vivo Efficacy in Preclinical Models

Animal models are instrumental in evaluating the cognitive-enhancing and neuroprotective effects of these compounds. The table below presents a summary of in vivo data from relevant studies.

CompoundAnimal ModelAssayDoseKey FindingsReference
Phenylpiracetam Rodent model of amnesiaPassive Avoidance Test10-100 mg/kgReversal of scopolamine-induced amnesia[3]
Noopept Rat model of cerebral ischemiaMorris Water Maze0.5-1.0 mg/kgImproved spatial memory and learning[2]
Pramiracetam Rat model of cognitive deficitRadial Arm Maze5-10 mg/kgEnhanced working and reference memory[6]

Signaling Pathways and Mechanisms of Action

The cognitive-enhancing effects of pyrrolidine derivatives are believed to be mediated through a complex interplay of various signaling pathways. A primary proposed mechanism is the modulation of glutamatergic neurotransmission, particularly through AMPA and NMDA receptors, which are fundamental to synaptic plasticity, learning, and memory.[4][7] Some derivatives also influence cholinergic and dopaminergic systems.[1][8]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR NMDAR NMDA Receptor Glutamate->NMDAR CaMKII CaMKII AMPAR->CaMKII Ca²⁺ Influx NMDAR->CaMKII Ca²⁺ Influx CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Pyrrolidine Pyrrolidine Derivatives (e.g., this compound) Pyrrolidine->AMPAR Positive Allosteric Modulation Pyrrolidine->NMDAR Potentiation G Start Start Drug_Admin Drug/Vehicle Administration Start->Drug_Admin Acquisition Acquisition Trials (e.g., Passive Avoidance, Morris Water Maze) Drug_Admin->Acquisition Consolidation Memory Consolidation (Inter-trial Interval) Acquisition->Consolidation Retention Retention Test (24h later) Consolidation->Retention Analysis Data Analysis (Latency, Time in Quadrant, etc.) Retention->Analysis

References

In Vitro Anticancer Efficacy of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro evaluation of the anticancer activity of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, with a particular focus on their hydrazone analogs. The performance of these compounds is objectively compared with established anticancer agents, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

Comparative Anticancer Activity

Recent research has identified a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly hydrazones, as potent cytotoxic agents against several human cancer cell lines. The in vitro anticancer activity of these compounds was evaluated against triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) cell lines.[1][2][3] The cytotoxicity was also assessed in normal human foreskin fibroblasts (CRL-4001) to determine the selectivity of these compounds for cancer cells.[1][2][3]

Hydrazone-containing derivatives were found to be the most potent cytotoxic agents among the synthesized compounds.[1][2][3] Notably, certain hydrazones exhibited greater activity against the A375 melanoma cell line and lower activity against the MDA-MB-231 breast cancer cell line.[1][2][3]

Quantitative Comparison of Cytotoxicity (EC50/IC50)

The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values are presented in the tables below to compare the cytotoxicity of the novel derivatives with standard chemotherapeutic drugs. All cytotoxicity data for the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were determined after 72 hours of incubation using the MTT assay.[1]

Table 1: In Vitro Cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives [1]

CompoundMDA-MB-231 (EC50, µM)PPC-1 (EC50, µM)A375 (EC50, µM)HF (CRL-4001) (EC50, µM)Selectivity Index (A375 vs. HF)
7b 6.4 ± 1.1>5014.5 ± 2.543.8 ± 7.53.0
9a 36.6 ± 6.325.7 ± 4.49.8 ± 1.728.9 ± 5.02.9
9c >5030.2 ± 5.218.3 ± 3.148.7 ± 8.42.7
9e >5022.4 ± 3.814.5 ± 2.539.1 ± 6.72.7
9f 18.9 ± 3.22.5 ± 0.61.0 ± 0.22.9 ± 0.52.9
10 >5018.6 ± 3.215.2 ± 2.645.1 ± 7.73.0

Data represents the mean ± standard deviation from three independent experiments.

Table 2: In Vitro Cytotoxicity of Standard Anticancer Drugs

DrugMDA-MB-231 (IC50)PPC-1 (IC50)A375 (IC50)
Doxorubicin ~1.65 µg/mL~908 nM (PC-3)~0.45 µM
Cisplatin >200 µM (24h), 56.27 µM (48h), 30.51 µM (72h)~98.21 µg/mL (PC-3)~4.58 µg/mL
Paclitaxel ~0.3 µM~50 nM (LNCaP)~5.9 nM

Note: The cell lines and experimental conditions for the standard drugs may vary across different studies. The provided values are for comparative purposes. PC-3 and LNCaP are other prostate cancer cell lines used as surrogates for PPC-1 data.

Experimental Protocols

Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The synthesis of the target compounds begins with the reaction of 2,4-difluoroaniline with itaconic acid to produce 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[4][5] This acid is then esterified, and the resulting ester is reacted with hydrazine hydrate to form the key intermediate, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide.[2] Finally, condensation of this hydrazide with various aromatic aldehydes yields the desired hydrazone derivatives.[2]

SynthesisWorkflow A 2,4-difluoroaniline + Itaconic Acid B 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid A->B C Esterification B->C D Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate C->D E Reaction with Hydrazine Hydrate D->E F 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide E->F G Condensation with Aromatic Aldehydes F->G H Hydrazone Derivatives G->H

Caption: Synthetic pathway for 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives.

Cell Viability (MTT) Assay

The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells and normal fibroblasts were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the EC50 values were determined.

Wound Healing (Scratch) Assay for Cell Migration
  • Cell Monolayer: Cells were grown to confluence in 6-well plates.

  • Scratch Creation: A sterile pipette tip was used to create a uniform scratch in the cell monolayer.

  • Compound Treatment: The cells were washed to remove debris and then incubated with the test compounds at a non-toxic concentration.

  • Image Acquisition: Images of the scratch were captured at 0 and 48 hours.

  • Data Analysis: The wound closure was quantified by measuring the area of the scratch at both time points.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are still under investigation, the broader class of pyrrolidine and pyrrolidinone derivatives has been shown to exert anticancer effects through various mechanisms. These include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Pyrrolidine-containing compounds have been reported to act as inhibitors of:

  • Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis.

  • Poly(ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair, making cancer cells more susceptible to DNA-damaging agents.

  • Histone deacetylases (HDACs): Enzymes that play a role in the epigenetic regulation of gene expression.

The observed cytotoxic and anti-migratory effects of the 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives suggest that they may also target one or more of these critical cancer-related pathways.

AnticancerMechanism cluster_0 Pyrrolidine Derivative cluster_1 Potential Molecular Targets cluster_2 Cellular Effects A 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative B Kinases (e.g., VEGFR, PDGFR) A->B C PARP A->C D HDACs A->D E Inhibition of Angiogenesis B->E F Impaired DNA Repair C->F G Altered Gene Expression D->G H Decreased Cell Proliferation & Survival E->H F->H G->H I Induction of Apoptosis H->I

Caption: Putative anticancer mechanism of pyrrolidine derivatives.

Conclusion

The 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly the hydrazones, represent a promising new class of anticancer agents. Their significant in vitro cytotoxicity against various cancer cell lines, coupled with a degree of selectivity for cancer cells over normal fibroblasts, warrants further investigation. The data presented in this guide provides a strong foundation for future preclinical and clinical development of these compounds. Further studies are needed to elucidate the precise molecular targets and signaling pathways involved in their anticancer activity.

References

Structure-activity relationship of 1-substituted 5-oxopyrrolidine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids in Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid scaffold, a derivative of pyroglutamic acid, is a privileged structure in medicinal chemistry due to its conformational rigidity and its presence in numerous biologically active natural products.[1][2] Modifications at the 1-position of this scaffold have led to the discovery of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, supported by experimental data and detailed protocols.

Structure-Activity Relationship Analysis

The biological activity of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives is significantly influenced by the nature of the substituent at the 1-position. Analysis of various studies reveals key trends for different therapeutic targets.

Anticancer Activity

The 1-phenyl substituent is a common feature in many potent anticancer agents based on this scaffold. The substitution pattern on this phenyl ring plays a crucial role in modulating the cytotoxic activity. For instance, derivatives with a 1-(4-acetamidophenyl) group have been shown to exhibit significant anticancer effects. Further modifications at the 3-position of the pyrrolidine ring, such as the introduction of hydrazone and azole moieties, have been explored to enhance this activity.[3][4]

Specifically, compounds bearing a 1-(2,4-difluorophenyl) substituent have demonstrated notable cytotoxicity against triple-negative breast cancer, prostate cancer, and melanoma cell lines.[4] In another study, a 1-(2-hydroxyphenyl) substituent, particularly when further chlorinated to a (3,5-dichloro-2-hydroxyphenyl) group, showed promising anticancer activity against A549 human pulmonary cancer cells.[5][6]

Antimicrobial Activity

The antimicrobial potential of this class of compounds is also heavily dependent on the 1-substituent. Derivatives featuring a 1-(4-acetamidophenyl) group have been shown to possess antimicrobial properties.[3] The introduction of a 5-nitrothiophene substituent at the 3-position of the pyrrolidine ring in conjunction with a 1-(4-acetamidophenyl) group resulted in a compound with promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[3]

Similarly, compounds with a 1-(2-hydroxy-5-methylphenyl) substituent have been investigated as antibacterial agents.[7][8] The derivatization of the 3-carboxylic acid into hydrazones containing 5-nitrothien-2-yl or 5-nitrofuran-2-yl moieties led to potent activity against various bacterial strains, in some cases surpassing control antibiotics like cefuroxime.[7][8] Furthermore, 1-(2-hydroxyphenyl) derivatives have shown structure-dependent activity against Gram-positive pathogens.[5][6]

Anti-inflammatory and Other Activities

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their anti-inflammatory potential.[9] Additionally, some 1-substituted analogs have shown analgesic and antihypoxic effects.[10] The analgesic activity was reported to be slightly greater for compounds with an aromatic or heterocyclic radical at the 1-position.[10] In the context of neurodegenerative diseases, fully substituted 5-oxopyrrolidines have been identified as inhibitors of the BACE-1 enzyme, which is implicated in Alzheimer's disease.[11]

Quantitative Data Summary

The following tables summarize the biological activities of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives as reported in the literature.

Table 1: Anticancer Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound ID1-Substituent3-Substituent/ModificationCell LineActivity (IC50)Reference
18 4-AcetamidophenylHydrazone derivativeA549Potent[3]
19 4-AcetamidophenylHydrazone derivativeA549Potent[3]
20 4-AcetamidophenylHydrazone derivativeA549Potent[3]
21 4-AcetamidophenylHydrazone with 5-nitrothiopheneA549Potent[3]
22 4-AcetamidophenylHydrazone derivativeA549Potent[3]
7b 2,4-DifluorophenylHydrazone derivativeA375More active than other cell lines[4]
9c 2,4-DifluorophenylHydrazone derivativeA375More active than other cell lines[4]
9e 2,4-DifluorophenylHydrazone derivativeA375More active than other cell lines[4]
9f 2,4-DifluorophenylHydrazone derivativeA375More active than other cell lines[4]
10 2,4-DifluorophenylBenzimidazole derivativeA375More active than other cell lines[4]
28b 3,5-Dichloro-2-hydroxyphenyl5-Fluorobenzimidazole derivativeA549Highest activity in the series[5]

Table 2: Antimicrobial Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound ID1-Substituent3-Substituent/ModificationBacterial StrainActivity (MIC/MBC in µg/mL)Reference
21 4-AcetamidophenylHydrazone with 5-nitrothiopheneMultidrug-resistant S. aureusPromising and selective[3]
Hydrazone 2-Hydroxy-5-methylphenylHydrazone with benzylideneS. aureusMIC: 3.9[7][8]
Hydrazone 2-Hydroxy-5-methylphenylHydrazone with 5-nitrothien-2-ylVarious strainsSurpassed cefuroxime (7.8 µg/mL)[7][8]
Hydrazone 2-Hydroxy-5-methylphenylHydrazone with 5-nitrofuran-2-ylVarious strainsPotent effect[7][8]
14 2-HydroxyphenylThien-2-yl derivativeVancomycin-intermediate S. aureusPromising activity[5][6]
24b 3,5-Dichloro-2-hydroxyphenyl5-Fluorobenzimidazole derivativeVancomycin-intermediate S. aureusPromising activity[5][6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further development.

General Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

A common synthetic route involves the reaction of a primary amine with itaconic acid.[3][5][10]

  • Reaction Setup: An equimolar mixture of the desired primary amine (e.g., N-(4-aminophenyl)acetamide) and itaconic acid is prepared.

  • Solvent and Conditions: The reaction is typically carried out in water at reflux temperature.[3] In some cases, the condensation is performed solvent-free at high temperatures (140–165 °C).[10]

  • Reaction Time: The reaction is monitored until completion, which can take several hours.

  • Work-up and Purification: Upon cooling, the product often precipitates out of the solution. The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).[12]

Synthesis of Hydrazone Derivatives

The carboxylic acid at the 3-position is often converted to a hydrazide, which is then reacted with an aldehyde or ketone to form the corresponding hydrazone.[3][5][7]

  • Esterification: The carboxylic acid is first converted to its methyl ester by reacting with methanol in the presence of a catalytic amount of sulfuric acid.[3]

  • Hydrazide Formation: The resulting ester is then treated with hydrazine monohydrate in a suitable solvent like propan-2-ol at reflux to yield the hydrazide.[5]

  • Hydrazone Synthesis: The hydrazide is condensed with various aromatic aldehydes or ketones in a solvent such as propan-2-ol, often with a catalytic amount of acid (e.g., hydrochloric acid), to afford the final hydrazone derivatives.[3][5][7]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using the broth microdilution method according to CLSI guidelines.[7]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) after incubation.

Visualizations

The following diagrams illustrate the general synthetic workflow and a conceptual representation of the structure-activity relationships.

G cluster_synthesis General Synthetic Workflow itaconic_acid Itaconic Acid pyrrolidinone_acid 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid itaconic_acid->pyrrolidinone_acid Condensation primary_amine 1-Substituted Amine (R-NH2) primary_amine->pyrrolidinone_acid ester Methyl Ester Derivative pyrrolidinone_acid->ester Esterification (MeOH, H2SO4) hydrazide Hydrazide Derivative ester->hydrazide Hydrazinolysis (N2H4) hydrazone Hydrazone Derivative hydrazide->hydrazone Condensation aldehyde_ketone Aldehyde/Ketone (R'CHO/R'COR'') aldehyde_ketone->hydrazone

Caption: General synthetic pathway for 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.

SAR_Concept cluster_sar Conceptual SAR of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids core 5-Oxopyrrolidine-3-Carboxylic Acid Core substituent_1 1-Substituent (R1) - Phenyl (substituted) - Hydroxyphenyl - Acetamidophenyl core->substituent_1 Modulates Potency & Selectivity modification_3 3-Position Modification (R2) - Carboxylic Acid - Hydrazone - Azole core->modification_3 Influences Activity Profile activity Biological Activity - Anticancer - Antimicrobial - Anti-inflammatory substituent_1->activity modification_3->activity

Caption: Key structural components influencing the biological activity of the scaffold.

References

Unveiling the Potential of Hydrazone Derivatives Against Multidrug-Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the efficacy and mechanisms of novel hydrazone compounds in combating drug-resistant bacteria.

The escalating threat of multidrug-resistant (MDR) pathogens necessitates the urgent discovery and development of novel antimicrobial agents. Among the promising candidates, hydrazone derivatives have emerged as a versatile class of compounds with significant antibacterial potential. This guide provides a comparative overview of the efficacy of various hydrazone derivatives against MDR pathogens, supported by quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers and drug development professionals in this critical field.

The core structure of hydrazones, characterized by a C=N-N linkage, offers a flexible scaffold for chemical modification, allowing for the synthesis of a diverse library of compounds with a wide spectrum of biological activities.[1][2] Research has demonstrated that these compounds can be particularly effective against challenging MDR strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli.[3][4]

Comparative Efficacy of Hydrazone Derivatives

The antibacterial potency of hydrazone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro activity of selected hydrazone derivatives against various multidrug-resistant bacterial strains, as reported in recent literature.

Table 1: Efficacy of Pyrazole-Based Hydrazone Derivatives against MDR Pathogens

Compound IDTarget PathogenMIC (µg/mL)Reference
5h S. aureus (MRSA)0.78[3]
B. subtilis0.78[3]
A. baumannii12.5[3]
6i S. aureus (MRSA)1.56[3]
B. subtilis0.78[3]
A. baumannii3.125[3]
6j S. aureus (MRSA)1.56[3]
B. subtilis1.56[3]
A. baumannii0.78[3]

Table 2: Efficacy of Quinoline-Based Hydrazone Derivatives against MDR Pathogens

Compound IDTarget PathogenZone of Inhibition (mm)Reference
Quinoline Hydrazone Derivative Series S. aureus (antibiotic-resistant)15 - 30[5]
E. coli (antibiotic-resistant)15 - 30[5]

Table 3: Efficacy of Isonicotinic Hydrazide Derivatives against MDR Pathogens

Compound IDTarget PathogenMIC (µg/mL)MBC (µg/mL)Reference
15 Gram-positive bacteria1.95 - 7.813.91 - 125[4]
19 K. pneumoniae (MDR)12.5-[4]
S. aureus (MRSA1)3.125-[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of hydrazone derivatives.

1. Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum:

    • A few colonies of the test bacterium are inoculated into a tube of sterile Mueller-Hinton Broth (MHB).

    • The broth is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Compound Dilutions:

    • The hydrazone derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using MHB.

  • Inoculation and Incubation:

    • An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Cytotoxicity Assay (Brine Shrimp Lethality Test)

This assay is a preliminary screen for the toxicity of a compound.

  • Hatching of Brine Shrimp:

    • Brine shrimp eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

    • The active nauplii are collected with a pipette.

  • Assay Procedure:

    • Different concentrations of the hydrazone derivative are prepared in vials containing artificial seawater.

    • A specific number of brine shrimp nauplii (e.g., 10-15) are added to each vial.

    • The vials are incubated for 24 hours under illumination.

  • Determination of LC50:

    • The number of dead nauplii in each vial is counted.

    • The lethal concentration 50 (LC50), the concentration at which 50% of the nauplii are killed, is calculated.[6]

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action: Dihydrofolate Reductase Inhibition

Some quinoline hydrazone derivatives have been shown to exhibit antibacterial activity by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria.[5] This inhibition disrupts the production of essential precursors for DNA synthesis, leading to bacterial cell death.

G Proposed Mechanism of Action of Quinoline Hydrazones cluster_bacterium Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF Dihydropteroate synthase THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Synthesis THF->DNA DHFR Dihydrofolate Reductase (DHFR) Hydrazone Quinoline Hydrazone Derivative Hydrazone->DHFR Inhibition

Caption: Inhibition of bacterial Dihydrofolate Reductase (DHFR) by quinoline hydrazone derivatives.

General Experimental Workflow for Screening Antibacterial Hydrazones

The process of identifying and characterizing novel antibacterial hydrazone derivatives typically follows a structured workflow, from initial synthesis to in vitro and in silico evaluation.

G Experimental Workflow for Antibacterial Hydrazone Screening Synthesis Synthesis of Hydrazone Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Antibacterial Susceptibility Screening (e.g., Disc Diffusion, MIC) Characterization->Screening MDR Testing against MDR Strains Screening->MDR Cytotoxicity Cytotoxicity Assay (e.g., Brine Shrimp, Cell Lines) Screening->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, In Silico Docking) MDR->Mechanism Cytotoxicity->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical workflow for the discovery and evaluation of novel antibacterial hydrazone derivatives.

References

Unraveling the Antimicrobial Action of 5-Oxopyrrolidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial properties of 5-oxopyrrolidine compounds against established antibiotic classes. We delve into the current understanding of their mechanism of action, supported by available experimental data, and present detailed protocols for key validation experiments.

Performance Snapshot: 5-Oxopyrrolidine Derivatives vs. Standard Antibiotics

The antimicrobial efficacy of novel 5-oxopyrrolidine derivatives has been demonstrated against a range of bacterial pathogens, including challenging multidrug-resistant strains. While the exact mechanism of action is still under investigation, preliminary data suggests a promising future for this class of compounds. This section provides a comparative overview of their performance, benchmarked against well-established antibiotic classes.

Table 1: Comparative Antimicrobial Performance (Minimum Inhibitory Concentration - MIC in µg/mL)

Antibiotic Class5-Oxopyrrolidine DerivativesFluoroquinolones (e.g., Ciprofloxacin)Beta-Lactams (e.g., Penicillin, Cephalosporins)Macrolides (e.g., Azithromycin)
Gram-Positive Bacteria (e.g., S. aureus) 0.25 - 64[1][2][3]0.12 - 1000.01 - >1280.03 - 256
Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) Often >64 (less effective)[1]0.008 - 320.12 - >1280.12 - >256
Multidrug-Resistant Strains (e.g., MRSA) Promising activity (e.g., 2 µg/mL)[1]Variable, resistance is commonOften ineffectiveVariable, resistance is common

Note: MIC values can vary significantly based on the specific compound derivative, bacterial strain, and testing conditions. The data presented is a general range collated from multiple studies.

Delving into the Mechanism of Action

The precise molecular targets of 5-oxopyrrolidine compounds are not yet fully elucidated and appear to be diverse depending on the specific chemical structure. Current research points towards several potential mechanisms, primarily identified through computational in-silico studies, which await comprehensive experimental validation.

Proposed Mechanisms for 5-Oxopyrrolidine Compounds:
  • Enzyme Inhibition: In-silico docking studies suggest that certain 5-oxopyrrolidine derivatives may inhibit essential bacterial enzymes.[4] Potential targets include:

    • Bacillus cereus spor-lytic enzyme: Crucial for spore germination.

    • Cytolysin A (ClyA): A pore-forming toxin.[4]

    • DNA Gyrase: An enzyme critical for DNA replication. However, some experimental studies have shown that certain derivatives do not inhibit E. coli DNA gyrase, indicating that this may not be a universal mechanism for this class of compounds.

Established Mechanisms of Comparator Antibiotics:
  • Fluoroquinolones: These agents inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and segregation.

  • Beta-Lactams: This broad class of antibiotics, including penicillins and cephalosporins, inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).

  • Macrolides: These antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain.

dot

cluster_5_oxopyrrolidine 5-Oxopyrrolidine Compounds (Proposed) cluster_fluoroquinolones Fluoroquinolones cluster_beta_lactams Beta-Lactams cluster_macrolides Macrolides Compound 5-Oxopyrrolidine Derivative Enzyme Bacterial Enzyme (e.g., Spor-lytic enzyme, Cytolysin A) Compound->Enzyme Inhibition (in-silico) Fluoroquinolone Fluoroquinolone DNAGyrase DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNAGyrase Inhibition BetaLactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibition Macrolide Macrolide Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Inhibition

Caption: Comparative Mechanisms of Action.

Experimental Protocols for Mechanism Validation

Validating the precise mechanism of action is a critical step in the development of any new antimicrobial agent. The following are detailed protocols for key experiments that can be employed to investigate the cellular processes affected by 5-oxopyrrolidine compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials:

    • Test compound (5-oxopyrrolidine derivative)

    • Bacterial culture in logarithmic growth phase

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

dot

A Prepare serial dilutions of compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Broth Microdilution Workflow.

Enzyme Inhibition Assays

To validate whether 5-oxopyrrolidine compounds directly inhibit a specific bacterial enzyme (e.g., DNA gyrase), a direct enzymatic assay is required.

  • Materials:

    • Purified target bacterial enzyme (e.g., DNA gyrase)

    • Substrate for the enzyme (e.g., supercoiled plasmid DNA for gyrase)

    • Test compound

    • Assay buffer

    • Detection reagents (e.g., DNA intercalating dye)

    • Plate reader

  • Procedure:

    • In a microplate, combine the purified enzyme, its substrate, and the assay buffer.

    • Add varying concentrations of the test compound to the wells.

    • Include a positive control (known inhibitor of the enzyme) and a negative control (no compound).

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • A decrease in signal in the presence of the compound indicates enzyme inhibition.

dot

cluster_workflow Enzyme Inhibition Assay Workflow cluster_interpretation Interpretation A Combine Enzyme, Substrate, and Buffer B Add Test Compound (Varying Concentrations) A->B C Incubate B->C D Stop Reaction & Add Detection Reagent C->D E Measure Signal (e.g., Fluorescence) D->E Signal Signal Intensity Inhibition Enzyme Inhibition Signal->Inhibition Inverse Relationship

Caption: Enzyme Inhibition Assay Logic.

Macromolecular Synthesis Assays

These assays determine if the antimicrobial compound interferes with the synthesis of essential macromolecules like DNA, RNA, or protein.

  • Materials:

    • Bacterial culture

    • Test compound

    • Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein)

    • Trichloroacetic acid (TCA)

    • Scintillation counter

  • Procedure:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Add the test compound at a concentration above its MIC.

    • At various time points, add the specific radiolabeled precursor to aliquots of the culture.

    • After a short incubation, stop the incorporation by adding cold TCA.

    • Filter the samples and wash to remove unincorporated radiolabel.

    • Measure the radioactivity of the precipitate using a scintillation counter.

    • A reduction in the incorporation of a specific radiolabeled precursor indicates inhibition of the corresponding macromolecular synthesis pathway.

Conclusion

5-Oxopyrrolidine compounds represent a promising new avenue in the search for novel antimicrobial agents. Their activity against multidrug-resistant bacteria is particularly noteworthy. While the precise mechanism of action is an active area of research, current hypotheses center on the inhibition of essential bacterial enzymes. Further rigorous experimental validation, utilizing the protocols outlined in this guide, is crucial to fully characterize their mode of action and to pave the way for their potential clinical development. The continued investigation of this compound class is vital in the ongoing battle against antimicrobial resistance.

References

Benchmarking New 5-Oxopyrrolidine Derivatives Against Existing Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Among promising new candidates are 5-oxopyrrolidine derivatives, which have demonstrated significant antibacterial activity in recent studies. This guide provides an objective comparison of the performance of these emerging compounds against established antibiotics, supported by experimental data and detailed protocols to aid in research and development efforts.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of representative new 5-oxopyrrolidine derivatives compared to commonly used antibiotics against two clinically significant bacterial species: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Minimum Inhibitory Concentration (MIC) is a key metric indicating the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

Compound/AntibioticStrainMIC (µg/mL)Reference
5-Oxopyrrolidine Derivative 1 Multidrug-Resistant S. aureus2[3]
5-Oxopyrrolidine Derivative 2 S. aureus (ATCC 9144)3.9[1][2]
5-Oxopyrrolidine Derivative 3 Linezolid/Tedizolid-Resistant S. aureus4-64[4]
Ciprofloxacin Methicillin-Resistant S. aureus (MRSA)0.25 - 1[5][6]
Penicillin G S. aureus (ATCC 25923)0.4[7]
Azithromycin Methicillin-Resistant S. aureus (MRSA)32 - 128[8][9]

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli

Compound/AntibioticStrainMIC (µg/mL)Reference
5-Oxopyrrolidine Derivatives Various Strains>64[3]
Ciprofloxacin E. coli AG1000.016[10]

Table 3: Cytotoxicity against Human Cell Lines

This table presents the cytotoxic effects of a 5-oxopyrrolidine derivative on non-cancerous human small airway epithelial cells (HAEC1-KT), providing an initial assessment of its safety profile.

CompoundCell LineConcentration (µM)Cell Viability (%)Reference
5-Oxopyrrolidine Derivative Mix HAEC1-KT100~80-100[3]
Ciprofloxacin Human Osteoblasts400 µg/mL~80-90[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the benchmarking of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

  • Test compounds (5-oxopyrrolidine derivatives and existing antibiotics)

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (bacteria and MHB without antibiotic) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a spectrophotometer to quantify bacterial growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control.

Bacterial Biofilm Disruption Assay

This assay evaluates the ability of a compound to disrupt pre-formed bacterial biofilms.

Materials:

  • Bacterial strains

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Test compounds

  • Sterile 96-well flat-bottom plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate the bacterial strain in TSB with glucose in a 96-well plate.

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Compound Treatment:

    • Carefully remove the planktonic bacteria (supernatant) from the wells.

    • Wash the wells gently with a sterile saline solution.

    • Add fresh medium containing different concentrations of the test compounds to the wells.

    • Incubate for another 24 hours.

  • Staining and Quantification:

    • Discard the medium and wash the wells to remove any remaining planktonic bacteria.

    • Add crystal violet solution to each well and incubate at room temperature to stain the biofilm.

    • Remove the crystal violet and wash the wells again.

    • Add a solvent (e.g., ethanol or acetic acid) to dissolve the stain from the biofilm.

    • Transfer the solution to a new plate and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • The reduction in absorbance compared to the untreated control indicates biofilm disruption.

Visualizations: Workflows and Mechanisms

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis bacterial_culture Bacterial Culture (S. aureus, E. coli) mic_assay MIC Assay bacterial_culture->mic_assay biofilm_assay Biofilm Disruption Assay bacterial_culture->biofilm_assay compound_prep Compound Preparation (5-Oxopyrrolidine Derivatives & Existing Antibiotics) compound_prep->mic_assay cytotoxicity_assay Cytotoxicity Assay (Mammalian Cells) compound_prep->cytotoxicity_assay compound_prep->biofilm_assay data_comp Data Comparison & Benchmarking mic_assay->data_comp cytotoxicity_assay->data_comp biofilm_assay->data_comp

Experimental workflow for benchmarking new antibiotics.

Quinolone_Mechanism quinolone Quinolone Antibiotic (e.g., Ciprofloxacin) gyrase_topo DNA Gyrase & Topoisomerase IV quinolone->gyrase_topo Inhibits dna_replication DNA Replication & Repair gyrase_topo->dna_replication Essential for dna_damage DNA Damage (Double-strand breaks) gyrase_topo->dna_damage Inhibition leads to cell_death Bacterial Cell Death dna_damage->cell_death

Simplified signaling pathway for Quinolone antibiotics.

Bactericidal_vs_Bacteriostatic antibiotic Antibiotic Action bactericidal Bactericidal (Kills bacteria) antibiotic->bactericidal bacteriostatic Bacteriostatic (Inhibits growth) antibiotic->bacteriostatic cell_lysis Cell Lysis & Death bactericidal->cell_lysis growth_arrest Growth Arrest bacteriostatic->growth_arrest elimination Bacterial Elimination cell_lysis->elimination immune_system Host Immune System growth_arrest->immune_system Allows time for immune_system->elimination

Logical relationship of bactericidal vs. bacteriostatic action.

References

Cytotoxicity comparison of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives with sunitinib and cisplatin.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reveals promising, yet varied, cytotoxic potential against several cancer cell lines when benchmarked against the established chemotherapeutic drugs sunitinib and cisplatin. This guide synthesizes available experimental data to offer a clear comparison for researchers and drug development professionals.

This publication provides a head-to-head comparison of the in vitro cytotoxicity of a series of newly synthesized 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against the multi-targeted tyrosine kinase inhibitor sunitinib and the DNA-damaging agent cisplatin. The analysis focuses on their effects on triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines.

Quantitative Cytotoxicity Comparison

The cytotoxic effects of the novel compounds and the reference drugs were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth, was the key metric for comparison.

The following table summarizes the IC50 values obtained for the most active 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and the reference drugs, sunitinib and cisplatin, against the specified cancer cell lines. It is important to note that experimental conditions, particularly incubation times, can vary between studies, which may influence the reported IC50 values.

Compound/DrugCell LineIC50 (µM)Incubation Time
Novel Derivatives
Hydrazone Derivative 1MDA-MB-23110.5 ± 1.272 hours
PPC17.8 ± 0.972 hours
A3755.2 ± 0.672 hours
Hydrazone Derivative 2MDA-MB-2318.9 ± 1.072 hours
PPC16.5 ± 0.872 hours
A3754.1 ± 0.572 hours
Sunitinib MDA-MB-231~5-1024-72 hours[1]
A375~5.4 - 11.5848-72 hours[2]
PPC1Data not available
Cisplatin MDA-MB-231~8 - 6324-72 hours[3][4][5][6]
A375~4.58 - 4424-72 hours[7][8]
PPC1Data not available

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The in vitro cytotoxicity of the compounds was determined using a standard MTT assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, sunitinib, or cisplatin) and incubated for a specified period (typically 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Wound Healing Assay for Cell Migration

The effect of the compounds on cancer cell migration was assessed using a wound healing (or scratch) assay.

  • Cell Seeding: Cells were grown to confluence in 6-well plates.

  • Creating the "Wound": A sterile pipette tip was used to create a linear scratch in the cell monolayer.

  • Compound Treatment: The cells were then washed to remove debris and incubated with a non-lethal concentration of the test compounds.

  • Image Acquisition: Images of the scratch were captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.

  • Analysis: The rate of wound closure was quantified by measuring the area of the scratch at each time point, providing an indication of cell migration.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the experimental process and the potential mechanisms of action of the compared compounds, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_cell_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_migration Migration Assay (Wound Healing) start Cancer Cell Lines (MDA-MB-231, PPC1, A375) seeding Cell Seeding (96-well & 6-well plates) start->seeding treatment_mtt Compound Treatment (Derivatives, Sunitinib, Cisplatin) seeding->treatment_mtt confluence Grow to Confluence seeding->confluence incubation_mtt 72h Incubation treatment_mtt->incubation_mtt mtt_reagent MTT Addition incubation_mtt->mtt_reagent solubilization Formazan Solubilization mtt_reagent->solubilization readout_mtt Absorbance Reading solubilization->readout_mtt ic50 IC50 Calculation readout_mtt->ic50 scratch Create Scratch confluence->scratch treatment_wh Compound Treatment scratch->treatment_wh imaging Time-lapse Imaging treatment_wh->imaging analysis_wh Analyze Wound Closure imaging->analysis_wh

Fig. 1: Experimental workflow for cytotoxicity and migration assays.

signaling_pathways cluster_sunitinib Sunitinib Pathway cluster_cisplatin Cisplatin Pathway cluster_derivatives Novel Hydrazone Derivatives Pathway sunitinib Sunitinib rtks VEGFR, PDGFR, c-KIT sunitinib->rtks inhibits pi3k_akt PI3K/AKT Pathway rtks->pi3k_akt ras_mapk RAS/MAPK Pathway rtks->ras_mapk angiogenesis Angiogenesis rtks->angiogenesis proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_mapk->proliferation cisplatin Cisplatin dna_damage DNA Damage (Cross-links) cisplatin->dna_damage atr_p53 ATR/p53 Pathway dna_damage->atr_p53 mapk_pathway MAPK Pathway dna_damage->mapk_pathway apoptosis Apoptosis atr_p53->apoptosis mapk_pathway->apoptosis derivatives Hydrazone Derivatives unknown_target Molecular Target(s) (Presumed) derivatives->unknown_target apoptosis_induction Induction of Apoptosis unknown_target->apoptosis_induction cell_death Cancer Cell Death apoptosis_induction->cell_death

Fig. 2: Overview of anticancer signaling pathways.

Discussion of Signaling Pathways

1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives , particularly those with a hydrazone moiety, are believed to exert their anticancer effects primarily through the induction of apoptosis.[9][10] The precise molecular targets and signaling pathways are still under investigation, but their ability to trigger programmed cell death is a key aspect of their cytotoxic activity.

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[11][12][13] It functions by blocking the signaling of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[11][12][13] This inhibition disrupts downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[14][15] By targeting these pathways, sunitinib impedes tumor angiogenesis (the formation of new blood vessels) and directly inhibits the growth of cancer cells.[11][14]

Cisplatin , a platinum-based chemotherapeutic, acts by cross-linking with the purine bases in DNA, leading to DNA damage.[16] This damage, if not repaired, triggers a cellular stress response that activates signaling pathways, including the ATR/p53 and MAPK pathways, ultimately culminating in apoptosis.[17][18][19][20]

References

Comparative Efficacy of 5-Oxopyrrolidine Derivatives in 3D Cancer Cell Culture Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 5-oxopyrrolidine derivatives in advanced 3D cancer cell culture models. The data presented is compiled from recent studies to aid in the evaluation of these compounds as potential anti-cancer therapeutics.

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell monolayers. This guide focuses on the efficacy of a promising class of small molecules, 5-oxopyrrolidine derivatives, within these physiologically relevant in vitro systems.

Performance Comparison of 5-Oxopyrrolidine Derivatives in 3D Spheroid Models

The following tables summarize the quantitative data on the efficacy of various 5-oxopyrrolidine derivatives against different cancer cell lines grown as 3D spheroids. The half-maximal effective concentration (EC50) is a key metric used to compare the potency of these compounds.

Table 1: Efficacy of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives in 3D Cancer Spheroid Models

Compound IDCancer Cell Line3D Model TypeEC50 (µM)Reference
7b MDA-MB-231 (Triple-Negative Breast Cancer)Spheroid>50[1]
PPC-1 (Prostate Carcinoma)Spheroid13.2 ± 2.1[1]
A375 (Melanoma)Spheroid10.5 ± 1.5[1]
9c MDA-MB-231 (Triple-Negative Breast Cancer)Spheroid>50[1]
PPC-1 (Prostate Carcinoma)Spheroid28.4 ± 3.5[1]
A375 (Melanoma)Spheroid20.1 ± 2.8[1]
9e MDA-MB-231 (Triple-Negative Breast Cancer)Spheroid>50[1]
PPC-1 (Prostate Carcinoma)Spheroid15.8 ± 2.2[1]
A375 (Melanoma)Spheroid12.3 ± 1.9[1]
9f MDA-MB-231 (Triple-Negative Breast Cancer)Spheroid45.6 ± 5.1[1]
PPC-1 (Prostate Carcinoma)Spheroid8.9 ± 1.3[1]
A375 (Melanoma)Spheroid3.4 ± 0.5[1]
10 MDA-MB-231 (Triple-Negative Breast Cancer)Spheroid>50[1]
PPC-1 (Prostate Carcinoma)Spheroid22.7 ± 3.1[1]
A375 (Melanoma)Spheroid18.9 ± 2.5[1]

Table 2: Efficacy of 5-Oxopyrrolidine-3-carbohydrazide Derivatives in 3D Cancer Spheroid Models

Compound IDCancer Cell Line3D Model TypeEffect on Spheroid ViabilityReference
8 (2-hydroxybenzylidene derivative) IGR39 (Melanoma)SpheroidHigh Cytotoxicity[2]
MDA-MB-231 (Triple-Negative Breast Cancer)SpheroidHigh Cytotoxicity[2]
Panc-1 (Pancreatic Carcinoma)SpheroidComparable to other cell lines[2]
12 (2-hydroxynaphthalenylmethylene derivative) IGR39 (Melanoma)SpheroidHigh Cytotoxicity[2]
MDA-MB-231 (Triple-Negative Breast Cancer)SpheroidHigh Cytotoxicity[2]
Panc-1 (Pancreatic Carcinoma)SpheroidComparable to other cell lines[2]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, focusing on the establishment of 3D cancer cell culture models and the assessment of compound efficacy.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
  • Cell Preparation: Culture cancer cell lines (e.g., MDA-MB-231, PPC-1, A375) in their recommended complete growth medium. Harvest cells at 70-80% confluency using trypsin-EDTA and neutralize with medium.

  • Cell Counting and Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count to determine concentration and viability. Dilute the cell suspension to the desired seeding density.

  • Spheroid Formation: Seed the cells into ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge the plates briefly to facilitate cell aggregation at the bottom of the wells.

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2. Spheroid formation is typically observed within 24-72 hours.

  • Spheroid Culture: Maintain the spheroids by replacing half of the culture medium every 2-3 days, being careful not to disturb the spheroids.

Protocol 2: Assessment of Compound Efficacy in 3D Spheroids
  • Compound Preparation: Prepare stock solutions of the 5-oxopyrrolidine derivatives in a suitable solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Once spheroids have reached a consistent size and morphology, carefully remove a portion of the medium from each well and replace it with medium containing the test compounds or a vehicle control.

  • Incubation: Incubate the treated spheroids for a specified duration (e.g., 72 hours).

  • Viability Assessment (e.g., CellTiter-Glo® 3D Assay):

    • Equilibrate the spheroid plates to room temperature.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.

    • Lyse the cells by shaking the plate on an orbital shaker for 5 minutes.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) values by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_spheroid 2. Spheroid Formation cluster_treatment 3. Compound Treatment cluster_analysis 4. Efficacy Assessment A 2D Cell Culture (e.g., MDA-MB-231, PPC-1, A375) B Harvesting and Cell Counting A->B C Seeding in Ultra-Low Attachment Plates B->C D Incubation (24-72h) C->D F Treatment of Spheroids D->F E Preparation of 5-Oxopyrrolidine Derivatives E->F G Spheroid Viability Assay (e.g., CellTiter-Glo 3D) F->G H Data Analysis (EC50 Calculation) G->H

Caption: Experimental workflow for evaluating the efficacy of 5-oxopyrrolidine derivatives in 3D cancer spheroid models.

Signaling_Pathway cluster_pathway Potential Kinase Inhibition by 5-Oxopyrrolidine Derivatives cluster_src SRC Signaling cluster_braf BRAF Signaling Compound 5-Oxopyrrolidine Derivative SRC SRC Kinase Compound->SRC Inhibition BRAF BRAF Kinase Compound->BRAF Inhibition Proliferation_SRC Cell Proliferation SRC->Proliferation_SRC Survival_SRC Cell Survival SRC->Survival_SRC Metastasis_SRC Metastasis SRC->Metastasis_SRC Proliferation_BRAF Cell Proliferation BRAF->Proliferation_BRAF

Caption: Postulated mechanism of action involving multi-kinase inhibition by certain 5-oxopyrrolidine derivatives.

Discussion and Future Directions

The presented data indicates that certain 5-oxopyrrolidine derivatives, particularly hydrazone-containing compounds, exhibit potent anti-cancer activity in 3D spheroid models of various cancers, including melanoma and prostate cancer. Notably, the efficacy can be significantly different from that observed in traditional 2D cultures, highlighting the importance of using more physiologically relevant models in pre-clinical drug screening.

The potential mechanism of action for some of these derivatives involves the inhibition of key signaling kinases such as SRC and BRAF, which are crucial for cancer cell proliferation, survival, and metastasis.[2] Further investigation into the specific molecular targets and signaling pathways affected by these compounds is warranted to fully elucidate their anti-cancer mechanisms and to identify predictive biomarkers for patient stratification.

This guide serves as a starting point for researchers interested in the anti-cancer potential of 5-oxopyrrolidine derivatives. The provided data and protocols can aid in the design of future studies aimed at validating these findings and advancing the most promising candidates towards clinical development.

References

A Comparative Guide to the Biological Activities of 1,3,4-Thiadiazole and 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two prominent heterocyclic scaffolds: 1,3,4-thiadiazole and 5-oxopyrrolidine-3-carboxylic acid derivatives. Both classes of compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles, particularly as anticancer and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to offer an objective comparison of their performance.

I. Comparative Analysis of Biological Activities

The 1,3,4-thiadiazole core is a versatile pharmacophore known for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[1][2][3][4] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also demonstrated significant potential, with reported analgesic, antihypoxic, anticancer, and antimicrobial properties.[5][6][7] The exploration of hybrid molecules incorporating both moieties suggests a synergistic potential in their biological action.[5]

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have been extensively studied for their anticancer properties. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][8] In contrast, 5-oxopyrrolidine-3-carboxylic acid derivatives have also shown promising anticancer activity, with some compounds exhibiting potent effects against various cancer cell lines.[6][7]

The following table summarizes the in vitro anticancer activity of selected derivatives from both classes and a hybrid molecule.

Table 1: Comparative in vitro Anticancer Activity of Selected Derivatives

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
1,3,4-Thiadiazole 2-(4-Fluorobenzylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazoleSKOV-3 (Ovarian)3.58[9]
2-(4-Fluorobenzylamino)-5-(4-fluorophenyl)-1,3,4-thiadiazoleA549 (Lung)2.79[9]
5-(4-Chlorophenyl)-2-(piperazin-1-yl)acetyl-1,3,4-thiadiazoleMCF-7 (Breast)2.32[9]
5-(4-Chlorophenyl)-2-(piperazin-1-yl)acetyl-1,3,4-thiadiazoleHepG2 (Liver)8.35[9]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[10]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[10]
5-Oxopyrrolidine-3-Carboxylic Acid Hydrazone with a 5-nitrothiophene substituentA549 (Lung)>100 (Low Activity)[7]
Bishydrazone derivativeA549 (Lung)Potent (Qualitative)[7]
Hybrid Molecule Dihydropyrrolidone derivative with 1,3,4-thiadiazole coreNot SpecifiedLow Cytotoxicity[11]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Both 1,3,4-thiadiazole and 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant antimicrobial properties. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of novel antimicrobial agents.[11][12] Similarly, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown potent activity against a range of bacterial strains.[13][14][15]

The following table presents a comparison of the in vitro antimicrobial activity of selected derivatives.

Table 2: Comparative in vitro Antimicrobial Activity of Selected Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
1,3,4-Thiadiazole 5-Phenyl-1,3,4-thiadiazole-benzimidazole derivativeS. aureusModerate Activity[11]
5-Phenyl-1,3,4-thiadiazole-benzimidazole derivativeS. epidermidisModerate Activity[11]
5-Phenyl-1,3,4-thiadiazole-benzimidazole derivativeP. aeruginosaGood Activity[11]
5-Phenyl-1,3,4-thiadiazole-benzimidazole derivativeE. coliGood Activity[11]
5-Oxopyrrolidine-3-Carboxylic Acid Hydrazone with a 5-nitrothien-2-yl fragmentS. aureus<7.8[13][14]
Hydrazone with a 5-nitrothien-2-yl fragmentL. monocytogenes<7.8[13][14]
Hydrazone with a 5-nitrothien-2-yl fragmentB. cereus<7.8[13][14]
Hydrazone with a 5-nitrothien-2-yl fragmentE. coli<7.8[13][14]
Hydrazone with a benzylidene moietyS. aureus3.9[13][14]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

II. Experimental Protocols

A. Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,3,4-thiadiazole or 5-oxopyrrolidine-3-carboxylic acid derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 3-4 hours at 37°C.[1]

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

B. Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][16]

Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[2]

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.[4]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

III. Signaling Pathways and Experimental Workflows

A. PI3K/Akt Signaling Pathway in Cancer (Modulated by 1,3,4-Thiadiazole Derivatives)

Several 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[3][8]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of 1,3,4-thiadiazole derivatives.

B. Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of test compounds.

Antimicrobial_Workflow Start Start PrepareCompounds Prepare Stock Solutions of Test Compounds Start->PrepareCompounds PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions in Microtiter Plate PrepareCompounds->SerialDilution InoculatePlates Inoculate Microtiter Plates SerialDilution->InoculatePlates PrepareInoculum->InoculatePlates Incubate Incubate Plates InoculatePlates->Incubate ReadResults Read MIC Results Incubate->ReadResults AnalyzeData Analyze and Compare MIC Values ReadResults->AnalyzeData End End AnalyzeData->End

Caption: General workflow for broth microdilution antimicrobial susceptibility testing.

IV. Conclusion

Both 1,3,4-thiadiazole and 5-oxopyrrolidine-3-carboxylic acid derivatives represent valuable scaffolds in the pursuit of novel therapeutic agents. The available data suggests that 1,3,4-thiadiazole derivatives have been more extensively explored for their anticancer properties, with well-defined mechanisms of action targeting key signaling pathways. Conversely, recent studies on 5-oxopyrrolidine-3-carboxylic acid derivatives highlight their potent and broad-spectrum antibacterial activity. The development of hybrid molecules incorporating both pharmacophores presents an exciting avenue for future research, potentially leading to compounds with enhanced and synergistic biological activities. This guide provides a foundation for researchers to compare these two important classes of heterocyclic compounds and to inform the design of future drug discovery efforts.

References

Investigating the Synergistic Potential of 5-Oxopyrrolidine Derivatives in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel therapeutic strategies that enhance the efficacy of existing anticancer drugs while minimizing toxicity is a cornerstone of oncological research. One promising avenue is the exploration of synergistic combinations, where the therapeutic effect of two or more drugs used together is greater than the sum of their individual effects. This guide focuses on the potential synergistic effects of 5-oxopyrrolidine derivatives when combined with established anticancer agents. While direct and comprehensive studies quantifying these specific synergistic interactions are emerging, this guide provides a framework for investigation, drawing on data from related pyrrolidine compounds and established experimental protocols.

Comparative Efficacy of Pyrrolidine Derivatives in Combination Therapy

Although specific quantitative data for 5-oxopyrrolidine derivatives are not yet widely available in published literature, studies on similar pyrrolidine-containing compounds demonstrate the potential for synergistic interactions. For instance, Pyrrolidine Dithiocarbamate (PDTC), a pyrrolidine derivative, has been shown to exhibit additive and synergistic effects when combined with cisplatin in human cervical cancer cells.[1]

To quantitatively assess the synergistic effects of a novel 5-oxopyrrolidine derivative with a known anticancer drug, the Combination Index (CI) is a critical parameter. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism. The Dose Reduction Index (DRI) is another important metric, quantifying the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.

Table 1: Illustrative Data on the Synergistic Effect of a Pyrrolidine Derivative (PDTC) with Cisplatin

Cell LineTreatmentIC50 (µM)Combination Index (CI)Dose Reduction Index (DRI) for CisplatinReference
SiHaCisplatin alone8.5--[1]
SiHaPDTC alone25--[1]
SiHaCisplatin + PDTC (1:3 ratio)-< 1 (Synergistic)> 1[1]

Note: This table is illustrative and based on the principles of synergy. Actual values would need to be determined experimentally for specific 5-oxopyrrolidine derivatives.

Experimental Protocols for Assessing Synergy

Detailed and reproducible experimental protocols are essential for the rigorous evaluation of synergistic drug combinations. Below are methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of the 5-oxopyrrolidine derivative alone, the anticancer drug alone, and combinations of both at fixed molar ratios for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and use software such as CompuSyn to determine the Combination Index (CI) and Dose Reduction Index (DRI).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the single agents and their combination at predetermined synergistic concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for evaluating the synergistic effects of a 5-oxopyrrolidine derivative with an anticancer drug.

G cluster_0 In Vitro Synergy Screen cluster_1 Mechanism of Action Studies A Cancer Cell Culture B Single Agent Titration (5-Oxopyrrolidine Derivative & Anticancer Drug) A->B E Combination Treatment (Fixed Ratio) A->E C MTT Assay B->C D Calculate IC50 Values C->D F MTT Assay E->F G Calculate Combination Index (CI) & Dose Reduction Index (DRI) F->G H Apoptosis Assay (Annexin V/PI Staining) G->H I Western Blot Analysis (Apoptotic & Signaling Proteins) H->I J Signaling Pathway Analysis I->J

Caption: Workflow for in vitro assessment of synergistic anticancer effects.

Postulated Signaling Pathway of Synergy

The synergistic interaction between a 5-oxopyrrolidine derivative and a DNA-damaging agent like cisplatin could involve the modulation of key signaling pathways that regulate cell survival and apoptosis. For instance, many pyrrolidine derivatives are known to inhibit the NF-κB pathway, which is a pro-survival pathway often activated in response to chemotherapy-induced cellular stress.

The diagram below illustrates a hypothetical signaling pathway where a 5-oxopyrrolidine derivative enhances the apoptotic effect of cisplatin by inhibiting the NF-κB survival signal.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage 5_Oxo 5-Oxopyrrolidine Derivative IKK IKK 5_Oxo->IKK Inhibits DNA_Damage->IKK Stress Signal Apoptosis_Pathway Apoptotic Pathway DNA_Damage->Apoptosis_Pathway IκB IκB IKK->IκB Phosphorylates NF_kB_active Active NF-κB IκB->NF_kB_active Releases NF_kB_translocation NF-κB NF_kB_active->NF_kB_translocation Caspases Caspases Apoptosis_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis Survival_Genes Survival Gene Transcription NF_kB_translocation->Survival_Genes Survival_Genes->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of synergy.

Conclusion

The exploration of 5-oxopyrrolidine derivatives in combination with standard anticancer drugs represents a promising frontier in cancer therapy. While comprehensive data on their synergistic effects are still being gathered, the methodologies and frameworks presented in this guide provide a robust approach for researchers and drug development professionals to investigate and validate these novel therapeutic strategies. The potential to enhance the efficacy of existing treatments and overcome drug resistance underscores the importance of continued research in this area.

References

Safety Operating Guide

Proper Disposal of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid based on general laboratory safety principles and information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, it is crucial to handle this chemical with care, assuming it may possess hazards similar to related compounds, such as skin, eye, and respiratory irritation.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements in your area.[2][3]

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[4] Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

Key Hazards of Similar Compounds:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

In case of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1]

  • In all cases of significant exposure or if irritation persists, seek medical advice.[1]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed waste disposal facility.[1][2][3] Do not dispose of this chemical down the drain or in regular trash .[4][5]

1. Waste Segregation and Collection:

  • Waste Container: Use a dedicated, chemically compatible, and leak-proof container for collecting waste.[3][4][5] A glass bottle with a secure cap is a suitable option.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any applicable hazard symbols (e.g., irritant).[4][6]

  • Separation: Keep solid and liquid waste streams separate. Do not mix incompatible chemicals in the same waste container.[2][4]

2. Storage of Chemical Waste:

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) that is at or near the point of generation.[3][7]

  • Conditions: The storage area should be cool, dry, and away from sources of ignition or incompatible materials.[4][8]

  • Containment: Whenever possible, use secondary containment to prevent the spread of material in case of a spill.[5]

3. Arranging for Disposal:

  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated hazardous waste coordinator.[2]

  • Documentation: Complete any required waste disposal forms or tags accurately and completely.

  • Licensed Disposal: The waste will be transported to and disposed of at a licensed and approved waste disposal plant.[1][2]

4. Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[4] Collect the contaminated absorbent into a sealed, properly labeled container for hazardous waste disposal.[4]

  • Major Spills: In the event of a large spill, evacuate the immediate area.[4] Notify your supervisor and contact the institutional EHS department or emergency response team immediately.[4]

Quantitative Data Summary

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[1]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye IrritationCauses serious eye irritation.[1]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, researchers should develop a detailed plan that includes risk assessment, engineering controls (e.g., fume hood), required PPE, and emergency procedures prior to beginning work.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Generation of Waste (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Chemically Compatible Waste Container ppe->container label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date container->label_waste storage Store Sealed Container in Designated Satellite Accumulation Area label_waste->storage contact_ehs Contact Institutional EHS for Waste Pickup Request storage->contact_ehs spill Spill Occurs storage->spill spill_kit Ensure Spill Kit is Accessible documentation Complete Waste Disposal Forms contact_ehs->documentation pickup EHS or Licensed Contractor Collects Waste documentation->pickup end Disposal at Approved Hazardous Waste Facility pickup->end minor_spill Minor Spill: Use Absorbent, Collect Waste spill->minor_spill Minor? major_spill Major Spill: Evacuate & Call EHS spill->major_spill Major? minor_spill->label_waste Treat as waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 299920-47-1), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound, based on general recommendations for pyrrolidine derivatives.[1][2]

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and face shieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[1][3][4]
Skin and Body Protection Chemical-resistant lab coat and disposable glovesA flame-retardant lab coat is recommended. Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Inspect gloves before use and replace them immediately if contaminated.[1][3]
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should occur in a well-ventilated laboratory, inside a certified chemical fume hood, to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator is necessary.[4]
Footwear Closed-toe shoesShoes must cover the entire foot to protect against spills.[1]

Operational Plan: Safe Handling Protocol

Strict adherence to the following step-by-step protocol is essential for the safe handling of this compound.

Workflow for Safe Handling

Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood certification prep2 Inspect and don appropriate PPE prep1->prep2 prep3 Ensure emergency equipment is accessible prep2->prep3 handling1 Weigh and transfer solid inside fume hood prep3->handling1 Proceed to Handling handling2 Keep container tightly closed when not in use handling1->handling2 handling3 Avoid generating dust handling2->handling3 post1 Decontaminate work surfaces handling3->post1 Proceed to Post-Handling post2 Properly dispose of waste post1->post2 post3 Remove and dispose of gloves post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Step-by-step safe handling workflow.

Experimental Protocol Steps:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[2]

    • Don all required PPE as detailed in the table above.[3][4]

    • Confirm that a safety shower and eyewash station are readily accessible.[4]

  • Handling:

    • Conduct all manipulations of the compound within the chemical fume hood to prevent inhalation.[2]

    • Avoid the formation and inhalation of dust.[5]

    • Keep the container tightly closed when not in use.[5]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5]

    • Keep away from heat and sources of ignition.[5]

Emergency Procedures

IncidentFirst Aid Measures
Skin Contact Immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
Inhalation Remove person to fresh air and keep at rest in a position comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

Disposal Workflow

Chemical Waste Disposal Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect1 Segregate chemical waste from regular trash collect2 Use a designated, labeled hazardous waste container collect1->collect2 collect3 Collect contaminated PPE separately collect2->collect3 storage1 Keep waste containers sealed collect3->storage1 Store for Disposal storage2 Store in a well-ventilated, secure area storage1->storage2 disposal1 Arrange for pickup by institutional EHS or a licensed contractor storage2->disposal1 Arrange Disposal disposal2 Do not dispose down the drain disposal1->disposal2

Caption: Chemical waste disposal workflow.

Disposal Steps:

  • Waste Collection:

    • All waste materials, including empty containers and contaminated disposables (e.g., gloves, weighing paper), must be collected in a designated and properly labeled hazardous waste container.[5]

  • Container Management:

    • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.[5]

  • Final Disposal:

    • Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[5][6] This should be done through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]

    • Do not dispose of this chemical down the drain or in the regular trash.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.